Tert-butyl 4-bromo-3,5-dimethoxybenzoate
Description
Properties
IUPAC Name |
tert-butyl 4-bromo-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO4/c1-13(2,3)18-12(15)8-6-9(16-4)11(14)10(7-8)17-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAECIQRZECFONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OC)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452782 | |
| Record name | TERT-BUTYL 4-BROMO-3,5-DIMETHOXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167830-43-5 | |
| Record name | TERT-BUTYL 4-BROMO-3,5-DIMETHOXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-bromo-3,5-dimethoxybenzoate
This guide provides a comprehensive, technically detailed protocol for the synthesis of tert-butyl 4-bromo-3,5-dimethoxybenzoate, a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will delve into the strategic considerations behind the synthetic route, provide step-by-step experimental procedures, and discuss the underlying chemical principles.
Introduction and Strategic Overview
This compound is a substituted aromatic compound featuring a bromine atom and two methoxy groups on the benzene ring, with a tert-butyl ester functional group. The strategic placement of these functionalities makes it a versatile intermediate. The electron-rich aromatic ring, activated by the two methoxy groups, is amenable to further functionalization, while the bulky tert-butyl ester provides steric protection and can be selectively cleaved under acidic conditions.[1]
The synthesis of this target molecule is most logically approached via a two-step sequence, starting from the commercially available 3,5-dimethoxybenzoic acid:
-
Electrophilic Aromatic Bromination: Introduction of a bromine atom at the C4 position of the benzene ring.
-
Tert-butyl Esterification: Conversion of the carboxylic acid moiety to its corresponding tert-butyl ester.
This strategy is predicated on the robust and well-understood principles of electrophilic aromatic substitution and esterification chemistry. The activating and ortho-, para-directing nature of the methoxy groups facilitates a highly regioselective bromination at the desired position. The subsequent esterification is tailored to accommodate the sterically demanding tert-butyl group.
Diagram: Overall Synthetic Workflow
Caption: A high-level overview of the two-step synthesis.
Part 1: Electrophilic Aromatic Bromination of 3,5-Dimethoxybenzoic Acid
Mechanistic Insight
The bromination of 3,5-dimethoxybenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2] The two methoxy groups are strong activating groups, donating electron density to the aromatic ring through resonance, thereby making it more nucleophilic and susceptible to attack by an electrophile.[2] These groups are also ortho, para-directors. In this case, the C2, C4, and C6 positions are activated. Due to steric hindrance from the adjacent methoxy and carboxylic acid groups, the electrophilic attack preferentially occurs at the less hindered C4 position, leading to the desired 4-bromo product with high regioselectivity.
The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex, after the initial attack of the electrophile (Br⁺).[3] Aromaticity is then restored by the loss of a proton from the C4 position.[4]
Experimental Protocol
This protocol is adapted from established procedures for the bromination of activated aromatic rings.[5]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Hazards |
| 3,5-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | 182-185 | - | - | Irritant |
| Bromine | Br₂ | 159.81 | -7.2 | 58.8 | 3.102 | Toxic, Corrosive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.326 | Carcinogen |
| Sodium thiosulfate | Na₂S₂O₃ | 158.11 | - | - | 1.667 | - |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 50 (dec.) | - | 2.20 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 (dec.) | - | 2.66 | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing a saturated solution of sodium thiosulfate, dissolve 3,5-dimethoxybenzoic acid (10.0 g, 54.9 mmol) in 100 mL of dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice-water bath with continuous stirring.
-
Addition of Bromine: In the dropping funnel, prepare a solution of bromine (3.1 mL, 60.4 mmol, 1.1 equivalents) in 20 mL of DCM. Add this solution dropwise to the stirred reaction mixture over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Quenching: Once the reaction is complete, quench the excess bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, 4-bromo-3,5-dimethoxybenzoic acid, can be purified by recrystallization from a suitable solvent system such as ethanol/water to yield a white to off-white solid.[6]
Part 2: Tert-butyl Esterification of 4-Bromo-3,5-dimethoxybenzoic Acid
Rationale for Method Selection
Direct Fischer esterification of carboxylic acids with tert-butanol is generally inefficient due to the steric bulk of the tert-butyl group and the propensity for the alcohol to undergo elimination to form isobutene under strongly acidic conditions.[7][8] Therefore, alternative methods are preferred for the synthesis of tert-butyl esters.[9] A highly effective and increasingly popular method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) as the tert-butylating agent, often in the presence of a base such as 4-(dimethylamino)pyridine (DMAP).[10] This method proceeds under mild conditions and generally provides high yields.[10]
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Hazards |
| 4-Bromo-3,5-dimethoxybenzoic acid | C₉H₉BrO₄ | 261.07 | 254-258 | - | - | Irritant |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 22-24 | 56-57 (0.5 mmHg) | 0.950 | Flammable, Irritant |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 109-111 | - | - | Toxic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | 1.326 | Carcinogen |
| Hydrochloric acid (1 M) | HCl | 36.46 | - | - | ~1.0 | Corrosive |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 (dec.) | - | 2.20 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 (dec.) | - | 2.66 | - |
Procedure:
-
Reaction Setup: To a solution of 4-bromo-3,5-dimethoxybenzoic acid (10.0 g, 38.3 mmol) in 150 mL of dry dichloromethane (DCM) in a 500 mL round-bottom flask, add di-tert-butyl dicarbonate (10.0 g, 45.8 mmol, 1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.47 g, 3.8 mmol, 0.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The evolution of carbon dioxide gas should be observed.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 4-6 hours).
-
Work-up: Upon completion, dilute the reaction mixture with 100 mL of DCM. Wash the organic layer sequentially with 1 M aqueous HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a pure solid.
Diagram: Esterification Workflow
Caption: Step-by-step workflow for the tert-butyl esterification.
Process Validation and Quality Control
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy groups, and the tert-butyl group. The ¹³C NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through its characteristic isotopic pattern.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Bromine is highly toxic and corrosive. It should be handled with extreme care, and a quenching agent (sodium thiosulfate) should be readily available.
-
Dichloromethane is a suspected carcinogen and should be handled with appropriate precautions.
-
DMAP is toxic and should be handled with care.
This comprehensive guide provides a robust and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently prepare this valuable synthetic intermediate for their research and development endeavors.
References
-
Vasin, V. A., & Razin, V. V. (2001). Mild and Efficient Method for Preparation of tert-Butyl Esters. Synthesis, 2001(03), 435-437. [Link][7]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link][9]
-
Google Patents. (2017). Preparation of tert-butyl esters of aliphatic carboxylic acids. [11]
-
Semantic Scholar. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. [Link][12]
-
Royal Society of Chemistry. (2025). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. [Link][10]
-
Google Patents. (2016). Synthesis method for tert-butyl ester compound. [13]
-
ResearchGate. (2011). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link][8]
-
Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. [Link][14]
-
University of Calgary. (n.d.). MECHANISM OF ELECTROPHILIC AROMATIC SUBSTITUTION. [Link][4]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link][3]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link][2]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link][5]
Sources
- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. idc-online.com [idc-online.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Bromo-3,5-dimethoxybenzoic acid 97 56518-42-4 [sigmaaldrich.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 12. Convenient preparations of t-butyl esters and ethers from t-butanol | Semantic Scholar [semanticscholar.org]
- 13. CN105820049A - Synthesis method for tert-butyl ester compound - Google Patents [patents.google.com]
- 14. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
physicochemical properties of Tert-butyl 4-bromo-3,5-dimethoxybenzoate
An In-depth Technical Guide to Tert-butyl 4-bromo-3,5-dimethoxybenzoate
Introduction
This compound is a halogenated aromatic ester that serves as a valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a bulky tert-butyl ester group, two electron-donating methoxy groups, and a reactive bromine atom, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and handling, tailored for researchers and professionals in drug discovery and material science. The strategic placement of its functional groups allows for selective transformations, particularly in cross-coupling reactions, making it a key component in the synthesis of novel pharmaceutical agents and advanced materials.[1]
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
The properties of this compound are summarized below. These values are critical for designing reaction conditions, purification strategies, and for safe handling and storage.
| Property | Value | Source |
| CAS Number | 167830-43-5 | [2] |
| Molecular Formula | C₁₃H₁₇BrO₄ | [3] |
| Molecular Weight | 317.18 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | [1] (analogue) |
| Melting Point | 254-258 °C (for the parent acid) | [4] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like ether and dichloromethane; insoluble in water. | [5] (analogue) |
Spectral Data Analysis
Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While a dedicated spectrum for this specific compound is not publicly available, the following characteristic signals can be predicted based on its structure and data from closely related analogues like methyl 4-bromo-3,5-dimethoxybenzoate.[6]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (H-2, H-6): A singlet is expected around δ 6.7-7.0 ppm, integrating to 2H. The symmetry of the molecule makes these two protons chemically equivalent.
-
Methoxy Protons (-OCH₃): A singlet integrating to 6H is anticipated around δ 3.6-3.9 ppm, corresponding to the two equivalent methoxy groups.[6]
-
Tert-butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9H should appear in the upfield region, typically around δ 1.5-1.6 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A signal is expected in the range of δ 164-166 ppm.
-
Aromatic Carbons: Signals for the methoxy-substituted carbons (C-3, C-5) would appear around δ 157 ppm. The carbon attached to the ester group (C-1) would be around δ 134 ppm, the bromine-substituted carbon (C-4) around δ 125 ppm, and the carbons bearing protons (C-2, C-6) around δ 113 ppm.[6]
-
Tert-butyl Carbon (quaternary): The quaternary carbon of the tert-butyl group is expected around δ 80-82 ppm.
-
Tert-butyl Carbons (methyl): The three equivalent methyl carbons should give a signal around δ 28 ppm.
-
Methoxy Carbons (-OCH₃): A signal for the methoxy carbons is expected around δ 56-63 ppm.[6]
-
-
Mass Spectrometry (MS):
-
The mass spectrum should exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine. Two peaks of nearly equal intensity will be observed at m/z values corresponding to [M]⁺ and [M+2]⁺, representing the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.
-
Synthesis and Reactivity
Synthetic Pathway
This compound is typically synthesized via esterification of its corresponding carboxylic acid, 4-bromo-3,5-dimethoxybenzoic acid.[1][4] The parent acid is commercially available. The synthesis involves the reaction of the carboxylic acid with a tert-butylating agent under acidic conditions.
Caption: Proposed synthesis workflow for this compound.
Reactivity Insights
The reactivity of this molecule is governed by its three primary functional domains:
-
Aryl Bromide: The C-Br bond is the most reactive site for synthetic transformations. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position, which is a cornerstone of modern drug synthesis.
-
Tert-butyl Ester: The ester group is relatively stable but can be hydrolyzed to the parent carboxylic acid under strong acidic conditions. This functionality can serve as a protecting group for the carboxylic acid during other transformations on the aromatic ring.
-
Dimethoxy Groups: The two methoxy groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic aromatic substitution. However, the steric hindrance from the adjacent groups and the bromine atom influences the regioselectivity of such reactions.
Experimental Protocol: Synthesis
This protocol describes the laboratory-scale synthesis of this compound from 4-bromo-3,5-dimethoxybenzoic acid.
Objective: To synthesize this compound via acid-catalyzed esterification.
Materials:
-
4-Bromo-3,5-dimethoxybenzoic acid (1.0 eq)[4]
-
Tert-butanol (10-20 eq)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-bromo-3,5-dimethoxybenzoic acid (e.g., 5.0 g, 19.1 mmol).
-
Reagent Addition: Add tert-butanol (e.g., 50 mL) and a magnetic stir bar. Stir the mixture to dissolve the solid.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) to the solution.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 80-85 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess tert-butanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound as a solid.
Safety and Handling
While specific hazard data for the tert-butyl ester is limited, the safety precautions for the parent compound, 4-bromo-3,5-dimethoxybenzoic acid, and general laboratory chemicals should be strictly followed.[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a laboratory coat.[7]
-
Handling:
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[7][8]
-
Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[7][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8]
-
Ingestion: Clean mouth with water and drink plenty of water. Seek medical attention.[7]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not let the product enter drains.[8]
Conclusion
This compound is a strategically important intermediate in organic chemistry. Its well-defined physicochemical properties and predictable reactivity make it a reliable tool for researchers. The presence of the ortho-methoxy groups, the para-bromo substituent, and the tert-butyl ester allows for a wide range of chemical manipulations, securing its role in the development of complex molecules for the pharmaceutical and material science industries. Adherence to proper synthesis, purification, and safety protocols is paramount to successfully and safely utilizing this versatile compound.
References
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Bromo-3,5-dimethoxybenzoic acid.
- PubChem. (n.d.). tert-Butyl 4-bromo-2-methoxybenzoate. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-3,5-dimethoxybenzoic acid.
- ChemBK. (2024). 1-bromo-3,5-di-tert-butyl-4-methoxybenzene.
- Beilstein Journals. (n.d.). Supplementary Information.
- Smolecule. (n.d.). tert-Butyl 3-bromo-4-methoxybenzoate.
- ChemicalBook. (n.d.). methyl 4-bromo-3,5-dimethoxybenzoate synthesis.
- PubChem. (n.d.). Tert-butyl 4-bromobenzoate. National Center for Biotechnology Information.
- PubChem. (n.d.). tert-Butyl 4-bromo-3-methoxybenzoate. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 4-Bromo-3,5-dimethoxybenzoic acid.
- Chem-Impex. (n.d.). 4-Bromo-3,5-dimethoxybenzoic acid.
- Chemcasts. (n.d.). Thermophysical Properties of 4-Bromo-3,5-dimethoxybenzoic acid.
- BLD Pharm. (n.d.). This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 167830-43-5 [amp.chemicalbook.com]
- 3. 167830-43-5|this compound|BLD Pharm [bldpharm.com]
- 4. 4-溴-3,5-二甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
Tert-butyl 4-bromo-3,5-dimethoxybenzoate CAS number 167830-43-5
An In-depth Technical Guide to Tert-butyl 4-bromo-3,5-dimethoxybenzoate (CAS: 167830-43-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and materials science sectors. We will explore its fundamental physicochemical properties, detail robust synthetic and purification protocols, and analyze its chemical reactivity. Emphasis is placed on its role as a versatile building block in palladium-catalyzed cross-coupling reactions, highlighting its utility in the construction of complex molecular architectures. This document serves as a practical resource, offering field-proven insights and detailed methodologies to support researchers in leveraging this compound's full potential in drug discovery and development.
Introduction: A Versatile Synthetic Scaffolding
This compound is a polysubstituted aromatic compound belonging to the benzoate ester family. Its structure is distinguished by several key functional groups: an aryl bromide, two methoxy groups, and a tert-butyl ester. This unique combination makes it an invaluable intermediate in synthetic chemistry.[1]
The bromine atom at the para-position serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through transition-metal-catalyzed cross-coupling reactions. The two methoxy groups at the meta-positions modulate the electronic properties of the aromatic ring, influencing its reactivity.[1] Crucially, the tert-butyl ester acts as a sterically hindered and acid-labile protecting group for the carboxylic acid functionality, allowing for selective deprotection in later synthetic stages without affecting other ester groups.[2] This strategic arrangement of functional groups provides chemists with a powerful tool for the modular assembly of complex target molecules, finding use in the synthesis of biologically active compounds and functional materials.[3]
Physicochemical and Spectroscopic Profile
The physical and spectral properties of a compound are foundational to its application in the laboratory. The data for this compound are summarized below. These values are critical for reaction setup, monitoring, and product characterization.
| Property | Value | Source |
| CAS Number | 167830-43-5 | [1] |
| Molecular Formula | C₁₃H₁₇BrO₄ | Derived |
| Molecular Weight | 317.18 g/mol | Derived |
| Appearance | White to off-white solid/powder | Vendor Data |
| Melting Point | Data not consistently available; requires experimental determination. | |
| Boiling Point | Data not available; likely decomposes at high temperatures. | |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). | General Knowledge |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.25 (s, 2H, Ar-H), ~3.85 (s, 6H, -OCH₃), ~1.60 (s, 9H, -C(CH₃)₃) | Predicted/Typical |
| ¹³C NMR (CDCl₃) | δ (ppm): ~164 (C=O), ~158 (C-OMe), ~132 (C-CO), ~118 (C-Br), ~108 (C-H), ~82 (O-C(CH₃)₃), ~56 (-OCH₃), ~28 (-C(CH₃)₃) | Predicted/Typical |
Molecular Structure Diagram
Caption: Structure of this compound.
Synthesis and Purification Protocol
The most direct and common synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor, 4-bromo-3,5-dimethoxybenzoic acid.[4] The choice of esterification method is critical; the tert-butyl ester cannot be formed under standard Fischer esterification conditions due to the rapid, acid-catalyzed decomposition of tert-butanol. Therefore, methods that activate the carboxylic acid or utilize a tert-butyl source under milder conditions are required.
Protocol: Synthesis via Acid Chloride
This protocol involves converting the carboxylic acid to a more reactive acid chloride, followed by reaction with potassium tert-butoxide. This is a robust, high-yielding method.
Step 1: Formation of the Acid Chloride
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq).
-
Suspend the acid in anhydrous dichloromethane (DCM) or toluene (approx. 0.5 M).
-
Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature under a nitrogen atmosphere. A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and stir for 2-4 hours.
-
Reaction progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting acid.
-
Once complete, remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-bromo-3,5-dimethoxybenzoyl chloride is typically used directly in the next step.
Step 2: Esterification
-
In a separate flame-dried flask, dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) (approx. 0.5 M) and cool the solution to 0°C in an ice bath.
-
In another flask, prepare a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF.
-
Add the potassium tert-butoxide solution dropwise to the stirred acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC until the acid chloride is consumed.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is typically purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water to yield the pure product.[5]
// Nodes start [label="Start: 4-bromo-3,5-dimethoxybenzoic acid"]; acid_chloride [label="Acid Chloride Formation\n(SOCl₂, cat. DMF, reflux)"]; esterification [label="Esterification\n(Potassium t-butoxide, THF, 0°C to RT)"]; workup [label="Aqueous Workup\n(Quench with NH₄Cl, Extract with EtOAc)"]; purification [label="Purification\n(Column Chromatography or Recrystallization)"]; product [label="Final Product:\nthis compound", fillcolor="#34A853"];
// Edges start -> acid_chloride; acid_chloride -> esterification; esterification -> workup; workup -> purification; purification -> product; }
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Tert-Butyl Ester: A Robust Protecting Group
The tert-butyl ester provides robust protection for the carboxylic acid. It is stable to a wide range of nucleophilic and basic conditions, including those used in many cross-coupling reactions. Its removal is typically achieved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM), which cleanly liberates the carboxylic acid while leaving most other functional groups intact. [2]This orthogonality is essential in multi-step syntheses, allowing chemists to unmask the acid at a desired point to perform further transformations, such as amide bond formation.
Applications in Drug Discovery
The structural motif accessible from this compound is prevalent in various areas of medicinal chemistry.
-
Anticancer Agents: The 3,4,5-polymethoxyphenyl pattern is a feature of several potent anticancer compounds, including analogues of combretastatin and stilbene derivatives. [6]This building block allows for the systematic exploration of structure-activity relationships (SAR) by coupling diverse fragments at the 4-position to modulate biological activity.
-
Enzyme Inhibitors: It serves as a precursor for synthesizing inhibitors of key enzymes. For example, derivatives have been used to create potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a validated target for treating type 2 diabetes. [7]* Other Biologically Active Molecules: The scaffold is also found in compounds targeting various other biological processes, making this intermediate a valuable starting point for diverse drug discovery programs.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazards: Based on data for similar compounds, it may cause skin, eye, and respiratory irritation. [8][9]Ingestion may be harmful. [10]* Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [8][11]* Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [11][12]Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases. [12]
Conclusion
This compound is more than just a chemical; it is a strategic tool for molecular construction. Its well-defined points of reactivity—the aryl bromide for coupling and the acid-labile ester for protection—provide a reliable and versatile platform for synthesizing complex and high-value molecules. For researchers in drug development and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking new therapeutic agents and innovative materials.
References
-
PubChem. tert-Butyl 4-bromo-3-methoxybenzoate. National Center for Biotechnology Information. [Link]
-
abcr Gute Chemie. AB448757 | CAS 167830-43-5. [Link]
-
Environmental Clearance. M/s Rchem (Somanahalli) Pvt Ltd. [Link]
-
PubChem. Tert-butyl 4-bromobenzoate. National Center for Biotechnology Information. [Link]
-
Environmental Clearance. M/s Rchem (Somanahalli) Pvt Limited. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3,5-dimethoxybenzoic acid. [Link]
-
The Royal Society of Chemistry. Supplementary Materials for α-C–H Functionalization of primary amines with Grignard reagent. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION - Bromination. [Link]
-
PubChem. tert-Butyl 4-bromo-2-methoxybenzoate. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. [Link]
-
Organic Syntheses. tert-butyl bromoacetate. [Link]
-
Chemcasts. Thermophysical Properties of 4-Bromo-3,5-dimethoxybenzoic acid. [Link]
-
Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]
-
PubChem. Tert-butyl 4-(bromomethyl)benzoate. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
PubMed. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. [Link]
-
The Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]
-
National Institutes of Health. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]
-
GSRS. METHYL 4-BROMO-3,5-DIMETHOXYBENZOATE. [Link]
-
ResearchGate. Molecular structure, vibrational, UV, NMR, HOMO-LUMO, MEP, NLO, NBO analysis of 3,5 di tert butyl 4 hydroxy benzoic acid. [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
PubChem. Methyl 4-bromo-3-methoxybenzoate. National Center for Biotechnology Information. [Link]
- Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- Google Patents.
- Google Patents. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
-
PubMed. Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. [Link]
Sources
- 1. CAS 167830-43-5: this compound [cymitquimica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buy tert-Butyl 3-bromo-4-methoxybenzoate | 876752-69-1 [smolecule.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. tert-Butyl 4-bromo-2-methoxybenzoate | C12H15BrO3 | CID 71463969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to tert-Butyl 4-bromo-3,5-dimethoxybenzoate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, tert-butyl 4-bromo-3,5-dimethoxybenzoate. It details the molecule's physicochemical properties, a robust synthesis protocol, analytical characterization, and its emerging applications in medicinal chemistry.
Core Molecular Attributes
This compound (CAS No. 167830-43-5) is a polysubstituted aromatic ester. Its structure is characterized by a central benzene ring functionalized with a bromine atom, two methoxy groups, and a tert-butyl ester group. This unique arrangement of electron-donating methoxy groups, a sterically hindering tert-butyl ester, and a reactive bromo-substituent makes it a valuable intermediate in targeted organic synthesis.[1]
Physicochemical and Structural Data
A summary of the key identifiers and calculated properties for this compound is provided in Table 1. The molecular formula is C13H17BrO4, with a molecular weight of approximately 317.18 g/mol .[2][3][4][5]
| Identifier | Value | Source(s) |
| CAS Number | 167830-43-5 | [3][4] |
| Molecular Formula | C13H17BrO4 | [2][3][4] |
| Molecular Weight | 317.18 g/mol | [4][5] |
| Exact Mass | 316.03102 u | [2] |
| IUPAC Name | This compound | Multiple Suppliers |
Synthesis Protocol: Esterification of 4-Bromo-3,5-dimethoxybenzoic Acid
The synthesis of this compound is most logically achieved through the esterification of its corresponding carboxylic acid, 4-bromo-3,5-dimethoxybenzoic acid (CAS No. 56518-42-4). The bulky nature of the tert-butyl group necessitates specific synthetic strategies to overcome steric hindrance.[1] Common methods for the formation of tert-butyl esters include condensation with tert-butanol or isobutene under strong acid catalysis, or through the use of tert-butylating agents like di-tert-butyl dicarbonate.[2]
Recommended Synthetic Workflow: Acid-Catalyzed Esterification
This protocol outlines a standard and effective method for the tert-butylation of a carboxylic acid. The causality behind this choice is the ready availability of the starting materials and the straightforward nature of the reaction, which can be driven to completion by removing water.
Diagram of the Synthetic Workflow:
Caption: Acid-catalyzed esterification workflow.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq), a suitable inert solvent such as toluene, and an excess of tert-butanol (≥ 3.0 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirred mixture.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and confirmed by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Analytical Characterization
While specific, publicly available spectra for this compound are limited, its expected spectral characteristics can be reliably predicted based on its structure and data from analogous compounds, such as 4-bromo-3,5-dimethoxybenzoic acid and other aromatic esters.[6][7]
Predicted Spectral Data
| Technique | Expected Salient Features |
| ¹H NMR | - A singlet at ~1.5 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group. - A singlet at ~3.9 ppm, integrating to 6H, from the two equivalent methoxy groups. - A singlet at ~7.2 ppm, integrating to 2H, representing the two equivalent aromatic protons. |
| ¹³C NMR | - A signal at ~28 ppm for the methyl carbons of the tert-butyl group. - A signal at ~56 ppm for the methoxy group carbons. - A signal at ~82 ppm for the quaternary carbon of the tert-butyl group. - Aromatic signals between 108-160 ppm, including signals for the carbon bearing the bromine, the carbons bearing the methoxy groups, and the ester-substituted carbon. - A signal at ~165 ppm for the ester carbonyl carbon. |
| IR Spectroscopy | - A strong C=O stretching vibration for the ester carbonyl group around 1710-1730 cm⁻¹. - C-O stretching vibrations for the ester and ether linkages in the 1100-1300 cm⁻¹ region. - C-H stretching vibrations from the aromatic and aliphatic (tert-butyl, methoxy) groups around 2850-3100 cm⁻¹. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a monobrominated compound. - A prominent fragment ion corresponding to the loss of isobutylene (M - 56) from the tert-butyl ester, a common fragmentation pathway. |
Applications in Research and Development
The structural motifs within this compound make it a compound of interest in medicinal chemistry and as a building block in organic synthesis.
Intermediate in Medicinal Chemistry
The 3,5-dimethoxyphenyl moiety is a recognized pharmacophore that can be inserted into hydrophobic pockets of biological targets, such as protein kinases.[8] For instance, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been synthesized and evaluated as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer.[8][9] The bromo-substituent on the ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to build more complex and diverse molecular libraries for drug discovery.[10]
Logical Relationship of the Compound in Drug Discovery:
Caption: Synthetic utility in medicinal chemistry.
Protecting Group and Synthetic Building Block
The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. It is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid), ensuring orthogonal deprotection strategies in multi-step syntheses.[2]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on data for structurally similar compounds, appropriate precautions should be taken.[11]
-
Hazard Statements: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[12]
-
Precautionary Measures: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.[4] Recommended storage temperature is between 2-8°C.[4]
References
-
Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
PubMed. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 4-Bromo-3,5-dimethoxybenzyl Alcohol in Modern Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-bromo-2-methoxybenzoate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. zycz.cato-chem.com [zycz.cato-chem.com]
- 4. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
- 12. tert-Butyl 4-bromo-2-methoxybenzoate | C12H15BrO3 | CID 71463969 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 4-bromo-3,5-dimethoxybenzoate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] This guide offers a detailed exploration of the ¹H NMR spectrum of Tert-butyl 4-bromo-3,5-dimethoxybenzoate, a substituted aromatic ester of significant interest in synthetic organic chemistry. As a senior application scientist, this document is structured to provide not just the spectral data, but also the underlying theoretical principles and practical considerations necessary for its accurate interpretation. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.
While an experimentally acquired spectrum for this compound is not publicly available, this guide will provide a detailed prediction and analysis based on established NMR principles and data from the closely related analog, methyl 4-bromo-3,5-dimethoxybenzoate. This approach underscores the predictive power of NMR spectroscopy and provides a robust framework for the analysis of similar molecular structures.
Molecular Structure and Predicted ¹H NMR Spectrum
The chemical structure of this compound dictates the features of its ¹H NMR spectrum. The molecule possesses a plane of symmetry, which simplifies the spectrum by rendering certain protons chemically equivalent.
Based on this structure, we can predict the following signals in the ¹H NMR spectrum:
-
Aromatic Protons (Har): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They are situated ortho to the bulky tert-butyl ester group and flanked by two methoxy groups. These protons are expected to appear as a singlet, as they are not adjacent to any other protons. The electron-donating methoxy groups will shield these protons, shifting their signal upfield relative to benzene (7.34 ppm). Conversely, the bromine atom and the ester group are electron-withdrawing, which would deshield them. The net effect of these substituents will determine the final chemical shift. Based on the spectrum of methyl 4-bromo-3,5-dimethoxybenzoate, where the analogous protons appear at 6.72 ppm, a similar chemical shift is anticipated for the tert-butyl ester.
-
Methoxy Protons (OCH₃): The two methoxy groups are also chemically equivalent. The six protons of these two groups will give rise to a single, sharp singlet. In the methyl ester analog, this signal appears at 3.62 ppm. A comparable chemical shift is expected for the tert-butyl ester.
-
Tert-butyl Protons (C(CH₃)₃): The nine protons of the tert-butyl group are all chemically equivalent and will produce a strong singlet. This signal is typically found in the upfield region of the spectrum, usually between 1.0 and 1.5 ppm, due to the shielding effect of the sp³-hybridized carbon to which they are attached.
Analysis of Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound is summarized in the table below. This prediction is based on established chemical shift principles and data from its methyl ester analog.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~6.72 | Singlet (s) | 2H | Aromatic Protons (Har) |
| 2 | ~3.62 | Singlet (s) | 6H | Methoxy Protons (OCH₃) |
| 3 | ~1.3 - 1.6 | Singlet (s) | 9H | Tert-butyl Protons (C(CH₃)₃) |
Table 1: Predicted ¹H NMR Data for this compound.
Causality Behind Predicted Chemical Shifts and Multiplicities
-
Chemical Shift (δ): The position of a signal on the x-axis of an NMR spectrum, known as the chemical shift, is highly dependent on the electronic environment of the protons.[2]
-
Aromatic Protons: The predicted chemical shift of ~6.72 ppm for the aromatic protons is a result of the competing electronic effects of the substituents on the benzene ring. The two methoxy groups are electron-donating through resonance, which increases the electron density at the ortho and para positions, causing shielding (an upfield shift). The bromine atom and the tert-butyl ester group are electron-withdrawing through induction, which decreases electron density and causes deshielding (a downfield shift). The observed upfield shift relative to benzene indicates that the shielding effect of the two methoxy groups is dominant.
-
Methoxy Protons: The chemical shift of ~3.62 ppm is characteristic for protons of a methoxy group attached to an aromatic ring. The electronegative oxygen atom deshields these protons, shifting them downfield from the typical alkane region.
-
Tert-butyl Protons: The signal at ~1.3 - 1.6 ppm is a hallmark of a tert-butyl group.[3][4][5][6][7][8] The nine equivalent protons are well-shielded, resulting in a signal in the upfield region of the spectrum.
-
-
Integration: The area under each signal is proportional to the number of protons giving rise to that signal.[2] The predicted integration ratios of 2:6:9 directly correspond to the number of aromatic, methoxy, and tert-butyl protons in the molecule, respectively. This provides a powerful confirmation of the assigned structure.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks is caused by the magnetic influence of neighboring, non-equivalent protons (spin-spin coupling).[9] In the case of this compound, all three predicted signals are singlets. This is because each set of equivalent protons has no adjacent, non-equivalent protons with which to couple. The aromatic protons are separated from other protons by more than three bonds, and the methoxy and tert-butyl protons are on atoms with no directly bonded protons.
Experimental Protocol: Synthesis of this compound
While various methods exist for the synthesis of tert-butyl esters, a common and effective approach involves the reaction of the corresponding carboxylic acid with an excess of a tert-butylating agent in the presence of an acid catalyst.[9][10] An alternative mild and efficient method involves the transesterification of the corresponding methyl ester.[11]
A plausible synthetic route starting from 4-bromo-3,5-dimethoxybenzoic acid is outlined below:
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-bromo-3,5-dimethoxybenzoic acid in a suitable aprotic solvent (e.g., dichloromethane), add an excess of tert-butanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure this compound.
Conclusion
This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. By leveraging established NMR principles and data from a close structural analog, a detailed prediction of the spectrum has been presented, including chemical shifts, integration, and multiplicities. The rationale behind these spectral features has been thoroughly explained, offering valuable insights for researchers working with similar compounds. Furthermore, a plausible and detailed synthetic protocol has been provided to facilitate the preparation of this compound for further study. This guide serves as a robust resource for the structural elucidation and characterization of substituted aromatic esters using ¹H NMR spectroscopy.
References
-
Olah, G. A., & Narang, S. C. (1982). Boron in Organic Chemistry—A New and Versatile Reagent for Organic Synthesis. Tetrahedron, 38(15), 2225-2277. [Link]
-
Wade Jr, L. G. (2017). Organic Chemistry (9th ed.). Pearson. [Link]
-
Crivello, J. V. (1988). The synthesis of t-butyl esters of carboxylic acids. Journal of Organic Chemistry, 53(16), 3713-3715. [Link]
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley. [Link]
-
Katritzky, A. R., et al. (2003). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Arkivoc, 2003(11), 52-60. [Link]
-
American Chemical Society. (n.d.). NMR and MRI Applications in Chemistry and Medicine. Retrieved January 12, 2026, from [Link]
-
Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley. [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved January 12, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy. Organic Chemistry Data. [Link]
-
PubChem. (n.d.). 1-Bromo-3,5-di-tert-butylbenzene. Retrieved January 12, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]
-
SpectraBase. (n.d.). 1-Bromo-3,5-ditert-butylbenzene. Retrieved January 12, 2026, from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Great resources for learning NMR (Nuclear Magnetic Resonance) – Foster Group [research.cbc.osu.edu]
- 4. 1-Bromo-4-tert-butylbenzene(3972-65-4) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1-Bromo-3,5-di-tert-butylbenzene | C14H21Br | CID 620136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. tert-Butyl methyl ether(1634-04-4) 1H NMR spectrum [chemicalbook.com]
- 9. US4921999A - Method for making tertiary butyl esters - Google Patents [patents.google.com]
- 10. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
13C NMR data for Tert-butyl 4-bromo-3,5-dimethoxybenzoate
An In-Depth Technical Guide to the ¹³C NMR Data of Tert-butyl 4-bromo-3,5-dimethoxybenzoate
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical aspects of the ¹³C NMR data of this compound. It offers a detailed interpretation of the chemical shifts, supported by established spectroscopic principles and substituent effects. A standardized experimental protocol for data acquisition is also presented, ensuring the reproducibility of results. This guide serves as an essential reference for the structural elucidation and quality control of this compound and related substituted aromatic compounds.
Introduction: The Significance of Structural Elucidation
This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Accurate structural characterization is paramount for understanding its reactivity, and physicochemical properties, and for ensuring its purity. Among the array of analytical techniques available, ¹³C NMR spectroscopy stands out as a powerful, non-destructive method for providing detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift offering insights into its electronic environment. This guide will provide an in-depth exploration of the ¹³C NMR spectrum of this compound, offering a foundational understanding for its use in research and development.
Predicted ¹³C NMR Spectrum and Peak Assignments
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O | ~164 | The carbonyl carbon of an ester typically appears in this downfield region. |
| C3, C5 | ~158 | These carbons are attached to the strongly electron-donating methoxy groups, leading to a significant downfield shift. |
| C1 | ~134 | The ipso-carbon to the carboxylate group is deshielded, but less so than C3 and C5. |
| C4 | ~125 | The "heavy atom effect" of the directly attached bromine atom causes a characteristic upfield shift for the ipso-carbon compared to what would be expected based on electronegativity alone.[1][2] |
| C2, C6 | ~113 | These carbons are ortho to the electron-donating methoxy groups and meta to the bromine, resulting in an upfield shift. |
| -O-C(CH₃)₃ | ~82 | The quaternary carbon of the tert-butyl group attached to the ester oxygen. |
| -OCH₃ | ~56 | The carbons of the two equivalent methoxy groups typically resonate in this region.[3] |
| -C(CH₃)₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group. |
Note: The predicted chemical shifts are based on data for methyl 4-bromo-3,5-dimethoxybenzoate and standard ¹³C NMR chemical shift tables.[4][5] The solvent is assumed to be CDCl₃.
Deciphering the Substituent Effects: A Deeper Dive
The chemical shifts observed in the ¹³C NMR spectrum of this compound are a direct consequence of the electronic effects exerted by the various substituents on the benzene ring.
The Influence of the Methoxy Groups (-OCH₃)
The two methoxy groups at positions 3 and 5 are strong electron-donating groups through resonance. This donation of electron density increases the shielding of the ortho and para carbons. Consequently, the carbons ortho to the methoxy groups (C2 and C6) and the carbon para to them (which is C1, though its shift is also influenced by the ester) will be shifted upfield relative to unsubstituted benzene. Conversely, the carbons directly attached to the methoxy groups (C3 and C5) are significantly deshielded and appear far downfield. The chemical shift of the methoxy carbons themselves is typically found in the range of 55-60 ppm.[3][6]
The "Heavy Atom Effect" of Bromine
A noteworthy feature in the spectrum is the chemical shift of the carbon atom directly bonded to the bromine (C4). While bromine is an electronegative atom, its large electron cloud induces a significant diamagnetic shielding effect on the ipso-carbon.[1][2] This "heavy atom effect" results in an upfield shift for C4 compared to what would be predicted based solely on inductive effects. This is a key diagnostic feature for identifying carbons attached to heavier halogens like bromine and iodine.[7]
The Tert-butoxycarbonyl Group (-COOC(CH₃)₃)
The ester group is an electron-withdrawing group, which deshields the ipso-carbon (C1). The carbonyl carbon (C=O) itself is highly deshielded due to the double bond to oxygen and appears in the characteristic downfield region for esters. The tert-butyl group introduces two distinct signals: one for the quaternary carbon bonded to the ester oxygen and another for the three equivalent methyl carbons.
Visualizing the Molecular Structure and Carbon Environments
To better understand the relationships between the different carbon atoms, a diagram of the molecular structure with labeled carbons is provided below.
Caption: Molecular structure of this compound with carbon numbering.
Experimental Protocol for ¹³C NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible ¹³C NMR data, the following experimental protocol is recommended.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-30 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single solvent peak at approximately 77.16 ppm which can serve as an internal reference.[8]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (δ = 0.00 ppm). However, for routine analysis, referencing to the residual solvent peak is often sufficient.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Tuning and Shimming: Tune the ¹³C probe and shim the magnetic field to achieve optimal homogeneity and lineshape.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is typically sufficient to cover the entire range of chemical shifts for organic compounds.
-
-
Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
Caption: Experimental workflow for acquiring ¹³C NMR data.
Conclusion
The ¹³C NMR spectrum of this compound offers a wealth of structural information that is critical for its unambiguous identification and characterization. By understanding the interplay of substituent effects, particularly the electron-donating nature of the methoxy groups and the heavy atom effect of bromine, a confident assignment of all carbon signals can be achieved. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, ensuring consistency and reliability in research and quality control settings. This comprehensive analysis serves as a valuable resource for scientists and researchers working with this and structurally related molecules.
References
-
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. [Link]
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Royal Society of Chemistry. [Link]
-
13C NMR of bromobenzene ipso carbon shielding. (2017, April 30). Chemistry Stack Exchange. [Link]
-
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. (2013, January 24). PubMed. [Link]
-
Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. [Link]
-
Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722–730. [Link]
-
13C NMR Chemical Shift Table. (n.d.). University of Colorado Boulder. [Link]
-
Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. (2013). ResearchGate. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). University of Wisconsin-Madison. [Link]
-
Supplementary Information. (n.d.). Beilstein Journals. [Link]
-
13C NMR spectroscopy • Chemical shift. (n.d.). Indira Gandhi National Open University. [Link]
-
Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271–280. [Link]
-
13C NMR Chemical Shift. (2022, March 9). Oregon State University. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. acdlabs.com [acdlabs.com]
- 4. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. beilstein-journals.org [beilstein-journals.org]
Navigating the Solution Landscape: A Technical Guide to the Solubility of Tert-butyl 4-bromo-3,5-dimethoxybenzoate
For Immediate Release
An Essential Guide for Researchers in Drug Discovery and Organic Synthesis
Understanding the solubility of active pharmaceutical ingredients and key intermediates is a cornerstone of successful drug development and process chemistry. This in-depth technical guide focuses on tert-butyl 4-bromo-3,5-dimethoxybenzoate, a substituted aromatic compound with potential applications in organic synthesis. Due to its specific combination of functional groups, predicting and determining its solubility in various organic solvents is critical for its use in reaction media, purification processes like crystallization, and formulation studies.
This document provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, designed for researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility Predictions
This compound (C₁₃H₁₇BrO₄) possesses a molecular structure that suggests moderate polarity.[1] The presence of the ester and two methoxy groups introduces polar character, while the aromatic ring, bromo substituent, and the bulky non-polar tert-butyl group contribute to its lipophilicity. The fundamental principle of "like dissolves like" governs its solubility behavior, meaning its solubility will be highest in solvents with similar polarity.[2][3]
Based on its structure, we can predict its qualitative solubility in a range of common organic solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low | The significant polarity from the ester and methoxy groups will limit solubility in highly nonpolar solvents. |
| Toluene | Nonpolar (Aromatic) | Moderate to High | The aromatic nature of toluene can interact favorably with the benzene ring of the solute, while having enough non-polar character to accommodate the alkyl and bromo groups. |
| Dichloromethane (DCM) | Halogenated | High | DCM is a versatile solvent that can dissolve a wide range of organic compounds with moderate polarity. |
| Chloroform | Halogenated | High | Similar to DCM, chloroform is expected to be a good solvent for this compound. |
| Diethyl Ether | Polar Aprotic | Moderate to High | The ether can act as a hydrogen bond acceptor for any potential interactions and has a good balance of polar and non-polar character. |
| Ethyl Acetate | Polar Aprotic | High | As an ester itself, ethyl acetate is likely to be an excellent solvent due to similar intermolecular forces. |
| Acetone | Polar Aprotic | High | Its polarity should be well-suited to dissolve the compound. |
| Acetonitrile | Polar Aprotic | Moderate | While polar, acetonitrile is more polar than acetone and may be slightly less effective if lipophilic character dominates. |
| Isopropanol (IPA) | Polar Protic | Moderate | The ability to hydrogen bond may be less significant than the overall polarity match. |
| Ethanol | Polar Protic | Moderate | Similar to IPA, its polarity and hydrogen bonding capability suggest moderate solubility. |
| Methanol | Polar Protic | Low to Moderate | As the most polar of the common alcohols, it may be a less effective solvent compared to ethanol or IPA. |
| Water | Polar Protic | Insoluble | The presence of the large non-polar groups and the lack of significant hydrogen bond donating capability will make it virtually insoluble in water.[4][5] |
Experimental Determination of Solubility
While predictions are useful, empirical determination of solubility is essential for accurate process development and formulation. The following is a standardized protocol for determining the solubility of this compound in a given organic solvent using the isothermal shake-flask method, followed by quantitative analysis.
Safety Precautions
-
Always handle this compound and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7]
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal information.[8][9]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with stir bars
-
Constant temperature bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate within a constant temperature bath (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure that the solvent is fully saturated with the solute.
-
-
Sampling:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.
-
Accurately dilute the filtered sample solution to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.
-
Conclusion
References
-
Experiment: Solubility of Organic & Inorganic Compounds. 2
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. 3
-
solubility experimental methods.pptx. Slideshare. 10
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 4
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. 5
-
SAFETY DATA SHEET. 8
-
CAS 167830-43-5: this compound. CymitQuimica. 1
-
Buy tert-Butyl 3-bromo-4-methoxybenzoate | 876752-69-1. Smolecule. 11
-
Tert-butyl 4-bromobenzoate | C11H13BrO2 | CID 11334366. PubChem. 12
-
An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. AWS. 13
-
Supporting Information. CDC Stacks. 14
-
SAFETY DATA SHEET. Sigma-Aldrich. 9
-
This compound | 167830-43-5. ChemicalBook. 15
-
SAFETY DATA SHEET. Thermo Fisher Scientific. 6
-
SAFETY DATA SHEET. Fisher Scientific. 7
Sources
- 1. CAS 167830-43-5: this compound [cymitquimica.com]
- 2. chem.ws [chem.ws]
- 3. youtube.com [youtube.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. www1.udel.edu [www1.udel.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. solubility experimental methods.pptx [slideshare.net]
- 11. Buy tert-Butyl 3-bromo-4-methoxybenzoate | 876752-69-1 [smolecule.com]
- 12. Tert-butyl 4-bromobenzoate | C11H13BrO2 | CID 11334366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. This compound | 167830-43-5 [amp.chemicalbook.com]
An In-Depth Technical Guide to the Safe Handling and Application of Tert-butyl 4-bromo-3,5-dimethoxybenzoate
Section 1: Introduction and Compound Profile
Tert-butyl 4-bromo-3,5-dimethoxybenzoate is a substituted aromatic carboxylate ester that serves as a crucial intermediate in modern organic synthesis. Its utility in the fields of pharmaceutical and materials science research stems from its unique combination of functional groups: a sterically hindered tert-butyl ester, an electron-rich dimethoxy-substituted benzene ring, and a strategically placed bromine atom. This architecture allows for a variety of subsequent chemical transformations, including but not limited to Suzuki or Stille cross-coupling reactions at the bromo-position and hydrolysis or amidation of the ester.
Given its role as a foundational building block, a thorough understanding of its chemical properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in an analysis of its structure and data from close chemical analogues.
Chemical Structure
Caption: Chemical Structure of the Topic Compound.
Physicochemical and Identification Data
The following table summarizes the key identification and predicted physical properties for this compound.
| Property | Value | Reference |
| CAS Number | 167830-43-5 | [1] |
| Molecular Formula | C₁₃H₁₇BrO₄ | [1] |
| Molecular Weight | 317.18 g/mol | [1] |
| IUPAC Name | This compound | [] |
| Synonyms | Benzoic acid, 4-bromo-3,5-dimethoxy-, 1,1-dimethylethyl ester | [1] |
| Predicted Boiling Point | 378.4 ± 37.0 °C | [1] |
| Predicted Density | 1.315 ± 0.06 g/cm³ | [1] |
| Appearance | White to off-white solid (based on analogues) | [3][4] |
Section 2: Comprehensive Hazard Assessment
While a specific, officially registered Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be conducted by analyzing data from structurally similar compounds. Analogues such as tert-butyl 4-bromobenzoate and tert-butyl 4-bromo-2-methoxybenzoate provide a reliable basis for predicting the toxicological profile.[5][6] The primary hazards are associated with irritation and potential harm upon ingestion.
GHS Classification (Anticipated)
Based on available data for analogous structures, the compound should be handled as if it meets the criteria for the following GHS classifications.[1][5][6]
| Hazard Class | Hazard Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Toxicological Profile
-
Oral Toxicity: The presence of the brominated aromatic ring suggests that the compound is likely harmful if ingested.[1][6]
-
Dermal and Eye Irritation: Aromatic esters, particularly brominated ones, are known to be irritating to the skin and eyes upon direct contact.[5][6] The tert-butyl group does not mitigate this risk.
-
Respiratory Irritation: As a fine crystalline solid, airborne dust can cause irritation to the respiratory tract.[5][6] All handling of the solid material should be performed in a manner that avoids dust generation.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk. The causality behind this hierarchy is to remove or control the hazard at its source before relying on personal barriers.
Hierarchy of Controls
Caption: A logical workflow from preparation to disposal minimizes risk.
Step-by-Step Protocol
-
Preparation and Pre-Handling:
-
Causality: Verifying safety equipment functionality beforehand ensures it is available in an emergency.
-
Confirm that the chemical fume hood has a valid certification and is functioning correctly.
-
Ensure the safety shower and eyewash station are unobstructed.
-
Don all required PPE (goggles, lab coat, nitrile gloves).
-
Gather and inspect all necessary glassware and equipment.
-
-
Weighing and Transferring:
-
Causality: Performing this step in a fume hood contains any dust, mitigating the respiratory hazard. [7] * Place a calibrated balance inside the chemical fume hood.
-
Tare an appropriate weighing vessel (e.g., anti-static weigh boat or glass vial).
-
Carefully transfer the required amount of this compound to the vessel, avoiding any actions that could generate dust.
-
Close the primary container immediately after dispensing.
-
To transfer to a reaction flask, add a solvent to the weighing vessel to dissolve or suspend the solid, then transfer the resulting solution/slurry. This is the most effective method to prevent dust dispersion.
-
-
Post-Handling and Decontamination:
-
Causality: Proper decontamination prevents unintentional secondary exposure.
-
Wipe down the work surface inside the fume hood with a suitable solvent (e.g., isopropanol or acetone) and dispose of the wipes in the solid hazardous waste stream.
-
Rinse any contaminated glassware with a small amount of solvent, collecting the rinsate in the appropriate halogenated liquid waste container.
-
Remove gloves and wash hands thoroughly with soap and water after completing the work. [3]
-
Section 5: Emergency Procedures
Rapid and correct response to an emergency is critical.
-
Spill Response:
-
Minor Spill (in fume hood): Alert others in the lab. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Gently sweep the material into a designated hazardous waste container. Clean the area with a solvent-soaked cloth.
-
Major Spill: Evacuate the immediate area and alert laboratory and institutional safety personnel. Do not attempt to clean up a large spill without proper training and equipment.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [7][8] * Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [7][8] * Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [7][8] * Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [3][7]
-
Section 6: Storage and Disposal
-
Storage:
-
Disposal:
-
All waste containing this compound must be treated as hazardous.
-
Liquid Waste: Dispose of in a clearly labeled "Halogenated Organic Waste" container. Do not pour down the drain. [3][9] * Solid Waste: Contaminated items (gloves, weigh boats, absorbent material) must be placed in a sealed and labeled solid hazardous waste container.
-
All disposal must be carried out in strict accordance with local, state, and federal regulations. [3][4]
-
References
-
PubChem. tert-Butyl 4-bromo-2-methoxybenzoate. National Center for Biotechnology Information. [Link]
-
Fisher Scientific. 3-Bromo-2,6-dimethoxybenzoic acid Safety Data Sheet. Thermo Fisher Scientific. [Link]
-
PubChem. tert-Butyl 4-bromobenzoate. National Center for Biotechnology Information. [Link]
Sources
- 1. This compound | 167830-43-5 [amp.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyl 4-bromo-2-methoxybenzoate | C12H15BrO3 | CID 71463969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tert-butyl 4-bromobenzoate | C11H13BrO2 | CID 11334366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
Tert-butyl 4-bromo-3,5-dimethoxybenzoate: A Guide to Sourcing, Quality Control, and Application
An In-Depth Technical Guide for Researchers
Abstract
Tert-butyl 4-bromo-3,5-dimethoxybenzoate (CAS No. 118167-64-7) is a pivotal substituted aromatic building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a sterically hindered ester and an aryl bromide, makes it an ideal precursor for complex molecular architectures via cross-coupling reactions. This guide provides an in-depth analysis of the supplier landscape, pricing structures, critical quality control parameters, and synthetic utility of this reagent, designed for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of this compound
This compound is a polysubstituted benzene derivative. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions but readily removable under acidic conditions. The bromine atom at the 4-position is strategically placed for participation in organometallic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. The two methoxy groups at the 3 and 5 positions act as powerful electron-donating groups, modulating the electronic properties of the aromatic ring and influencing the reactivity of the bromine atom.
This compound has become increasingly important as an intermediate in the synthesis of biologically active molecules, including novel protein tyrosine phosphatase 1B (PTP1B) inhibitors for potential anti-diabetic therapies and other complex molecular probes.[1] Its structural motifs are found in various compounds being researched for anticancer properties.[2]
Key Chemical Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 118167-64-7
-
Molecular Formula: C₁₃H₁₇BrO₄
-
Molecular Weight: 317.18 g/mol
-
InChI Key: UAECIQRZECFONO-UHFFFAOYSA-N[]
Synthesis, Purity, and Mechanistic Considerations
A reliable supply of high-purity starting material is paramount for reproducible and successful downstream applications. Understanding the synthetic route provides insight into potential impurities. The most common laboratory and industrial synthesis involves the esterification of 4-bromo-3,5-dimethoxybenzoic acid.
Representative Synthesis Pathway
The synthesis is typically a two-step process starting from a more common precursor, 4-bromo-3,5-dihydroxybenzoic acid, which is first methylated and then esterified.[4]
Caption: High-level synthetic route to the target compound.
Causality of Impurities
-
Incomplete Bromination/Methylation: Starting materials lacking the bromo or methoxy groups can lead to undesired side products in subsequent coupling reactions, complicating purification.
-
Residual Acid: Incomplete esterification can leave traces of 4-bromo-3,5-dimethoxybenzoic acid. This acidic impurity can interfere with pH-sensitive reactions or organometallic reagents.
-
Hydrolysis: The tert-butyl ester is sensitive to strong acids and can hydrolyze back to the carboxylic acid upon improper storage or handling, particularly in the presence of moisture.
Quality Control Workflow for Researchers
Before utilizing this compound in a synthesis, it is critical to verify its identity and purity. A supplier's Certificate of Analysis (CoA) is the first step, but independent verification is recommended for critical applications.
Caption: A logical workflow for selecting a chemical supplier.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of the compound.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. CookeChem recommends storage at room temperature, sealed in dry conditions. [5]Long-term storage under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent slow hydrolysis.
-
Safety: As with all brominated aromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Consult the supplier's Safety Data Sheet (SDS) for comprehensive safety information. The compound is typically classified as a warning-level hazard, with statements indicating potential skin, eye, and respiratory irritation. [5]
Conclusion
This compound is a valuable and versatile building block for synthetic chemists. Its successful application hinges on sourcing high-quality material from reputable suppliers. By understanding the synthetic origins of potential impurities, implementing a rigorous quality control workflow, and carefully evaluating suppliers based on a balance of cost, quality, and availability, researchers can ensure the reliability and reproducibility of their experimental outcomes. This strategic approach to procurement and validation is a cornerstone of efficient and successful research and development.
References
-
PubMed. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Retrieved from [Link]
-
National Institutes of Health (NIH). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Retrieved from [Link]
Sources
- 1. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Bromo-3,5-dimethoxybenzyl alcohol , 98% , 61367-62-2 - CookeChem [cookechem.com]
literature review on Tert-butyl 4-bromo-3,5-dimethoxybenzoate
An In-depth Technical Guide to Tert-butyl 4-bromo-3,5-dimethoxybenzoate: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This compound is a versatile synthetic intermediate of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique combination of functional groups—an aryl bromide, a sterically hindered tert-butyl ester, and two electron-donating methoxy groups—makes it an ideal scaffold for constructing complex molecular architectures. The aryl bromide serves as a key handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of new carbon-carbon and carbon-heteroatom bonds. The tert-butyl ester provides robust protection for the carboxylic acid functionality, which can be selectively deprotected under specific acidic conditions. This guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and chemical reactivity of this compound, with a focus on its practical application in the development of novel therapeutic agents.
Introduction to this compound
Overview of the Molecule
This compound, with CAS Number 167830-43-5, is an aromatic carboxylate ester.[1][][3] Structurally, it features a benzene ring substituted with a bromine atom at position 4, two methoxy groups at positions 3 and 5, and a tert-butoxycarbonyl group at position 1. This arrangement of substituents dictates its chemical behavior and utility as a building block in organic synthesis.[1] The electron-donating methoxy groups activate the ring towards certain reactions, while the bromine atom provides a reactive site for metal-catalyzed transformations.
Significance as a Synthetic Intermediate
The strategic value of this compound lies in its trifunctional nature. Each functional group can be addressed with a high degree of chemical selectivity:
-
Aryl Bromide : Serves as a linchpin for forming new bonds via reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the extension of the molecular framework.
-
Tert-butyl Ester : A robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions. It can be cleaved under acidic conditions to unmask the carboxylic acid for further derivatization, such as amide bond formation.
-
Dimethoxy Phenyl Ring : This core is prevalent in numerous natural products and pharmacologically active molecules. The methoxy groups can also be cleaved under harsh conditions (e.g., with BBr₃) to reveal phenols, offering another point for modification.
Relevance in Medicinal Chemistry
The bromo-dimethoxy-benzene scaffold is a privileged structure in drug discovery. Related molecules have demonstrated significant biological activity. For instance, brominated stilbene derivatives, which can be synthesized from such precursors, have shown promising anticancer properties by inducing cell cycle arrest.[4][5] Furthermore, complex molecules incorporating a dibromo-dimethoxybenzyl moiety have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes.[6] These examples underscore the potential of this compound as a starting material for the discovery of new therapeutic agents.
Synthesis and Purification
The synthesis of this compound is most logically achieved via the esterification of its corresponding carboxylic acid precursor.
Retrosynthetic Analysis
The retrosynthetic pathway highlights the key bond disconnection to simplify the target molecule into readily available starting materials. The primary disconnection is the ester bond, leading back to 4-bromo-3,5-dimethoxybenzoic acid and a source of the tert-butyl group.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol: Esterification
This protocol describes the synthesis from 4-bromo-3,5-dimethoxybenzoic acid. The choice of di-tert-butyl dicarbonate (Boc₂)O with DMAP is often preferred for its mild conditions and high yield.
Materials:
-
4-bromo-3,5-dimethoxybenzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tert-butanol
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
-
Reaction Setup: To a solution of 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) and tert-butanol (5.0 eq) in a round-bottom flask, add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM to the reaction mixture at room temperature. The causality here is that DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O for reaction with the carboxylate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and DMAP, followed by brine (1x). The bicarbonate wash is crucial for removing acidic components and is a self-validating step; cessation of gas evolution indicates the neutralization is complete.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Characterization and Data Analysis
The structural identity and purity of the synthesized compound are confirmed using standard spectroscopic methods.
Data Summary Tables
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.25 | Singlet | 2H | Ar-H | The two aromatic protons are chemically equivalent due to symmetry. |
| ~3.88 | Singlet | 6H | -OCH₃ | The two methoxy groups are chemically equivalent. |
| ~1.58 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are equivalent. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
|---|---|---|
| ~164.5 | Carbonyl | C=O |
| ~158.0 | Aromatic | C-OCH₃ |
| ~132.0 | Aromatic | C-COOtBu |
| ~118.0 | Aromatic | C-Br |
| ~108.5 | Aromatic | C-H |
| ~82.0 | Aliphatic | -C (CH₃)₃ |
| ~56.5 | Aliphatic | -OCH₃ |
| ~28.0 | Aliphatic | -C(CH₃ )₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2970 | C-H Stretch | Aliphatic (tert-butyl) |
| ~1715 | C=O Stretch | Ester Carbonyl |
| ~1570 | C=C Stretch | Aromatic Ring |
| ~1250, ~1120 | C-O Stretch | Aryl Ether & Ester |
Mass Spectrometry (MS)
In mass spectrometry, this compound will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes occur in an approximately 1:1 ratio). This provides definitive confirmation of the presence and number of bromine atoms in the molecule.
Chemical Reactivity and Synthetic Applications
The utility of this building block is best demonstrated through its application in palladium-catalyzed cross-coupling reactions.
The Role of the Aryl Bromide: Cross-Coupling Reactions
The carbon-bromine bond is a prime site for oxidative addition to a Palladium(0) catalyst, initiating a catalytic cycle that can form a variety of new bonds. This makes the compound an excellent substrate for reactions such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Workflow Example: Suzuki-Miyaura Coupling
The Suzuki coupling is a robust and widely used method for constructing biaryl systems, which are common motifs in pharmaceuticals.
Caption: Generalized workflow for a Suzuki coupling reaction.
Detailed Protocol: Suzuki Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq). The use of a flame-dried flask and an inert atmosphere (Argon or Nitrogen) is critical to prevent the deactivation of the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 ratio). Degassing the solvent is a self-validating step to ensure oxygen, a catalyst poison, is removed.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the desired biaryl product.
Applications in Drug Discovery and Development
The structural motifs accessible from this compound are highly relevant to modern drug discovery programs.
Scaffold for Bioactive Molecules
As previously mentioned, the core structure is related to compounds with demonstrated anticancer and antidiabetic potential.[4][6] The ability to use this building block in cross-coupling reactions allows for the rapid generation of diverse libraries of compounds. By varying the coupling partner (e.g., different boronic acids in a Suzuki reaction), chemists can systematically explore the structure-activity relationship (SAR) of a target, a fundamental process in lead optimization.
Case Study: A Conceptual Pathway to PTP1B Inhibitors
A recent study detailed the discovery of a potent PTP1B inhibitor for type 2 diabetes, which features a complex poly-brominated, dimethoxy-substituted benzylidene-thiazolidinedione structure.[6] While not a direct precursor, this compound represents an ideal starting point for synthesizing analogs. For example, the ester could be reduced to the corresponding benzyl alcohol, which could then be converted to a benzyl bromide. This intermediate could then be used in subsequent fragment coupling reactions to build molecules inspired by the published inhibitor, demonstrating the compound's value in a rational drug design campaign.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that offers chemists a reliable and versatile platform for molecular construction. Its well-defined reactivity, particularly at the aryl bromide position, combined with a robustly protected carboxylate, provides a predictable and powerful tool for synthesizing complex organic molecules. Its relevance to known bioactive scaffolds further cements its importance for professionals in drug discovery and development, enabling the efficient exploration of chemical space in the search for next-generation therapeutics.
References
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
-
PubChem. tert-Butyl 4-bromo-2-methoxybenzoate. Available from: [Link]
-
Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available from: [Link]
-
National Institutes of Health (NIH). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Available from: [Link]
-
MDPI. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Available from: [Link]
-
PubMed. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Available from: [Link]
Sources
- 1. 167830-43-5|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 167830-43-5 [amp.chemicalbook.com]
- 4. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki coupling reactions using Tert-butyl 4-bromo-3,5-dimethoxybenzoate
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions Using Tert-butyl 4-bromo-3,5-dimethoxybenzoate
Application Note & Protocol
Introduction: The Strategic Importance of this compound in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is indispensable in the creation of biaryl and styrenyl structures that form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide focuses on a specific, high-value building block: This compound . This substrate is of particular interest due to its unique combination of electronic and steric features. The two electron-donating methoxy groups enrich the aromatic ring, influencing the kinetics of the catalytic cycle, while the sterically demanding tert-butyl ester group provides a protective function that can be removed under specific acidic conditions post-coupling. Understanding how to effectively employ this substrate is key to accessing complex molecular architectures. This document provides a comprehensive overview, from core mechanistic principles to field-proven laboratory protocols, designed for researchers aiming to leverage this versatile reagent.
The Engine of Synthesis: Deconstructing the Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle centered on a palladium complex. The cycle is universally described by three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]
-
Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The electron-rich nature of the dimethoxy-substituted ring can render this step more challenging compared to electron-deficient aryl halides, often necessitating the use of highly active, electron-rich phosphine ligands to facilitate the reaction.[7][8]
-
Transmetalation : This is the pivotal bond-forming stage where the organic moiety from the organoboron reagent is transferred to the palladium(II) center. This step is not spontaneous; it requires activation of the boronic acid or ester by a base.[9] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which readily transfers its organic group to the palladium, displacing the halide.[1][10][11]
-
Reductive Elimination : In the final step, the two organic partners on the palladium(II) complex are coupled, forming the desired C-C bond and the biaryl product. This process simultaneously regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[5][6] Bulky ligands on the palladium center often accelerate this step by promoting the collapse of the intermediate complex.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol I: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Reagent and Condition Selection: A Rationale
-
Palladium Precatalyst & Ligand : For electron-rich aryl bromides like our substrate, standard catalysts like Pd(PPh₃)₄ may be sluggish. We recommend a more active system, such as a combination of a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos) or a pre-formed precatalyst like SPhos Pd G3. These ligands accelerate both the oxidative addition of the electron-rich Ar-Br and the final reductive elimination.[12][13]
-
Base : The tert-butyl ester is sensitive to strongly basic conditions that can cause saponification.[14] Therefore, a moderately strong inorganic base like potassium carbonate (K₂CO₃) is preferred over stronger options like K₃PO₄ or NaOH. The use of aqueous solutions helps to solubilize the base.
-
Solvent : A mixture of an organic solvent like dioxane or toluene with water is standard.[1][7] The organic phase solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the base. Crucially, the solvent mixture must be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to the formation of inactive palladium black.[15]
Materials and Reagents Table
| Component | Role | M.W. ( g/mol ) | Stoichiometry (eq.) | Typical Amount (for 1 mmol scale) |
| This compound | Aryl Halide | 317.18 | 1.0 | 317 mg |
| Arylboronic Acid | Coupling Partner | Variable | 1.2 - 1.5 | 1.2 - 1.5 mmol |
| Pd(OAc)₂ | Catalyst Precursor | 224.50 | 0.01 - 0.05 | 2.2 - 11.2 mg |
| SPhos | Ligand | 410.50 | 0.02 - 0.10 | 8.2 - 41.0 mg |
| K₂CO₃ | Base | 138.21 | 2.0 - 3.0 | 276 - 415 mg |
| 1,4-Dioxane | Solvent | 88.11 | - | 4 mL |
| Water | Co-solvent | 18.02 | - | 1 mL |
Step-by-Step Experimental Protocol
-
Inert Atmosphere Preparation : Place a magnetic stir bar into a flame-dried round-bottom flask or reaction vial. Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition (Solids) : Under a positive pressure of inert gas, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).
-
Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for at least 20 minutes. Using a syringe, add the degassed solvent mixture to the reaction flask.
-
Final Degassing : Purge the headspace of the reaction flask with inert gas for another 5 minutes to ensure all oxygen is removed from the reaction mixture.
-
Reaction Execution : Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously.
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours. The disappearance of the starting aryl bromide is the primary indicator of completion.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure biaryl product.[16][17]
Experimental Workflow Visualization
Caption: A stepwise workflow for the Suzuki coupling of this compound.
Troubleshooting and Optimization
Even robust reactions can encounter issues. The following table provides guidance for common challenges.[15][18]
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.[15] 2. Insufficiently active catalyst/ligand system. 3. Poor quality of boronic acid. | 1. Ensure rigorous degassing of solvents and use of inert atmosphere techniques. 2. Screen more active ligands (e.g., other Buchwald ligands, NHC ligands).[6] 3. Use freshly purchased boronic acid or a more stable boronic ester (e.g., pinacol ester).[15] |
| Significant Homocoupling | 1. Presence of oxygen in the reaction mixture.[7] 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Improve degassing procedures. 2. Consider using a direct Pd(0) source like Pd(PPh₃)₄, but be aware it may be less active for this specific substrate. |
| Protodeboronation | Instability of the boronic acid under reaction conditions, leading to its replacement by a hydrogen atom.[15] | 1. Use a more stable boronic acid derivative like a pinacol ester or a MIDA boronate.[19] 2. Add the boronic acid in portions during the reaction. 3. Try a milder base like potassium fluoride (KF).[9] |
| Ester Saponification | The base is too strong or the reaction temperature is too high, causing hydrolysis of the tert-butyl ester.[14] | 1. Use a milder base (K₂CO₃ or Cs₂CO₃). Avoid hydroxides (NaOH, KOH) and phosphates (K₃PO₄). 2. Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing complex, functionalized biaryl compounds. Success is predicated on a clear understanding of the reaction mechanism and careful selection of reaction components. The primary challenges associated with this specific substrate—namely, the electronic enrichment of the aromatic ring and the base sensitivity of the ester—can be effectively overcome by employing modern, highly active palladium-ligand systems and judiciously chosen bases like potassium carbonate. The protocols and troubleshooting guide provided herein offer a comprehensive framework for researchers to achieve high yields and reproducible results, unlocking the full synthetic potential of this valuable building block.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
- Biffis, A., et al. (2001). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]
- Carrow, B. P., & Hartwig, J. F. (2012). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
Billingsley, K., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
-
Pereira, G. N., et al. (2013). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. Available at: [Link]
-
Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]
-
ResearchGate. (2015). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Available at: [Link]
-
WordPress. Use of Base Metals in Suzuki Coupling. Available at: [Link]
-
Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]
-
Organometallics - ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available at: [Link]
-
ResearchGate. (2015). Suzuki reactions promoted by different ligands. Available at: [Link]
-
ResearchGate. (2007). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
ResearchGate. (2019). Suzuki coupling reaction of aryl bromides with arylboronic acidsa. Available at: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Available at: [Link]
-
The Journal of Organic Chemistry - ACS Publications. (2017). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. Available at: [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Organometallics - ACS Publications. (2008). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Available at: [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available at: [Link]
-
Arkat USA. Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Available at: [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Available at: [Link]
-
SciELO. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Available at: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scilit.com [scilit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Heck Reaction Conditions for Tert-butyl 4-bromo-3,5-dimethoxybenzoate: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific application of the Heck reaction to Tert-butyl 4-bromo-3,5-dimethoxybenzoate. We delve into the mechanistic underpinnings of the reaction, explore critical parameters for optimization, present detailed experimental protocols, and offer troubleshooting advice to navigate the challenges posed by this electron-rich and sterically demanding substrate.
Introduction: The Power and Challenge of the Heck Reaction
First discovered by Tsutomu Mizoroki and Richard F. Heck, the Heck reaction has become an indispensable tool for constructing substituted alkenes, finding widespread use in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's utility lies in its tolerance for a wide array of functional groups and its capacity for high stereoselectivity, typically favoring the trans (E) isomer.[2][5]
The substrate of focus, this compound, presents a unique set of challenges. The presence of two electron-donating methoxy groups on the aromatic ring can decrease the rate of the initial oxidative addition step, a critical phase in the catalytic cycle. Furthermore, the bulky tert-butyl ester group introduces significant steric hindrance that can influence catalyst accessibility and reaction efficiency. This guide is designed to provide the scientific rationale and practical steps necessary to achieve successful couplings with this and similar challenging substrates.
The Catalytic Cycle: A Mechanistic Framework
A thorough understanding of the Heck reaction mechanism is paramount for rational optimization and troubleshooting. The process is a catalytic cycle involving palladium cycling between its Pd(0) and Pd(II) oxidation states.[1] While various palladium(II) salts like palladium(II) acetate (Pd(OAc)₂) are often used as convenient, air-stable precatalysts, they are reduced in situ to the active Pd(0) species to initiate the cycle.[1][3]
The generally accepted mechanism proceeds through four key stages:[5][6][7][8]
-
Oxidative Addition: The active, coordinatively unsaturated 14-electron Pd(0) complex inserts into the carbon-bromine bond of the aryl bromide. This forms a square planar Pd(II) species. This step is often rate-limiting, particularly for electron-rich aryl halides.
-
Alkene Coordination & Migratory Insertion: The alkene substrate coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, a step also known as carbopalladation.
-
Syn-β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated. This step is also stereospecific and regenerates the carbon-carbon double bond in the product, yielding a hydrido-palladium(II) complex. This elimination typically occurs to form the more thermodynamically stable trans-alkene.[7]
-
Catalyst Regeneration: A base is required to neutralize the generated hydrobromic acid (HBr) and facilitate the reductive elimination of H-X from the hydrido-palladium(II) complex. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][9]
Caption: Catalytic cycle of the Heck reaction.
Optimizing Reaction Conditions for an Electron-Rich Substrate
Successful Heck coupling of this compound requires careful selection of the catalyst, ligand, base, and solvent to overcome its inherent low reactivity.
Catalyst System: Palladium Source and Ligand
The choice of ligand is critical. It stabilizes the palladium catalyst and modulates its electronic and steric properties, directly impacting reaction efficiency.
-
Palladium Precursors: Air-stable Pd(II) salts like Pd(OAc)₂ are common and effective. Pd₂(dba)₃ is a Pd(0) source that does not require in situ reduction but can be more sensitive.[7]
-
Phosphine Ligands: For electron-rich aryl bromides, bulky and electron-rich monodentate phosphine ligands are often superior. Ligands such as Tri(o-tolyl)phosphine (P(o-tol)₃) and Tri-tert-butylphosphine (P(t-Bu)₃) can accelerate the oxidative addition step and promote reductive elimination.[10][11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form highly stable and thermally robust palladium complexes.[4][12] This makes them particularly suitable for reactions with less reactive substrates that may require higher temperatures to proceed efficiently.[4][12]
The Role of the Base
A stoichiometric amount of base is essential to neutralize the H-X acid produced during the catalytic cycle.[10] The choice of base can significantly affect reaction rates and yields.
-
Inorganic Bases: Solid bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[10][12] Their low solubility often necessitates the use of polar aprotic solvents.
-
Organic Bases: Amine bases such as triethylamine (Et₃N) or the non-nucleophilic Hünig's base (DIPEA) are common choices, particularly when milder conditions are desired.[10]
Solvent Selection
The solvent must solubilize the reactants and facilitate the reaction, which often requires high temperatures.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are the most common solvents due to their high boiling points and ability to dissolve a wide range of organic and inorganic compounds.[10][13]
-
Solvent Quality: It is critical to use high-quality, dry solvents. For instance, NMP can undergo autoxidation to form hydroperoxides, which can poison the catalyst by oxidizing the phosphine ligand.[14] Degassing the solvent prior to use is a crucial step to remove dissolved oxygen.
-
Greener Alternatives: In an effort to improve the environmental footprint of the reaction, greener solvents such as cyclic carbonates (ethylene carbonate, propylene carbonate) have been shown to be effective alternatives to traditional dipolar aprotic solvents.[15]
Summary of Recommended Starting Conditions
The following table summarizes potential starting conditions for the Heck reaction of this compound with representative alkenes like styrene or an acrylate. These are derived from established protocols for analogous electron-rich or sterically hindered aryl bromides and should serve as a foundation for optimization.
| Parameter | Condition A (Phosphine Ligand) | Condition B (NHC Ligand) | Rationale & Reference |
| Pd Source | Pd(OAc)₂ (1-2 mol%) | Pd(OAc)₂ (1-2 mol%) | Common, effective, and air-stable precatalyst.[8][12] |
| Ligand | P(t-Bu)₃ (2-4 mol%) or P(o-tol)₃ (2-4 mol%) | IMes·HCl or SIMes·HCl (2-4 mol%) | Bulky, electron-rich ligands accelerate oxidative addition.[11][16] NHCs provide high thermal stability for challenging substrates.[12] |
| Base | K₂CO₃ (2 equiv.) or Cs₂CO₃ (2 equiv.) | K₂CO₃ (2 equiv.) or K₃PO₄ (2 equiv.) | Strong inorganic bases are effective in polar aprotic solvents.[12][17] |
| Solvent | DMAc or NMP | DMF/H₂O (1:1) or Dioxane | High-boiling polar aprotic solvents are standard.[10][13] Aqueous systems can be effective with NHC ligands.[4][12] |
| Temperature | 100 - 140 °C | 80 - 120 °C | Higher temperatures are often required for less reactive aryl bromides.[4][12] |
| Alkene | Styrene or n-Butyl Acrylate (1.2 - 1.5 equiv.) | Styrene or n-Butyl Acrylate (1.2 - 1.5 equiv.) | A slight excess of the alkene is typically used to ensure complete consumption of the aryl bromide. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with n-butyl acrylate using a palladium/NHC catalyst system.
Reagents & Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard glassware for aqueous workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), IPr·HCl (0.04 mmol), and finely ground K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe, followed by n-butyl acrylate (1.5 mmol).
-
Degassing (Optional but Recommended): For maximum efficiency, the resulting suspension can be further degassed by bubbling the inert gas through the mixture for 5-10 minutes.
-
Reaction: Immerse the flask in a preheated oil bath at 110 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by periodically taking small aliquots. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood by trained personnel.[18]
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Phosphine Ligands: Many phosphine ligands are toxic and air-sensitive. They should be handled under an inert atmosphere.[19]
-
Solvents: DMF, DMAc, and NMP are harmful reagents. Avoid skin contact and inhalation of vapors. Refer to the Material Safety Data Sheet (MSDS) for each chemical before use.[18][20]
-
Bases: Triethylamine is flammable and corrosive. Potassium carbonate can cause irritation. Handle with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[20]
-
Thermal Hazards: Cross-coupling reactions can be exothermic. While typically manageable on a lab scale, caution should be exercised, especially during scale-up operations.[21]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxygen exposure) | Ensure the reaction is set up under a strictly inert atmosphere. Use freshly degassed solvents. |
| Insufficient temperature | Increase the reaction temperature in 20 °C increments. | |
| Poor choice of ligand/base | Screen alternative ligands (e.g., switch from phosphine to NHC) or a stronger base (e.g., K₂CO₃ to Cs₂CO₃). | |
| Catalyst Decomposition (Black Precipitate) | High temperature / Oxygen contamination | Lower the reaction temperature. Improve degassing procedures. Increase ligand-to-metal ratio. |
| Impure solvent (e.g., peroxides in NMP) | Use fresh, high-purity solvent. Test for and remove peroxides if necessary.[14] | |
| Formation of Byproducts | Reductive dehalogenation of starting material | Ensure the system is anhydrous. |
| Isomerization of the product alkene | Adding silver or thallium salts can sometimes suppress this side reaction.[10] |
References
-
Heck Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh. Retrieved from [Link]
-
Gallou, F., et al. (2014). Cyclic Carbonates as Green Alternative Solvents for the Heck Reaction. ACS Publications. Retrieved from [Link]
-
Oestreich, M. (Ed.). (2009). Mechanisms of the Mizoroki–Heck Reaction. SciSpace. Retrieved from [Link]
-
Heck Reaction: easy Mechanism, applications. (2022). Chemistry Notes. Retrieved from [Link]
-
Bernechea, M., et al. (n.d.). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. ACS Publications. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Ben-Valid, S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. Retrieved from [Link]
-
Li, B., et al. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). ACS Publications. Retrieved from [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Koranne, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (n.d.). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. Retrieved from [Link]
-
Ben-Valid, S., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. Retrieved from [Link]
-
Palladium-catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). PubMed. Retrieved from [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (n.d.). ResearchGate. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reddy, M. S., et al. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Retrieved from [Link]
-
Shen, C., & Vautravers, N. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering. Retrieved from [Link]
-
Akram, M. (2023). Which type of base is generally used in Heck Coupling and why? ResearchGate. Retrieved from [Link]
-
We developed a Pd-catalyzed intermolecular reductive Heck reaction... (n.d.). ResearchGate. Retrieved from [Link]
-
Palladium-catalyzed δ-selective reductive Heck reaction... (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024). ehs.uci.edu. Retrieved from [Link]
-
Safe Handling of Corrosive & Flammable Chemical Reagents. (2019). YouTube. Retrieved from [Link]
-
Safety considerations for chemical reagents. (n.d.). Ampliqon. Retrieved from [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistnotes.com [chemistnotes.com]
- 6. byjus.com [byjus.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Safety considerations for chemical reagents [ampliqon.com]
- 19. ehs.uci.edu [ehs.uci.edu]
- 20. youtube.com [youtube.com]
- 21. engineering.purdue.edu [engineering.purdue.edu]
Buchwald-Hartwig Amination of tert-butyl 4-bromo-3,5-dimethoxybenzoate: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become indispensable in the fields of drug discovery, materials science, and agrochemicals, where aryl amines are prevalent structural motifs.[3][4] This application note provides a detailed guide for the successful execution of the Buchwald-Hartwig amination using tert-butyl 4-bromo-3,5-dimethoxybenzoate, an electron-rich aryl bromide. We delve into the mechanistic underpinnings of the catalytic cycle, offer comprehensive and validated experimental protocols, and provide practical troubleshooting advice to overcome common challenges. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this critical transformation with a challenging yet valuable substrate class.
Introduction: The Significance of C-N Bond Formation
The palladium-catalyzed cross-coupling of amines with aryl halides, first established by Professors Stephen L. Buchwald and John F. Hartwig, revolutionized the synthesis of arylamines.[1] It offers significant advantages over classical methods, such as nucleophilic aromatic substitution or the Ullmann condensation, by providing a broader substrate scope, greater functional group tolerance, and generally milder reaction conditions.[1][3]
The substrate at the core of this guide, this compound, represents an important class of electron-rich aryl halides. The two electron-donating methoxy groups increase the electron density on the aromatic ring, which can make the initial oxidative addition step of the catalytic cycle more challenging. Consequently, this substrate class often requires carefully selected, highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands to achieve efficient conversion.[5] Mastering this specific transformation provides a gateway to a wide array of substituted aromatic amines that are key intermediates in the synthesis of complex molecules.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][6][7]
The key steps are as follows:
-
Oxidative Addition: The active L-Pd(0) catalyst (where L is a phosphine ligand) initiates the cycle by undergoing oxidative addition to the aryl bromide (Ar-X). This step forms a Pd(II) complex, breaking the carbon-bromine bond.[7][8]
-
Ligand Exchange & Amine Coordination: The amine nucleophile (R₂NH) coordinates to the palladium center.
-
Deprotonation: In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. This is often a critical step, and the choice of base is paramount.[8]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product (Ar-NR₂). This step forms the crucial C-N bond and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[1][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the amination of this compound with a representative secondary amine, morpholine.
3.1. Materials and Equipment
-
Aryl Halide: this compound
-
Amine: Morpholine
-
Palladium Precatalyst: XPhos Pd G3 (or Pd₂(dba)₃ with XPhos ligand)
-
Ligand (if not using a precatalyst): XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Toluene (or 1,4-Dioxane)
-
Equipment: Schlenk flask or oven-dried reaction vial with a magnetic stir bar, rubber septum, nitrogen or argon gas line, syringes, and standard laboratory glassware for workup and purification.
3.2. Reaction Parameter Summary Table
| Parameter | Recommended Reagent/Condition | Stoichiometry (Equivalents) | Notes |
| Aryl Bromide | This compound | 1.0 | Limiting Reagent |
| Amine | Morpholine | 1.2 - 1.5 | A slight excess ensures complete consumption of the aryl bromide. |
| Pd Precatalyst | XPhos Pd G3 | 0.01 - 0.02 (1-2 mol%) | Precatalysts offer convenience and improved air stability. |
| Base | Sodium tert-butoxide (NaOtBu) | 1.4 - 2.0 | Must be a strong, non-nucleophilic base. Handle in a glovebox. |
| Solvent | Anhydrous Toluene | ~0.1 - 0.2 M concentration | Must be thoroughly degassed to remove oxygen. |
| Temperature | 100 - 110 °C | - | Reaction is typically heated to ensure a reasonable rate. |
| Reaction Time | 4 - 24 hours | - | Monitor by TLC or LC-MS for completion. |
3.3. Step-by-Step Procedure
The following workflow is critical for ensuring reproducibility and high yields. Organometallic reactions are often sensitive to air and moisture.[9]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. reddit.com [reddit.com]
The Strategic Application of Tert-butyl 4-bromo-3,5-dimethoxybenzoate in the Synthesis of Bioactive Natural Products
An Application Guide for Researchers
Abstract
Tert-butyl 4-bromo-3,5-dimethoxybenzoate has emerged as a cornerstone building block in modern organic synthesis, particularly for constructing complex natural products and their analogues. Derived from the naturally abundant gallic acid scaffold, this reagent offers a unique combination of functionalities: a sterically hindered tert-butyl ester for orthogonal protection, an aryl bromide "handle" for versatile cross-coupling reactions, and electron-rich methoxy substituents that are characteristic of numerous bioactive compounds. This guide provides an in-depth analysis of the strategic advantages of this reagent, detailed protocols for its application in Suzuki-Miyaura cross-coupling, and a practical guide to its integration into multi-step synthetic routes targeting complex molecular architectures.
The Strategic Value of a Multifunctional Building Block
The design of an efficient synthetic route hinges on the strategic selection of starting materials that offer both versatility and control. This compound is a prime example of such a reagent, providing a pre-functionalized, stable, and reactive platform for complex molecule assembly.
The Gallic Acid Core: A Privileged Scaffold
Gallic acid (3,4,5-trihydroxybenzoic acid) and its derivatives are ubiquitous in the plant kingdom and form the structural basis for a vast array of polyphenolic natural products, including tannins, lignans, and flavonoids.[1][2] These compounds exhibit a wide spectrum of biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.[3][4] By employing a building block with a pre-installed 3,5-dimethoxy pattern, chemists can bypass several steps of selective protection and methylation that would otherwise be required, accelerating the synthesis of these valuable targets.
The Aryl Bromide: A Handle for Carbon-Carbon Bond Formation
The bromine atom at the C4 position serves as a highly reliable reactive site for palladium-catalyzed cross-coupling reactions. This transformation is one of the most powerful and versatile methods for constructing C-C bonds in modern organic synthesis.[5][6] Among these, the Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is particularly favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[6][7][8] This allows for the direct and modular installation of diverse aryl, heteroaryl, or alkyl substituents at the C4 position.
The Tert-butyl Ester: An Orthogonal Protecting Group
The carboxylic acid is a common functional group in natural products, but its reactivity often necessitates protection during a synthetic sequence. The tert-butyl ester is an excellent choice for this role due to its significant steric bulk, which renders it highly resistant to basic hydrolysis and nucleophilic attack—conditions often employed in cross-coupling reactions.[9] Its key strategic advantage lies in its selective removal under acidic conditions (e.g., trifluoroacetic acid or HCl), which typically do not affect other common protecting groups like benzyl ethers or silyl ethers. This "orthogonality" is a critical principle in the design of complex, multi-step syntheses.
Core Application: Suzuki-Miyaura Cross-Coupling
The formation of a biaryl linkage is a frequent objective in the synthesis of polyphenolic natural products. The Suzuki-Miyaura coupling of this compound is a robust method to achieve this.
The Catalytic Cycle: A Mechanistic Overview
The reaction is driven by a palladium catalyst and proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[5]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid derivative is transferred to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[5]
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes a representative coupling between this compound and phenylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2-1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture)
-
Round-bottom flask or microwave vial
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and degas the vessel by evacuating and backfilling with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.[5]
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Table 1: Representative Suzuki Coupling Parameters
| Parameter | Typical Value/Reagent | Rationale / Notes |
| Equivalents of Boronic Acid | 1.2 - 1.5 eq. | A slight excess is used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Choice depends on substrate reactivity; Pd(PPh₃)₄ is a common starting point.[7] |
| Catalyst Loading | 1 - 5 mol% | Lower loadings are preferred for efficiency, but more may be needed for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation.[5] Cs₂CO₃ is often more effective but also more expensive. |
| Solvent System | Dioxane/H₂O, Toluene/EtOH/H₂O | A mixture of organic solvent and water is typically required to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 120 °C | Higher temperatures accelerate the reaction but may lead to side products like debromination. |
Experimental Workflow Visualization
Application in a Synthetic Strategy
To illustrate the utility of this compound, we present a hypothetical retrosynthetic analysis and forward synthesis for a core structure found in many combretastatin analogues, which are potent antimitotic agents.
Retrosynthetic Analysis
The target biaryl acid can be disconnected at the C-C bond formed by the Suzuki coupling. This reveals our starting aryl bromide and a corresponding boronic acid. The carboxylic acid in the target is unmasked from the tert-butyl ester at the final stage.
Forward Synthesis Protocol
Step 1: Suzuki-Miyaura Coupling This step follows the general protocol outlined in Section 2.2, using this compound and an appropriate partner, for example, 3,4,5-trimethoxyphenylboronic acid, to construct the desired biaryl backbone.
Step 2: Tert-butyl Ester Deprotection This protocol outlines the selective cleavage of the tert-butyl ester to reveal the free carboxylic acid.
Materials:
-
Protected Biaryl Ester (from Step 1) (1.0 eq.)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Round-bottom flask
Procedure:
-
Reaction Setup: Dissolve the protected biaryl ester (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add TFA (5-10 equivalents, often used in a 1:1 to 1:4 ratio with DCM).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization & Extraction: Re-dissolve the residue in ethyl acetate. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup. Wash subsequently with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography if necessary.
Conclusion
This compound is a powerful and strategically designed building block that provides an efficient entry point into the synthesis of a wide range of gallic acid-derived natural products. Its pre-installed functionalities enable chemists to rapidly construct complex biaryl and other C-C linked structures using robust palladium-catalyzed coupling methods. The orthogonal tert-butyl ester protecting group ensures that the carboxylic acid moiety remains intact during these transformations, allowing for late-stage deprotection under mild acidic conditions. The protocols and strategic insights provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to leverage this versatile reagent in their synthetic endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: 3,5-Dibromo-4-methoxybenzoic Acid in Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
-
Fatima, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6643. [Link]
-
Kumar, A., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. World Journal of Advanced Research and Reviews, 19(1), 1046-1061. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 4-Bromo-3,5-dimethoxybenzyl Alcohol in Modern Chemistry. [Link]
-
Wang, X., et al. (2017). Gallic acid, a natural polyphenol, protects against tert-butyl hydroperoxide- induced hepatotoxicity by activating ERK-Nrf2-Keap1-mediated antioxidative response. Food and Chemical Toxicology, 119, 479-488. [Link]
-
Pethő, G. (2021). Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 26(11), 3123. [Link]
-
Che Soh, N. A., et al. (2024). Gallic Acid from Elaeocarpus floribundus Stem Bark: A Potent Natural Antioxidant with Enzymatic and Pharmacokinetic Validation. Molecules, 29(5), 1018. [Link]
- BenchChem. (2025). The Versatile Intermediate: 1,4-Di-tert-Butyl-2,5-dimethoxybenzene in Organic Synthesis.
-
Dreher, S. D., et al. (2018). Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Medicinal Chemistry Letters, 9(4), 323-328. [Link]
-
Dreher, S. D., et al. (2018). The B‐Alkyl Suzuki–Miyaura Cross‐Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 57(33), 10418-10437. [Link]
-
Nakashima, A., et al. (2022). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. International Journal of Molecular Sciences, 23(21), 13327. [Link]
Sources
- 1. Gallic acid, a natural polyphenol, protects against tert-butyl hydroperoxide- induced hepatotoxicity by activating ERK-Nrf2-Keap1-mediated antioxidative response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. xisdxjxsu.asia [xisdxjxsu.asia]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Tert-butyl 4-bromo-3,5-dimethoxybenzoate as a building block for pharmaceuticals
Application Note: Tert-butyl 4-bromo-3,5-dimethoxybenzoate
A Versatile, Strategically Protected Building Block for Advanced Pharmaceutical Synthesis
Abstract
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Substituted biaryl and heterocyclic scaffolds form the core of numerous therapeutic agents, particularly in oncology and immunology. This compound has emerged as a highly valuable building block for this purpose. Its unique trifunctional nature—a readily coupled aryl bromide, sterically influencing methoxy groups, and a robustly protected carboxylic acid—provides medicinal chemists with a powerful tool for synthesizing diverse intermediates. This document serves as a detailed guide for researchers, outlining the compound's key attributes, reactivity profile, and providing field-tested protocols for its application in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary pharmaceutical synthesis.
Introduction: The Strategic Advantage in Synthesis
This compound is a derivative of gallic acid, a naturally occurring phenolic compound known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antineoplastic properties.[1][2][3] The strategic modification of the gallic acid core into the title compound creates a synthetic intermediate with three distinct points of functionality, each serving a critical role in multi-step synthesis.
-
The Aryl Bromide: The bromine atom at the 4-position is the primary reactive site for forming new carbon-carbon or carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.[4]
-
The Ortho-Methoxy Groups: The two methoxy groups flanking the bromine atom exert significant electronic and steric influence, modulating the reactivity of the aryl bromide and influencing the conformation of the final product.
-
The Tert-butyl Ester: The bulky tert-butyl group serves as a robust protecting group for the carboxylic acid.[4] It is stable under a wide range of reaction conditions, including the basic and nucleophilic environments of many cross-coupling reactions, yet can be selectively removed under acidic conditions to unmask the carboxylic acid for further elaboration.[4]
This combination makes the molecule an ideal starting point for the synthesis of complex biaryl structures, which are prevalent in many targeted therapies, including kinase inhibitors.
Physicochemical Properties & Data
Properly characterizing a building block is the first step toward its successful implementation. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 167830-43-5 | [5][] |
| Molecular Formula | C₁₃H₁₇BrO₄ | [] |
| Molecular Weight | 317.18 g/mol | [] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥95% | [] |
Reactivity Profile and Synthetic Rationale
Understanding the causality behind experimental choices is critical for protocol optimization and troubleshooting. The utility of this building block is rooted in the predictable reactivity of its functional groups.
Caption: Key functional components of this compound.
-
The Locus of Coupling: The Aryl Bromide: The carbon-bromine bond is the workhorse of this molecule. Aryl bromides offer an optimal balance of reactivity and stability for palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[8] They are more reactive than aryl chlorides, requiring less aggressive catalytic systems, but are typically more stable and cost-effective than aryl iodides.[8] Oxidative addition of the C-Br bond to a Pd(0) catalyst is the first and often rate-determining step of the catalytic cycle.[9]
-
The Strategic Protector: The Tert-butyl Ester: The choice of a tert-butyl ester is a deliberate one. Many cross-coupling reactions employ basic conditions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) that would readily saponify a less hindered ester like a methyl or ethyl ester.[10] The steric bulk of the tert-butyl group effectively shields the carbonyl from nucleophilic attack, preserving the carboxylic acid functionality. This allows the core scaffold to be built first, with the acid being revealed at a later, more strategic point in the synthesis.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing biaryl linkages.[8][9] The following protocol provides a reliable method for coupling this compound with a generic arylboronic acid.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize a tert-butyl 4-aryl-3,5-dimethoxybenzoate derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stir bar, inert gas supply (N₂ or Ar)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the bromo-compound).
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can poison the catalyst.
-
Scientist's Note: This step is critical. The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by oxygen, especially at elevated temperatures. Thorough degassing ensures catalyst longevity and optimal reaction yield.
-
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 eq). The mixture will typically turn a deeper yellow or orange color.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromo-compound is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
Post-Coupling Elaboration: Unmasking the Carboxylic Acid
Following the successful construction of the biaryl core, the tert-butyl ester can be efficiently removed to reveal the carboxylic acid, a versatile handle for further modifications, such as amide bond formation.
Sources
- 1. Recent Advancements in Gallic Acid-Based Drug Delivery: Applications, Clinical Trials, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 167830-43-5 [amp.chemicalbook.com]
- 7. 4-Bromo-3,5-dimethoxybenzyl alcohol , 98% , 61367-62-2 - CookeChem [cookechem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
palladium-catalyzed cross-coupling with Tert-butyl 4-bromo-3,5-dimethoxybenzoate
Commencing Initial Research
I'm starting by diving deep into the world of palladium-catalyzed cross-coupling reactions. My immediate focus is gathering foundational knowledge, specifically concentrating on reactions involving aryl bromides. I'll also be searching for information about reactions with tert-butyl groups if possible.
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Tert-butyl 4-bromo-3,5-dimethoxybenzoate with Organoboronic Acids
Introduction: The Strategic Importance of Biaryl Scaffolds in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds. This Nobel Prize-winning methodology has become indispensable in the synthesis of biaryls, a structural motif frequently encountered in pharmaceuticals, functional materials, and natural products.[1][2] The reaction's value is underscored by its operational simplicity, mild reaction conditions, tolerance of diverse functional groups, and the use of organoboronic acids, which are generally stable and exhibit low toxicity.[1][3]
This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura coupling of tert-butyl 4-bromo-3,5-dimethoxybenzoate with various organoboronic acids. The sterically hindered and electron-rich nature of this particular aryl bromide presents unique challenges and opportunities, necessitating a carefully optimized approach to achieve high-yielding and selective transformations. The resulting biaryl products are of significant interest in medicinal chemistry and materials science, where the substituted benzoic acid moiety can serve as a versatile handle for further functionalization.
Mechanism & Scientific Rationale: A Step-by-Step Dissection of the Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4][5] A fundamental understanding of this mechanism is paramount for rational troubleshooting and optimization. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate.[5][6] The electron-rich nature of the dimethoxy-substituted benzene ring can facilitate this step.
2. Transmetalation: This is often the rate-determining step of the reaction. It involves the transfer of the organic group from the organoboronic acid to the palladium(II) center.[7] For this to occur, the boronic acid must first be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily undergoes transmetalation with the palladium(II) intermediate to generate a diorganopalladium(II) species.[7][8] The choice of base is critical and can significantly impact the reaction rate and yield.[9][10][11]
3. Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. This step forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6] Bulky and electron-donating ligands on the palladium center can promote this step.[3]
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst.[1] Solvents should be degassed prior to use to remove dissolved oxygen, which can also deactivate the catalyst.[9] Glassware should be oven-dried to remove any residual moisture.
Detailed Step-by-Step Protocol for a Representative Coupling
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)[12]
-
Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)[9]
-
1,4-Dioxane (5 mL, degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[1]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously. The reaction time can range from 2 to 24 hours.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[13]
Visualization of the Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Optimization and Parameter Selection
The success of the Suzuki-Miyaura coupling, especially with challenging substrates, hinges on the judicious selection of reaction parameters.
| Parameter | Options & Considerations | Rationale & Impact |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄[5][7] | Pd(II) precatalysts are often more stable but require in-situ reduction to the active Pd(0) species. Pd(0) sources are directly active. The choice can influence catalyst lifetime and reaction rate. |
| Ligand | Buchwald Ligands (e.g., SPhos, XPhos): Bulky, electron-rich phosphines.[12][14] N-Heterocyclic Carbenes (NHCs): Strong σ-donors.[15] Triphenylphosphine (PPh₃): A classical, less active ligand.[5] | Ligands are crucial for stabilizing the Pd catalyst and modulating its reactivity.[6] Bulky, electron-donating ligands facilitate both oxidative addition and reductive elimination, and are particularly effective for sterically hindered substrates.[5][15] |
| Base | Inorganic: K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃.[10][11] Fluoride Sources: KF, CsF (for base-sensitive substrates).[7][9] | The base activates the boronic acid for transmetalation.[7] Stronger bases like K₃PO₄ are often required for less reactive boronic acids. The choice of base can also influence the solubility of the reaction components. |
| Solvent | Ethers: 1,4-Dioxane, THF. Aromatics: Toluene.[4] Amides: DMF, DMAc.[6] Aqueous Mixtures: Often used to dissolve the inorganic base.[6] | The solvent system must solubilize the reactants and catalyst. Aprotic polar solvents are commonly used. The addition of water can accelerate the reaction by facilitating the formation of the boronate species.[6] |
| Boronic Acid Derivative | Boronic acids, Boronate esters (e.g., pinacol esters).[6] | Boronate esters can offer increased stability and are less prone to protodeboronation, a common side reaction.[6] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized) - Insufficiently strong base - Low reaction temperature | - Ensure a strictly inert atmosphere and use degassed solvents. - Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄). - Increase the reaction temperature. |
| Protodeboronation of Boronic Acid | - Presence of protic impurities - Prolonged reaction time at high temperature | - Use anhydrous solvents and dry reagents. - Use a more stable boronate ester instead of the boronic acid. - Optimize the reaction time to minimize decomposition. |
| Homocoupling of Boronic Acid | - Presence of oxygen - Inefficient transmetalation | - Thoroughly degas all solvents and maintain a positive inert gas pressure. - Optimize the ligand and base to favor the cross-coupling pathway. |
| Formation of Palladium Black | - Catalyst decomposition | - Use a more robust ligand to stabilize the palladium nanoparticles. - Lower the catalyst loading. |
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. (2012). Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]
-
Royal Society of Chemistry. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (2011). Available at: [Link]
-
Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). Available at: [Link]
-
ElectronicsAndBooks. Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Available at: [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. Available at: [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]
-
Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2020). Available at: [Link]
-
ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF. Available at: [Link]
-
ChemistryViews. Base-Free Suzuki-Miyaura Coupling. (2018). Available at: [Link]
-
ResearchGate. Suzuki reactions promoted by different ligands (the catalytic conditions. Available at: [Link]
-
ResearchGate. Screening of different bases for Suzuki coupling a. Available at: [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. (2025). Available at: [Link]
-
AIR Unimi. Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. (2025). Available at: [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]
-
National Institutes of Health. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Available at: [Link]
-
OUCI. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. Available at: [Link]
-
MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Available at: [Link]
-
ResearchGate. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. (2025). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
experimental procedure for the synthesis of biaryls from Tert-butyl 4-bromo-3,5-dimethoxybenzoate
Introduction: The Architectural Significance of Biaryls in Modern Chemistry
Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals and innovative agrochemicals to advanced organic materials. The controlled synthesis of these compounds through the formation of a carbon-carbon (C-C) bond between two aromatic rings is a cornerstone of modern organic chemistry. The subject of this guide, Tert-butyl 4-bromo-3,5-dimethoxybenzoate, represents a sterically hindered and electron-rich aryl bromide, the transformation of which into valuable biaryl structures presents both a challenge and an opportunity for synthetic chemists. This document provides a comprehensive overview of palladium-catalyzed cross-coupling strategies for the synthesis of biaryls from this versatile building block, with a focus on practical, field-proven protocols and the underlying mechanistic principles that govern their success.
Strategic Approaches to Biaryl Synthesis: A Comparative Overview
The formation of a C-C bond between two aryl moieties is most effectively achieved through palladium-catalyzed cross-coupling reactions.[1] Among the arsenal of available methods, three have emerged as particularly powerful and versatile: the Suzuki-Miyaura, Stille, and Heck couplings. The choice of reaction is often dictated by the nature of the substrates, functional group tolerance, and the desired complexity of the final product.
-
Suzuki-Miyaura Coupling: This reaction stands as the preeminent method for biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2] For an electron-rich and sterically encumbered substrate like this compound, the Suzuki-Miyaura coupling offers a highly reliable and efficient pathway to a diverse range of biaryl products.
-
Stille Coupling: The Stille coupling utilizes organotin reagents and offers the distinct advantage of being largely insensitive to the presence of moisture or air.[3] The reaction is known for its high yields and tolerance of a wide variety of functional groups. However, the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts are significant drawbacks.[3]
-
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, which can be a precursor to biaryls.[1][4] While highly effective for certain applications, the Heck reaction with electron-rich aryl bromides can be sluggish and may require carefully optimized conditions to achieve high yields.[5]
Given its robustness, versatility, and favorable environmental profile, the Suzuki-Miyaura coupling is the recommended and primary focus of this application note for the synthesis of biaryls from this compound.
The Engine of Biaryl Synthesis: Understanding the Palladium Catalytic Cycle
The remarkable efficiency of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle centered on a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle initiates with the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step, particularly for less reactive aryl halides.[7] The subsequent transmetalation step involves the transfer of the aryl group from the boronic acid to the palladium center. This process is facilitated by a base, which activates the boronic acid. Finally, reductive elimination from the diarylpalladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the synthesis of biaryls from this compound using the Suzuki-Miyaura coupling. A general workflow is presented, followed by specific examples with representative arylboronic acids.
General Experimental Workflow
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the synthesis of Tert-butyl 4-phenyl-3,5-dimethoxybenzoate.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The final concentration of the aryl bromide should be approximately 0.1-0.2 M.
-
Catalyst Preparation: In a separate vial under an inert atmosphere, pre-mix the palladium(II) acetate and RuPhos ligand in a small amount of anhydrous 1,4-dioxane.
-
Catalyst Addition: Add the catalyst solution to the main reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Equiv. | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic Acid | 1.2 | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 85-95 |
| 4-Methoxyphenylboronic Acid | 1.2 | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 80-90 |
| 3-Thienylboronic Acid | 1.3 | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 24 | 75-85 |
Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound.
Causality Behind Experimental Choices: A Deeper Dive
-
Catalyst and Ligand Selection: For electron-rich and sterically hindered aryl bromides, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as RuPhos or other biaryl phosphines, or N-heterocyclic carbene (NHC) ligands are highly effective.[8] These ligands promote the oxidative addition step and stabilize the palladium catalyst, preventing decomposition at elevated temperatures.[8]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. Stronger, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior for challenging couplings, as they can facilitate the reaction without causing hydrolysis of the ester group.[9]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid. The organic solvent ensures the solubility of the organic reactants and catalyst.
Alternative Cross-Coupling Strategies
While the Suzuki-Miyaura coupling is the preferred method, the Stille and Heck reactions can be viable alternatives in specific contexts.
Protocol 2: Stille Coupling with Tributyl(phenyl)tin
The Stille coupling can be a powerful alternative, particularly when the corresponding boronic acid is unstable or difficult to prepare.
Materials:
-
This compound (1.0 equiv)
-
Tributyl(phenyl)tin (1.1 equiv)[10]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
Tri(2-furyl)phosphine (P(2-furyl)₃) (6 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
Procedure:
-
Follow a similar setup and inert atmosphere procedure as described for the Suzuki coupling.
-
Combine the aryl bromide, organostannane, palladium catalyst, and ligand in the reaction flask.
-
Add the anhydrous solvent.
-
Heat the reaction to 100-120 °C and monitor its progress.
-
Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with an aqueous potassium fluoride solution to remove tin byproducts.[11] Subsequent purification is performed by column chromatography.
| Reagent | Molar Equiv. | Catalyst/Ligand | Additive | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Tributyl(phenyl)tin | 1.1 | Pd₂(dba)₃ / P(t-Bu)₃ | - | Toluene | 110 | 24 | 70-85 |
| Tributyl(vinyl)tin | 1.2 | Pd(PPh₃)₄ | CuI | NMP | 90 | 12 | 65-80 |
Table 2: Representative conditions for the Stille coupling of this compound.
Protocol 3: Heck Coupling with Styrene
The Heck reaction can be employed to introduce a vinyl group, which can be further functionalized.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Combine the aryl bromide, base, palladium catalyst, and ligand in a reaction vessel suitable for heating.
-
Establish an inert atmosphere.
-
Add the anhydrous solvent and styrene.
-
Heat the reaction to 120-140 °C.
-
Monitor the reaction progress.
-
Work-up and Purification: After completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
| Reagent | Molar Equiv. | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Styrene | 1.5 | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | DMF | 130 | 24 | 60-75 |
| n-Butyl acrylate | 1.5 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 120 | 18 | 65-80 |
Table 3: Representative conditions for the Heck coupling of this compound.
Trustworthiness and Self-Validation
The protocols provided herein are based on established and widely cited methodologies for palladium-catalyzed cross-coupling reactions. To ensure the trustworthiness of the experimental results, the following self-validating practices are recommended:
-
Reagent Purity: The purity of all reagents, particularly the boronic acid and the palladium catalyst, is paramount. Impurities can significantly impact catalyst activity and reaction yield.
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Reaction Monitoring: Consistent and accurate monitoring of the reaction progress by TLC or GC-MS allows for the determination of the optimal reaction time and prevents the formation of byproducts due to prolonged heating.
-
Characterization: Thorough characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its identity and purity.
Conclusion: Empowering Biaryl Synthesis
The synthesis of biaryls from this compound is a readily achievable transformation for the modern synthetic chemist. The Suzuki-Miyaura cross-coupling reaction, in particular, offers a robust and versatile platform for accessing a wide array of biaryl structures with high efficiency and functional group tolerance. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can confidently and reliably construct these valuable molecular architectures, paving the way for new discoveries in drug development, materials science, and beyond.
References
-
Herrmann, W. A., & Beller, M. (1995). The Heck Reaction. Angewandte Chemie International Edition in English, 34(17), 1844-1849. [Link]
-
Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11. [Link]
-
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066. [Link]
-
Littke, A. F., & Fu, G. C. (1999). A general and efficient method for the Stille cross-coupling of aryl chlorides. Angewandte Chemie International Edition, 38(16), 2411-2413. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust acenaphthoimidazolylidene palladium complexes: highly efficient catalysts for Suzuki–Miyaura couplings with sterically hindered substrates. Organic letters, 14(16), 4250-4253. [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. [Link]
-
Wolf, C., & Lerebours, R. (2003). A general and efficient phosphinous acid-palladium catalyst for the Stille cross-coupling of aryl chlorides. Organic letters, 5(23), 4357-4360. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
-
López-García, M., Pérez-Presas, P., García-García, P., & Corma, A. (2013). Thiol-functionalized ethylene periodic mesoporous organosilica as an efficient scavenger for palladium: confirming the homogeneous character of the Suzuki reaction. Chemistry–A European Journal, 19(34), 11379-11387. [Link]
-
Ali, M. A., & Mondal, J. (2014). Efficient construction of C–C bonds from aryl halides/aryl esters with arylboronic acids catalysed by palladium (II) thiourea complexes. RSC Advances, 4(77), 40859-40868. [Link]
-
Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). Highly efficient palladium-catalyzed boronic acid coupling reactions in water: scope and limitations. The Journal of organic chemistry, 62(21), 7170-7173. [Link]
-
Marion, N., & Nolan, S. P. (2008). N-heterocyclic carbenes in palladium catalysis. Angewandte Chemie International Edition, 47(47), 8990-8992. [Link]
-
Miyaura, N. (2002). Palladium-catalyzed cross-coupling reactions of organoboron compounds. In Cross-Coupling Reactions (pp. 11-59). Springer, Berlin, Heidelberg. [Link]
-
Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 108(11), 3033-3040. [Link]
-
Mondal, B., Roy, D., & Bora, U. (2014). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides with arylboronic acids a with PdNP@ PPh 2-SiO 2 as catalyst. RSC Advances, 4(106), 61763-61769. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 12, 2026, from [Link]
-
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Zhang, Y. J., & Chen, J. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic chemistry frontiers, 1(3), 238-241. [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille couplings catalytic in tin: a “Sn-F” route for intermolecular and intramolecular couplings. Organic letters, 3(26), 4173-4176. [Link]
-
Al-Masum, M., & Al-Zoubi, R. M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium (II)-complex. ARKIVOC: Online Journal of Organic Chemistry, 2009(13), 324-341. [Link]
-
Bartlett, P. D., Roha, M., & Stiles, R. M. (1954). The Preparation of 1,3,5-Tri-t-butylbenzene and its Monobromo Derivative. Journal of the American Chemical Society, 76(9), 2349-2353. [Link]
-
PubChem. (n.d.). Tributylphenyltin. Retrieved January 12, 2026, from [Link]
-
El-Batta, A., Jiang, C., Zhao, W., An, M., & Bergbreiter, D. E. (2007). Heck coupling styrene with aryl halides catalyzed by palladium complexes in biphasic media. Journal of Molecular Catalysis A: Chemical, 263(1-2), 263-269. [Link]
-
Choi, H. R., Woo, H., Jang, S., & Joo, S. H. (2012). Ordered mesoporous carbon supported colloidal Pd nanoparticle based model catalysts for Suzuki coupling reactions: impact of organic capping agents. ACS Catalysis, 2(10), 2133-2141. [Link]
-
Schmidt, A. F., & Al-Halaiqa, A. (2007). Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: a comparative study. Kinetics and Catalysis, 48(4), 519-528. [Link]
-
Saiyed, A. S., & Bedekar, A. V. (2013). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC advances, 3(44), 21251-21273. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Tributylphenyltin | C18H32Sn | CID 607632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Role of Tert-butyl 4-bromo-3,5-dimethoxybenzoate in the Synthesis of Combretastatin Analogues
Introduction: The Enduring Potency of Combretastatins
Combretastatin A-4 (CA-4), a natural stilbenoid isolated from the bark of the South African tree Combretum caffrum, is a potent inhibitor of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, CA-4 disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] This mechanism of action has established CA-4 and its analogues as significant prospects in anticancer drug development, particularly as vascular disrupting agents that can selectively target tumor vasculature.[2] However, the clinical utility of natural CA-4 is hampered by its poor water solubility and the facile isomerization of the biologically active cis-stilbene double bond to the less active trans-isomer.[2][5]
This has spurred extensive research into the synthesis of combretastatin analogues with improved pharmacokinetic properties and enhanced biological activity.[6][7] A key building block that has emerged in many successful synthetic strategies is tert-butyl 4-bromo-3,5-dimethoxybenzoate . This application note provides a detailed guide for researchers on the utilization of this versatile intermediate in the synthesis of novel combretastatin analogues, with a focus on palladium-catalyzed cross-coupling reactions.
The Keystone Intermediate: this compound
The structure of this compound offers several strategic advantages for the synthesis of combretastatin analogues. The 3,5-dimethoxy substitution pattern is a crucial feature of the A-ring of many potent combretastatin analogues, mimicking the 3,4,5-trimethoxyphenyl moiety of CA-4 which is essential for high-affinity binding to tubulin.[1][3][8] The bromine atom at the 4-position provides a reactive handle for the introduction of the B-ring of the combretastatin scaffold via various cross-coupling reactions. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, which can be readily removed under acidic conditions if desired for further derivatization.
Preparation of this compound
A common and efficient method for the preparation of this key intermediate starts from 4-bromo-3,5-dimethoxybenzoic acid.
Protocol 1: Esterification of 4-bromo-3,5-dimethoxybenzoic acid
-
Reaction Setup: To a solution of 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add N,N-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Addition of Tert-butanol: Add tert-butanol (1.5 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.
Synthetic Applications in Combretastatin Analogue Synthesis
The bromine atom of this compound is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to construct the stilbene bridge and introduce the desired B-ring.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation Strategy
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[9][10] In the context of combretastatin synthesis, this reaction is employed to couple this compound with a suitable boronic acid or boronic ester representing the B-ring.[11]
Protocol 2: Suzuki-Miyaura Coupling for Combretastatin Analogue Synthesis
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent System: Add a degassed mixture of a suitable organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired combretastatin analogue.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | B-ring Boronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Tert-butyl 3,5-dimethoxy-4-(4-methoxyphenyl)benzoate | 85 |
| 2 | 3-Hydroxy-4-methoxyphenylboronic acid | Tert-butyl 4-(3-hydroxy-4-methoxyphenyl)-3,5-dimethoxybenzoate | 78 |
| 3 | 3-Amino-4-methoxyphenylboronic acid | Tert-butyl 4-(3-amino-4-methoxyphenyl)-3,5-dimethoxybenzoate | 75 |
Yields are representative and may vary depending on specific reaction conditions.
Caption: Suzuki-Miyaura coupling workflow.
Heck Reaction: An Alternative Pathway to Stilbene Cores
The Heck reaction provides an alternative and powerful method for the arylation of alkenes.[12][13] This reaction can be utilized to couple this compound with a vinyl partner to construct the characteristic stilbene bridge of combretastatins.[14]
Protocol 3: Heck Reaction for Combretastatin Analogue Synthesis
-
Reaction Setup: In a sealed reaction vessel, combine this compound (1.0 eq), the desired alkene (e.g., styrene or a substituted styrene, 1.5 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 eq), and a base such as triethylamine (Et₃N, 2.0 eq).
-
Solvent: Use a suitable solvent such as acetonitrile or DMF.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired stilbene analogue.
Caption: Heck reaction synthetic pathway.
Structure-Activity Relationship (SAR) Insights
The synthesis of a library of combretastatin analogues using this compound allows for the systematic exploration of the structure-activity relationship (SAR). Key modifications on the B-ring have been shown to significantly impact cytotoxic and antitubulin activity.[15] For instance, the presence of a hydroxyl or amino group at the 3'-position and a methoxy group at the 4'-position of the B-ring often leads to potent analogues.[1][15] The cis-configuration of the double bond is generally crucial for high potency, as it mimics the conformation of colchicine binding to tubulin.[4][8]
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of combretastatin analogues. Its strategic placement of functional groups allows for the efficient construction of the combretastatin scaffold through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note provide a solid foundation for researchers to design and synthesize novel combretastatin analogues with potentially improved therapeutic profiles. The continued exploration of this synthetic space holds great promise for the development of the next generation of microtubule-targeting anticancer agents.
References
-
Concise Synthesis and Structure−Activity Relationships of Combretastatin A-4 Analogues, 1-Aroylindoles and 3-Aroylindoles, as Novel Classes of Potent Antitubulin Agents. Journal of Medicinal Chemistry. [Link]
-
Potent, Orally Active Heterocycle-Based Combretastatin A-4 Analogues: Synthesis, Structure−Activity Relationship, Pharmacokinetics, and In Vivo Antitumor Activity Evaluation. Journal of Medicinal Chemistry. [Link]
-
Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and Biological Activity of Fluorinated Combretastatin Analogues. Journal of Medicinal Chemistry. [Link]
-
Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. MDPI. [Link]
-
Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules. [Link]
-
Synthesis and structure-activity relationships of constrained heterocyclic analogues of combretastatin A4. PubMed. [Link]
-
Synthetic Studies Towards Combrestatin Analogues via Heck-Matsuda Reaction. Blucher Proceedings. [Link]
-
Combretastatin analogues in cancer biology: A prospective view. Semantic Scholar. [Link]
-
Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications. Molecules. [Link]
-
Synthesis and Structure-Activity Relationships of Constrained Heterocyclic Analogues of Combretastatin A4. ResearchGate. [Link]
-
Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids. MDPI. [Link]
-
A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. PubMed. [Link]
-
Negishi or Suzuki–Miyaura Pd-Catalyzed Cross-Coupling Reaction: Which Reaction Mechanism is Ahead for the Formation of Well-Known Anticancer Drug Combretastatin A-4 Analogue? ResearchGate. [Link]
-
Synthesis of Combretastatin A-4 Analogs and their Biological Activities. PubMed. [Link]
-
Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Bentham Science. [Link]
-
Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules. [Link]
-
Synthesis and mechanistic studies. (A) Synthesis of combretastatin by conjunctive cross-coupling. (B) The stereochemical course of metal-induced metallate rearrangement. dr, diastereomeric ratio. ResearchGate. [Link]
-
Synthesis of Combretastatin A-4 Analogs and their Biological Activities. ResearchGate. [Link]
-
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis, Anticancer Screening and Molecular Docking Studies of New Heterocycles with Trimethoxyphenyl Scaffold as Combretastatin Analogues. Bentham Science. [Link]
-
New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Dockin. Drug Design, Development and Therapy. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. [Link]
-
A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore. Semantic Scholar. [Link]
-
Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for. Semantic Scholar. [Link]
-
Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones. Molecules. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Methyl 4-bromo-3,5-dimethoxybenzoate. SIELC Technologies. [Link]
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. [Link]
- Process for the preparation of 4-tert-butylbenzaldehyde.
-
Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. The Pennsylvania State University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Combretastatin analogues in cancer biology: A prospective view | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction—State of the Art [mdpi.com]
- 14. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Suzuki Coupling of Tert-butyl 4-bromo-3,5-dimethoxybenzoate
Welcome to the technical support center for optimizing challenging Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with sterically hindered and electron-rich substrates, using Tert-butyl 4-bromo-3,5-dimethoxybenzoate as a representative example. Our goal is to provide you with in-depth, actionable troubleshooting advice grounded in mechanistic principles to help you improve your reaction yields and overcome common synthetic hurdles.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1] However, substrates like this compound present a unique set of challenges. The two methoxy groups ortho to the bromine atom create significant steric hindrance, and their electron-donating nature deactivates the aryl bromide towards the initial, often rate-limiting, oxidative addition step.
This guide is structured in a question-and-answer format to directly address the most common issues encountered during these experiments.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction shows low to no conversion of the this compound starting material. What are the most critical parameters to investigate?
Low conversion is the most common issue with this substrate and typically points to a suboptimal catalytic system or reaction conditions that fail to overcome the high activation energy of the oxidative addition step. Here’s a breakdown of the key components to optimize:
1. The Palladium Catalyst and Ligand System: The Heart of the Reaction
For sterically demanding and electron-rich aryl bromides, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[2] The catalyst system must be tailored to accelerate both the oxidative addition and the subsequent reductive elimination steps.
-
Expertise & Causality: You need bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, or N-Heterocyclic Carbenes (NHCs).[3][4][5]
-
Electron-Rich Character: These ligands increase the electron density on the palladium(0) center, which promotes its insertion into the C-Br bond of your electron-rich substrate.[2][3]
-
Steric Bulk: The large size of these ligands promotes the formation of a monoligated L₁Pd(0) species, which is more reactive in oxidative addition than more coordinated complexes.[5] This bulk also accelerates the final reductive elimination step to release your product.[3]
-
-
Recommended Action: Screen a panel of modern ligands. Using palladium pre-catalysts, which are air-stable and efficiently generate the active Pd(0) species in situ, is highly recommended to ensure reproducibility.[1]
| Ligand/Pre-catalyst | Class | Key Advantages for This Substrate | Source |
| SPhos | Dialkylbiaryl phosphine | Excellent general ligand for hindered systems. Often a reliable first choice. | [6] |
| XPhos | Dialkylbiaryl phosphine | Very bulky and electron-rich; highly effective for challenging couplings, including aryl chlorides. | [5][7] |
| RuPhos | Dialkylbiaryl phosphine | Effective for a broad range of substrates, including heteroaryl systems. | [5] |
| PEPPSI-iPr | Pd(II)-NHC Pre-catalyst | N-Heterocyclic Carbene (NHC) ligands offer strong σ-donation and steric bulk, showing high activity.[4] | [1] |
2. Base Selection: The Activator
The base is not a passive component; it is critical for activating the boronic acid to facilitate the transmetalation step.[8][9] For hindered substrates, the choice of base can dramatically impact the yield.
-
Expertise & Causality: Stronger, non-nucleophilic bases are often required to promote the formation of the reactive boronate "ate" complex without causing side reactions. Phosphate and carbonate bases are generally preferred over hydroxides or alkoxides, which can sometimes promote dehalogenation.[10]
-
Recommended Action:
-
Start with Potassium Phosphate (K₃PO₄) . It is an excellent, broadly applicable base for challenging Suzuki couplings.
-
Consider Cesium Carbonate (Cs₂CO₃) if K₃PO₄ is not effective. Its greater solubility in organic solvents can sometimes increase reaction rates.[11]
-
Use finely powdered, dry base to ensure maximum surface area and reproducibility.[12]
-
3. Solvent and Temperature
The solvent system must solubilize all components while being compatible with the catalytic cycle. Temperature provides the energy to overcome activation barriers.
-
Recommended Action:
-
Solvent: A mixture of an organic solvent and water is standard. Common choices include Toluene/H₂O , Dioxane/H₂O , or THF/H₂O .[13] For your substrate, Dioxane or Toluene are excellent starting points.
-
Temperature: Due to the sterically hindered nature of the substrate, elevated temperatures (80-110 °C) are typically necessary.[14] Always ensure your reaction is well-sealed to prevent solvent loss at high temperatures.
-
4. Reaction Atmosphere: Protect Your Catalyst
The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive state and promote undesirable boronic acid homocoupling.[12][15]
-
Recommended Action:
-
Degassing is mandatory. Before heating, thoroughly degas your reaction mixture. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes or by using three "freeze-pump-thaw" cycles.[16]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Q2: I've improved conversion, but now I see a significant amount of Tert-butyl 3,5-dimethoxybenzoate. What is causing this dehalogenation and how do I stop it?
The formation of a dehalogenated (or hydrodehalogenated) byproduct is a classic side reaction in Suzuki couplings.[10][17] It occurs when the palladium intermediate (Ar-Pd-X) reacts with a hydride source before it can couple with the boronic acid.
-
Expertise & Causality: The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[1][10] This hydride can come from several sources in your reaction mixture, including the base, solvent (especially alcohols), or residual water.[10] The Ar-Pd-H intermediate then undergoes reductive elimination to yield the undesired Ar-H byproduct.
Mitigation Strategies:
-
Re-evaluate Your Base: Avoid strong alkoxide bases (e.g., NaOtBu) if possible, as they can be a source of hydrides. Switch to a non-hydridic inorganic base like K₃PO₄ or Cs₂CO₃ .[10]
-
Check Your Solvent: If you are using an alcohol-based solvent, switch to an aprotic solvent like Toluene or Dioxane .
-
Optimize Ligand Choice: Bulky, electron-rich ligands (like SPhos or XPhos) can accelerate the desired reductive elimination of the cross-coupled product, helping it to outcompete the dehalogenation pathway.[10][15]
-
Protect N-H groups (if applicable): While your specific substrate does not have this issue, it's a critical point for others. Heterocycles with acidic N-H protons (like indoles or pyrroles) are particularly prone to dehalogenation. Protecting the N-H group can often suppress this side reaction completely.[18]
Q3: My crude NMR shows a symmetrical biaryl product derived from my boronic acid coupling partner. How can I minimize this homocoupling?
Boronic acid homocoupling is another common side reaction that consumes your nucleophile and complicates purification. It is often caused by the presence of oxygen or by using a Pd(II) catalyst source under certain conditions.[16]
-
Expertise & Causality: There are two primary pathways for homocoupling. The first is mediated by Pd(II) species, which can stoichiometrically couple two molecules of boronic acid while being reduced to Pd(0).[19] The second, more common pathway, involves oxygen. O₂ can re-oxidize the active Pd(0) catalyst to Pd(II), which then enters the homocoupling cycle.[1][20]
Mitigation Strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your degassing procedure is thorough. A subsurface sparge with nitrogen or argon is highly effective.[19]
-
Use a Pd(0) Source or a Pre-catalyst: Starting with a Pd(II) salt like Pd(OAc)₂ requires an in situ reduction to Pd(0). This reduction can sometimes be initiated by the homocoupling of the boronic acid.[1][19] Using a direct Pd(0) source like Pd₂(dba)₃ or, even better, a modern pre-catalyst that cleanly generates Pd(0) can significantly reduce this side reaction.[16]
-
Adjust Stoichiometry: Using a slight excess of the aryl bromide (your this compound), for example, 1.05 to 1.1 equivalents, can sometimes suppress homocoupling.[16]
-
Lower the Temperature: If thermodynamically feasible, lowering the reaction temperature may slow the rate of homocoupling relative to the desired cross-coupling.[16]
Visualizing the Process
A clear understanding of the catalytic cycle and a logical troubleshooting workflow are essential for success.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Recommended Optimization Protocol
This protocol outlines a screening experiment to efficiently identify the optimal conditions for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium pre-catalyst (e.g., SPhos G3 Precatalyst)
-
Ligand (if not using a pre-catalyst, e.g., SPhos)
-
Bases: K₃PO₄, Cs₂CO₃
-
Solvents: Toluene, 1,4-Dioxane (anhydrous)
-
Degassed deionized water
-
Reaction vials with stir bars, sealed under an inert atmosphere (Argon or Nitrogen)
General Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv) to each reaction vial.
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (2-4 mol%), or the palladium pre-catalyst (1-2 mol%).
-
Solvent Addition: Add the organic solvent (to achieve ~0.1 M concentration) followed by the degassed water (typically 10-20% of the organic solvent volume).
-
Degassing: Seal the vials, remove from the glovebox (if used), and ensure the mixture is thoroughly degassed by sparging with an inert gas for 10-15 minutes.
-
Reaction: Place the vials in a preheated reaction block or oil bath with vigorous stirring at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at set time intervals (e.g., 2h, 6h, 12h).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate. Analyze the crude product by ¹H NMR to determine conversion and byproduct formation.
Screening Table Example:
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | Analyze |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 100 | Analyze |
| 3 | SPhos G3 (2) | - | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | Analyze |
| 4 | SPhos G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | Analyze |
| 5 | XPhos G3 (2) | - | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | Analyze |
By systematically evaluating these key parameters, you can rapidly identify a robust and high-yielding protocol for your specific substrate combination.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Miller, K. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
Couto, C. G., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Valente, C., et al. (2012). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
Singh, U. P., et al. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit r/chemistry. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
-
Bao, M., et al. (2014). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]
-
Various Authors. (2024). How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]
-
Various Authors. (2024). Struggling with Suzuki Reaction. Reddit r/Chempros. [Link]
-
Wang, D., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition. [Link]
-
Doucet, H., et al. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry. [Link]
-
Doucet, H., et al. (2014). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry. [Link]
-
Tang, W., et al. (2010). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. [Link]
-
Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. [Link]
-
Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PLoS ONE. [Link]
-
Li, S., et al. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]
-
Sandrock, D. L., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Tert-butyl 4-bromo-3,5-dimethoxybenzoate
Welcome to the technical support center for the purification of Tert-butyl 4-bromo-3,5-dimethoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this key chemical intermediate. Our aim is to equip you with the scientific rationale behind each purification step, ensuring a robust and reproducible process.
Understanding the Chemistry: The Synthesis and Common Impurities
This compound is typically synthesized via the bromination of tert-butyl 3,5-dimethoxybenzoate. The starting material possesses a benzene ring activated by two electron-donating methoxy groups, which direct the electrophilic substitution of bromine to the ortho and para positions. Due to steric hindrance from the bulky tert-butyl ester group, the bromine atom is predominantly directed to the position para to the ester, yielding the desired product.
However, as with many electrophilic aromatic substitution reactions, the formation of byproducts is possible. A thorough understanding of these potential impurities is the first step toward a successful purification strategy.
Common Impurities:
-
Unreacted Starting Material: Incomplete bromination can lead to the presence of the starting material, tert-butyl 3,5-dimethoxybenzoate, in the crude product.
-
Monobrominated Isomers: While the 4-bromo isomer is the major product, small amounts of other monobrominated species could potentially form.
-
Over-brominated Products: The highly activated ring system can sometimes undergo further bromination, leading to di- or even tri-brominated byproducts, though this is less common under controlled conditions.
-
Residual Brominating Reagent: Depending on the chosen brominating agent (e.g., N-Bromosuccinimide (NBS) or liquid bromine), residual amounts or byproducts of the reagent may be present.
-
Acidic Impurities: The reaction may be carried out in the presence of an acid catalyst, or acidic byproducts may form, which need to be neutralized and removed.
Purification Workflow: A Decision-Making Guide
The choice of purification method depends on the scale of the reaction and the purity requirements of the final product. Below is a workflow to guide your decision-making process.
Caption: Decision workflow for the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude product is a dark-colored oil/solid. What is the likely cause and how should I proceed?
A dark coloration in the crude product is often indicative of residual bromine or other colored impurities. The first step in purification should always be a thorough aqueous workup.
Troubleshooting Steps:
-
Quenching Excess Bromine: After the reaction is complete, it is crucial to quench any unreacted brominating agent. This is typically achieved by washing the organic phase with a reducing agent solution, such as saturated aqueous sodium thiosulfate (Na₂S₂O₃). The disappearance of the bromine's characteristic orange/brown color is a good indicator of a successful quench.
-
Neutralization of Acidic Impurities: Washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), will neutralize any acidic byproducts or catalysts. Be cautious during this step as the evolution of CO₂ gas can cause pressure buildup in a separatory funnel.
-
Brine Wash: A final wash with saturated aqueous sodium chloride (brine) helps to remove excess water from the organic layer before drying.
FAQ 2: I am unsure which purification technique to choose: recrystallization or column chromatography?
The choice between these two powerful purification techniques depends on the impurity profile and the desired final purity.
| Technique | When to Use | Advantages | Disadvantages |
| Recrystallization | When the crude product is relatively pure (>85%) and the impurities have significantly different solubilities than the desired product. | Scalable, cost-effective, can yield highly pure crystalline material. | May not be effective for removing impurities with similar solubility profiles. Product loss in the mother liquor. |
| Column Chromatography | When the crude product is a complex mixture with multiple impurities, or when very high purity is required. | Excellent for separating compounds with similar polarities. Can provide very high purity. | More time-consuming, requires larger volumes of solvent, and can be less scalable than recrystallization. |
FAQ 3: What is a good solvent system for the recrystallization of this compound?
While there is no specific literature report on the recrystallization of the tert-butyl ester, we can infer a suitable solvent system from its structural analog, methyl 4-bromo-3,5-dimethoxybenzoate, which has been successfully recrystallized from ethanol.[1]
Recommended Solvent Systems to Screen:
-
Ethanol or Methanol: These polar protic solvents are often good choices for moderately polar compounds.
-
Hexane/Ethyl Acetate Mixture: A non-polar/polar aprotic solvent combination can be effective. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Then, allow the solution to cool slowly.
-
Dichloromethane/Hexane Mixture: Similar to the above, this system offers a different polarity range.
Experimental Protocol for Recrystallization:
-
Dissolve the crude product in a minimum amount of the chosen solvent (or solvent mixture) at its boiling point.
-
If the solution is colored, a small amount of activated carbon can be added, and the hot solution is then filtered through a short plug of celite to remove the carbon and other insoluble impurities.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Note: The melting point of the closely related methyl 4-bromo-3,5-dimethoxybenzoate is reported to be 124-126 °C.[1] The purified tert-butyl ester should have a sharp melting point, and a broad melting range is indicative of impurities.
FAQ 4: I need to perform column chromatography. What stationary and mobile phases should I use?
For moderately polar organic compounds like this compound, silica gel is the standard stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar and a more polar solvent.
Recommended Mobile Phase:
A mixture of hexanes and ethyl acetate is the most common and effective eluent for this class of compounds.[2][3]
Determining the Optimal Solvent Ratio:
The ideal solvent ratio should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product on a Thin Layer Chromatography (TLC) plate.
TLC Analysis Workflow:
Caption: Workflow for optimizing the mobile phase for column chromatography using TLC.
Experimental Protocol for Flash Column Chromatography:
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a low polarity solvent mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) or use a constant solvent mixture (isocratic elution).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
-
The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION for Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography? Retrieved from [Link]
-
Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved from [Link]
Sources
Technical Support Center: Deprotection of Tert-butyl 4-bromo-3,5-dimethoxybenzoate
Welcome to the technical support resource for the deprotection of tert-butyl 4-bromo-3,5-dimethoxybenzoate. As Senior Application Scientists, we understand that removing a tert-butyl protecting group, while conceptually straightforward, can present practical challenges in the lab. This guide is designed to provide you with in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure your synthesis proceeds smoothly and efficiently.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the deprotection process in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to help you make informed decisions in your work.
Q1: My deprotection reaction using Trifluoroacetic Acid (TFA) is incomplete. TLC and LC-MS analysis still show significant amounts of starting material. What are the likely causes?
A1: An incomplete reaction is the most common issue and can typically be traced back to one of four factors:
-
Insufficient Acid Stoichiometry: While the deprotection is catalytic in principle, using a significant excess of TFA (commonly a 25-50% v/v solution in a solvent like Dichloromethane (DCM)) is standard practice to ensure the reaction equilibrium is driven towards the products.[1][2] If your substrate has other basic functionalities, they may consume some of the acid, necessitating a larger excess.
-
Reaction Time and Temperature: Most tert-butyl ester deprotections are complete within 1-4 hours at room temperature.[1] However, if the reaction is sluggish, it can be beneficial to extend the reaction time to overnight.[1] For particularly stubborn substrates, gentle warming (e.g., to 40°C) can increase the rate, but proceed with caution as this may also promote side reactions.[1]
-
Presence of Water: In anhydrous deprotection conditions (e.g., TFA in DCM), trace amounts of water can hydrolyze the TFA, reducing its effective concentration. Always use anhydrous solvents and reagents to ensure reproducibility.[3]
-
Steric Hindrance: While less common for this specific substrate, significant steric hindrance around the ester can slow down the reaction, requiring more forcing conditions (longer time or higher temperature).[1]
Q2: I've successfully removed the tert-butyl group, but my crude product shows a new, unexpected peak in the LC-MS and complex aromatic signals in the ¹H NMR. What could this byproduct be?
A2: The most probable side reaction is electrophilic aromatic substitution on your product's benzene ring. The deprotection mechanism proceeds via the formation of a stable tert-butyl carbocation (t-butyl cation).[3][4] This cation is a potent electrophile.
Although the 3 and 5 positions are blocked by methoxy groups and the 4 position by bromine, the 2 and 6 positions are activated by the electron-donating methoxy groups. The t-butyl cation can attack one of these positions, leading to the formation of a C-tert-butylated byproduct. This is a well-documented side reaction in strong acid-mediated deprotections.[1][3]
Q3: How can I prevent the formation of the t-butylated byproduct described in Q2?
A3: The key is to intercept the reactive t-butyl cation before it can alkylate your aromatic ring. This is achieved by adding a "scavenger" to the reaction mixture.[1]
-
Mechanism of Action: Scavengers are nucleophilic compounds that are more reactive towards the t-butyl cation than your product. They effectively "trap" the cation, preventing side reactions.
-
Recommended Scavenger: For this application, Triisopropylsilane (TIS) is a highly effective scavenger.[1] It readily reacts with the t-butyl cation via hydride transfer. A typical concentration is 2.5-5% (v/v) in the reaction mixture.
-
Other Options: Water can also act as a scavenger, though it is less efficient than TIS.[1] In peptide chemistry, scavengers like thioanisole or dithiothreitol (DTT) are used to protect sensitive amino acid residues like methionine or tryptophan.[1][5]
Q4: My work-up procedure seems to result in a low yield. The product appears to be an oil or difficult to precipitate. What is the best way to isolate the 4-bromo-3,5-dimethoxybenzoic acid?
A4: Post-reaction work-up is critical for achieving high purity and yield.
-
TFA Removal: First, the bulk of the TFA and solvent should be removed under reduced pressure (rotoevaporation). Be aware that TFA is highly corrosive and can "creep" up glassware.[6] Use a rotary evaporator with a chemically resistant pump and an acid trap.
-
Neutralization and Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash this solution carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[1] Be cautious, as this will evolve CO₂ gas. Continue washing until the aqueous layer is neutral or slightly basic. Follow with a brine wash to remove excess water.
-
Crystallization: After drying the organic layer (e.g., over anhydrous Na₂SO₄ or MgSO₄) and concentrating, 4-bromo-3,5-dimethoxybenzoic acid should be a solid. If it oils out, try dissolving the crude material in a minimal amount of a hot solvent (like ethanol or ethyl acetate) and then slowly adding a non-solvent (like hexanes or cold diethyl ether) to induce crystallization.[3]
Frequently Asked Questions (FAQs)
Q1: Why is Trifluoroacetic Acid (TFA) the most common reagent for tert-butyl ester deprotection?
A1: TFA is widely used due to a combination of ideal properties: it is a strong acid capable of efficiently cleaving the ester bond, but it is also highly volatile, which simplifies its removal from the reaction mixture after completion.[2][6] The reaction is typically clean and fast at room temperature.[7]
Q2: Are there milder, non-acidic alternatives to TFA if my molecule has other acid-sensitive functional groups?
A2: Yes, several alternative methods have been developed for sensitive substrates.
-
Lewis Acids: Zinc bromide (ZnBr₂) in DCM has been shown to chemoselectively cleave tert-butyl esters in the presence of other acid-labile groups.[8][9]
-
Radical Cation Catalysis: A recently developed mild method uses a catalytic amount of tris(4-bromophenyl)amminium hexachloroantimonate ("Magic Blue") in combination with a stoichiometric amount of triethylsilane.[10][11] This system avoids the use of strong Brønsted or Lewis acids entirely.[10][12]
Q3: Can I use other common strong acids like Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)?
A3: While other strong acids can effect the deprotection, they come with significant drawbacks compared to TFA.[4] Mineral acids like HCl and H₂SO₄ are non-volatile, making them very difficult to remove during work-up. This complicates purification and can lead to product degradation if traces of strong acid remain. Therefore, for most lab-scale syntheses, TFA is the preferred reagent.
Data Presentation
Table 1: Comparison of Deprotection Methods
| Feature | Method 1: TFA | Method 2: ZnBr₂ | Method 3: "Magic Blue" / Silane |
| Reagents | Trifluoroacetic Acid (TFA) | Zinc Bromide (ZnBr₂) | Tris(4-bromophenyl)ammonium / Triethylsilane |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Typical Time | 1-4 hours[1] | 24 hours[8] | < 1 hour[11] |
| Pros | Fast, reliable, volatile reagent[2] | High chemoselectivity for sensitive substrates[8] | Extremely mild, non-acidic, fast[10][12] |
| Cons | Strongly acidic, can cause side reactions[3] | Slower reaction time, requires anhydrous conditions | Higher reagent cost, requires silane reductant |
| References | [1][2][7] | [8][9] | [10][11][12] |
Experimental Protocols
Protocol 1: Standard Deprotection with TFA in DCM
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction Initiation: To the stirring solution, add an equal volume of Trifluoroacetic Acid (TFA) (e.g., for 10 mL of DCM, add 10 mL of TFA). This creates a 50% TFA/DCM (v/v) solution.[7]
-
Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (until CO₂ evolution ceases) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4-bromo-3,5-dimethoxybenzoic acid.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) if necessary.
Protocol 2: Deprotection with TFA and a Scavenger
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Scavenger Addition: Add Triisopropylsilane (TIS) to the solution (typically 2.5-5% of the total reaction volume).[1]
-
Reaction Initiation: Add an equal volume of Trifluoroacetic Acid (TFA) to the solution.
-
Monitoring & Work-up: Proceed as described in Protocol 1. The work-up will also remove the silane byproducts.
Visualizations: Mechanisms and Workflows
Caption: A logical workflow for diagnosing and resolving incomplete reactions.
References
- Benchchem. Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester.
- Organic Chemistry Portal. tert-Butyl Esters.
- ChemicalBook. methyl 4-bromo-3,5-dimethoxybenzoate synthesis.
- ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides.
- Benchchem. Troubleshooting incomplete removal of the t-butyl ester protecting group.
- ACS GCI Pharmaceutical Roundtable. Ester Deprotection - Reagent Guides.
- Benchchem. Optimizing reaction time for complete deprotection of t-butyl esters.
-
Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3. Available at: [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932-6938. Available at: [Link]
-
Wu, Y., et al. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters. Available at: [Link]
-
StackExchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Available at: [Link]
-
McGrath, M. (2015). How can I deprotect esters using TFA?. ResearchGate. Available at: [Link]
-
R&D World. (2018). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. Available at: [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available at: [Link]
-
Slanina, T., & Hidasová, D. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. ACS Publications. Available at: [Link]
-
Slanina, T., & Hidasová, D. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. National Institutes of Health. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rdworldonline.com [rdworldonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tert-butyl 4-bromo-3,5-dimethoxybenzoate
Welcome to our dedicated technical support guide for the synthesis of Tert-butyl 4-bromo-3,5-dimethoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary synthetic strategies for preparing this compound. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.
-
Route A: Esterification of 4-bromo-3,5-dimethoxybenzoic acid. This is a common and direct approach where the commercially available or synthesized 4-bromo-3,5-dimethoxybenzoic acid is esterified using a suitable tert-butylating agent.
-
Route B: Bromination of Tert-butyl 3,5-dimethoxybenzoate. This route involves the initial formation of the tert-butyl ester of 3,5-dimethoxybenzoic acid, followed by electrophilic bromination at the 4-position.
Q2: I am seeing a significant amount of a starting material in my final product. What are the likely causes and solutions?
The presence of unreacted starting material is a common issue. The root cause depends on which synthetic route you are following.
-
If you are following Route A (Esterification): Incomplete conversion of 4-bromo-3,5-dimethoxybenzoic acid to the tert-butyl ester is the likely culprit.
-
Causality: The tert-butylation reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or deactivation of the tert-butylating agent. The bulky tert-butyl group can also sterically hinder the reaction.
-
Troubleshooting:
-
Increase reaction time and/or temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.
-
Use a more reactive tert-butylating agent: While tert-butanol can be used, more potent reagents like di-tert-butyl dicarbonate (Boc₂O) or tert-butyl trichloroacetimidate can improve yields.[1][2]
-
Ensure anhydrous conditions: Moisture can hydrolyze some tert-butylating agents.
-
-
-
If you are following Route B (Bromination): The presence of unreacted Tert-butyl 3,5-dimethoxybenzoate indicates incomplete bromination.
-
Causality: The brominating agent may not be reactive enough, or the stoichiometry may be incorrect. The two methoxy groups are strongly activating, but insufficient activation of the brominating agent can lead to a sluggish reaction.
-
Troubleshooting:
-
Increase the equivalents of the brominating agent: A slight excess of the brominating agent (e.g., N-Bromosuccinimide - NBS) can drive the reaction to completion.
-
Use a Lewis acid catalyst: A catalyst like iron(III) bromide (FeBr₃) can be used with molecular bromine (Br₂) to increase its electrophilicity.[3][4]
-
Optimize reaction temperature: While low temperatures are often used to control selectivity, a modest increase in temperature might be necessary for full conversion.
-
-
Q3: My product is contaminated with an impurity that has a similar mass to the starting material but a different retention time. What could it be?
This is likely an isomeric impurity, most probably an ortho-brominated product.
-
Causality: In the bromination of Tert-butyl 3,5-dimethoxybenzoate (Route B), the two methoxy groups are ortho, para-directing. While the para-position (4-position) is the major product due to steric and electronic factors, some bromination can occur at the ortho-positions (2- or 6-positions), leading to the formation of Tert-butyl 2-bromo-3,5-dimethoxybenzoate.[2]
-
Troubleshooting and Mitigation:
-
Control the reaction temperature: Lowering the reaction temperature can often improve the regioselectivity of electrophilic aromatic substitution reactions.
-
Choice of brominating agent: Bulky brominating agents may favor the less sterically hindered para-position.
-
Purification: Careful column chromatography is typically required to separate the para- (desired product) and ortho-isomers.
-
Q4: I have a significant amount of a more polar impurity in my final product, especially after work-up. What is it likely to be?
This is almost certainly the hydrolyzed product, 4-bromo-3,5-dimethoxybenzoic acid.
-
Causality: The tert-butyl ester is susceptible to hydrolysis under acidic conditions.[5] If the reaction work-up involves an acidic wash or if the product is stored in the presence of moisture and trace acid, the ester can cleave back to the carboxylic acid.
-
Troubleshooting and Prevention:
-
Neutral or basic work-up: Use a mild base like sodium bicarbonate solution to neutralize any acid before extraction.
-
Anhydrous storage: Store the final product in a desiccator and under an inert atmosphere if possible.
-
Avoid prolonged exposure to acidic conditions: Minimize the time the product is in contact with any acidic solutions during purification.
-
Troubleshooting Guide: Common Impurities and Solutions
| Impurity Name | Potential Source | Identification | Recommended Action |
| 4-bromo-3,5-dimethoxybenzoic acid | Incomplete esterification (Route A); Hydrolysis of the final product. | More polar spot on TLC; Presence of a carboxylic acid proton in ¹H NMR. | Optimize esterification conditions; Use a neutral or basic work-up; Ensure anhydrous storage. |
| Tert-butyl 3,5-dimethoxybenzoate | Incomplete bromination (Route B). | Less polar spot than the product on TLC; Absence of the bromine isotopic pattern in MS. | Increase equivalents of brominating agent; Use a catalyst; Increase reaction time/temperature. |
| Tert-butyl 2-bromo-3,5-dimethoxybenzoate | Non-regioselective bromination (Route B). | Isomeric spot on TLC/HPLC; Different aromatic proton splitting pattern in ¹H NMR. | Lower reaction temperature; Use a sterically bulky brominating agent; Purify by column chromatography. |
| Dibromo-species | Over-bromination (Route B). | Higher mass peak with characteristic bromine isotopic pattern in MS. | Use stoichiometric amounts of the brominating agent; Control reaction time carefully. |
| Residual Solvents (e.g., DCM, Ethyl Acetate) | Incomplete removal during work-up. | Characteristic peaks in ¹H NMR. | Dry the product under high vacuum for an extended period. |
Experimental Protocols
Protocol 1: Identification of Acidic Impurities by ¹H NMR
This protocol is designed to quickly identify the presence of the common impurity, 4-bromo-3,5-dimethoxybenzoic acid, in your final product.
-
Sample Preparation: Dissolve approximately 5-10 mg of your this compound sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Expected Product Peaks:
-
A singlet around 1.5-1.6 ppm corresponding to the nine protons of the tert-butyl group.
-
A singlet around 3.9 ppm corresponding to the six protons of the two methoxy groups.
-
A singlet around 7.2-7.3 ppm corresponding to the two aromatic protons.
-
-
Impurity Peak: Look for a broad singlet at a higher chemical shift, typically above 10 ppm. This peak is characteristic of a carboxylic acid proton and indicates the presence of 4-bromo-3,5-dimethoxybenzoic acid.
-
Protocol 2: Purification by Column Chromatography to Remove Isomeric Impurities
This protocol provides a general guideline for separating the desired para-isomer from any ortho-brominated impurities.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel (230-400 mesh) to the solution to create a slurry.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity eluent (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. The less polar ortho-isomer will typically elute before the more polar para-isomer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Synthesis and Impurity Formation
Synthesis Pathway
Caption: The two primary synthetic routes to this compound.
Formation of Common Impurities
Caption: Common impurities and their pathways of formation.
References
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- Ogasa, C., Kayano, K., & Namba, K. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 34(15), 1845-1849.
-
Namba, K. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. Retrieved from [Link]
-
Quora. (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Retrieved from [Link]
- Zhang, R. (2016). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR.
-
LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Retrieved from [Link]
-
Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Tert-butyl 4-bromo-3,5-dimethoxybenzoate in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The judicious selection of the aryl halide coupling partner is paramount to the success of these transformations. This guide provides an in-depth comparison of the reactivity of tert-butyl 4-bromo-3,5-dimethoxybenzoate with other commonly employed aryl bromides, namely 4-bromoanisole, 4-bromotoluene, and bromobenzene. Through an examination of electronic and steric effects, supported by established experimental data, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for employing this versatile building block in their synthetic endeavors.
Understanding the Reactivity Landscape of Aryl Bromides
The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is fundamentally governed by the ease of oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. This step is often rate-limiting and is influenced by a delicate interplay of electronic and steric factors imparted by the substituents on the aromatic ring.[1] Generally, the reactivity trend for aryl halides follows the order of C-I > C-Br > C-Cl, correlating with the decreasing bond dissociation energy.
Comparative Analysis of Aryl Bromide Reactivity
To contextualize the reactivity of this compound, we will compare it against three standard aryl bromides, each with distinct electronic and steric profiles.
| Aryl Bromide | Key Structural Features | Expected Impact on Reactivity |
| This compound | Two ortho-methoxy groups (electron-donating), one para-tert-butyl ester group (electron-withdrawing, sterically bulky) | The electron-donating methoxy groups increase electron density on the ring, potentially slowing oxidative addition. However, the ortho positioning also introduces significant steric hindrance, which can, in some cases, accelerate this step.[2] The bulky tert-butyl ester group may influence catalyst approach. |
| 4-Bromoanisole | One para-methoxy group (electron-donating) | The electron-donating nature of the methoxy group increases electron density on the ring, making it slightly less reactive than unsubstituted bromobenzene.[2] |
| 4-Bromotoluene | One para-methyl group (weakly electron-donating) | The weakly electron-donating methyl group has a minor activating effect on the ring, leading to reactivity similar to or slightly higher than bromobenzene. |
| Bromobenzene | Unsubstituted | Serves as a baseline for comparison with a neutral electronic profile. |
Electronic Effects
Electron-donating groups (EDGs) increase the electron density on the aromatic ring, which can strengthen the C-Br bond and thus slow down the rate of oxidative addition.[3] Conversely, electron-withdrawing groups (EWGs) decrease electron density, weaken the C-Br bond, and facilitate oxidative addition.
In this compound, the two methoxy groups are strong EDGs due to their +M (mesomeric) effect, which would be expected to decrease its reactivity compared to bromobenzene.[4] The tert-butyl ester group is an EWG (-I inductive effect), which should enhance reactivity. However, its position para to the bromine means its electronic influence is less pronounced than the ortho methoxy groups.
Steric Effects
Steric hindrance, particularly from substituents ortho to the halogen, can have a profound and sometimes counterintuitive effect on reactivity. While significant steric bulk can hinder the approach of the palladium catalyst, it can also destabilize the ground state of the aryl halide, potentially lowering the activation energy for oxidative addition.[2] The two ortho-methoxy groups in this compound create a sterically congested environment around the C-Br bond. This steric crowding can promote the oxidative addition step, potentially counteracting the deactivating electronic effect of the methoxy groups.[2]
Performance in Key Cross-Coupling Reactions
Based on the interplay of these electronic and steric factors, we can predict the relative reactivity of this compound in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron reagent.[5] For electron-rich and sterically hindered aryl bromides, the choice of a bulky, electron-rich phosphine ligand is often crucial to promote the formation of a highly reactive, monoligated palladium(0) species.[6]
Predicted Reactivity Order (Suzuki-Miyaura): 4-Bromotoluene ≈ Bromobenzene > 4-Bromoanisole > this compound
While the steric hindrance of the ortho-methoxy groups in this compound might accelerate oxidative addition, the strong electron-donating character is likely to render it the least reactive of the four. However, with an appropriate catalyst system (e.g., a bulky biarylphosphine ligand), good to excellent yields can still be anticipated.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine.[7] The reaction is sensitive to both the electronic nature of the aryl halide and the steric bulk of both coupling partners. Electron-rich aryl bromides can be challenging substrates.[8]
Predicted Reactivity Order (Buchwald-Hartwig): Bromobenzene > 4-Bromotoluene > 4-Bromoanisole > this compound
Similar to the Suzuki coupling, the electron-rich nature of this compound is expected to make it the most challenging substrate among the four. The choice of a highly active catalyst system, often employing sterically demanding biarylphosphine ligands, will be critical for achieving efficient coupling.[9]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.[10] This reaction is typically catalyzed by a combination of palladium and a copper(I) co-catalyst, although copper-free protocols are also prevalent.[1][11] The reactivity of aryl bromides in Sonogashira coupling is also influenced by steric and electronic factors.[12]
Predicted Reactivity Order (Sonogashira): Bromobenzene > 4-Bromotoluene > 4-Bromoanisole > this compound
The electron-donating methoxy groups are expected to decrease the reactivity of this compound in Sonogashira coupling as well. Steric hindrance from the ortho substituents can also impede the approach of the palladium-alkyne complex.[13]
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These are intended as starting points and may require optimization for specific substrates.
Representative Suzuki-Miyaura Coupling Protocol
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, Dioxane, or DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, and base.[14]
-
Seal the flask and purge with an inert gas (e.g., Argon) for 10-15 minutes.[14]
-
Add the anhydrous, degassed solvent via syringe.[14]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[14]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Buchwald-Hartwig Amination Protocol
Caption: General experimental workflow for a Buchwald-Hartwig amination.
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried resealable Schlenk tube.
-
Add the aryl bromide, amine, and toluene.
-
Seal the tube and heat at the desired temperature (e.g., 100 °C) with stirring.
-
After completion (monitored by GC-MS or LC-MS), cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Representative Sonogashira Coupling Protocol
Caption: General experimental workflow for a Sonogashira coupling reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (2.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at room temperature or heat as necessary until completion (monitored by TLC or GC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound presents a unique reactivity profile governed by the competing influences of its electron-donating ortho-methoxy groups and the steric bulk of both the methoxy and para-tert-butyl ester substituents. While its electron-rich nature suggests a lower reactivity compared to less substituted aryl bromides like 4-bromoanisole, 4-bromotoluene, and bromobenzene, the steric environment may partially mitigate this effect. Successful application of this versatile building block in palladium-catalyzed cross-coupling reactions will hinge on the selection of highly active and sterically demanding catalyst systems. The provided protocols offer a solid foundation for the development of robust synthetic routes utilizing this and other challenging aryl bromides.
References
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. Available from: [Link]
-
Aminations of Aryl Bromides in Water at Room Temperature. PMC. Available from: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. Available from: [Link]
-
An Explanation of Substituent Effects. Chemistry LibreTexts. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available from: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available from: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Nature. Available from: [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. ResearchGate. Available from: [Link]
-
General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. ACS Publications. Available from: [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. Available from: [Link]
-
Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. NIH. Available from: [Link]
-
Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. PubMed. Available from: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available from: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Available from: [Link]
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Available from: [Link]
-
Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. Available from: [Link]
-
Controlled Pd(0)/t-Bu3P-Catalyzed Suzuki Cross-Coupling Polymerization of AB-Type Monomers with ArPd(t-Bu3P)X as Initiators. ResearchGate. Available from: [Link]
-
Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Organic Chemistry Portal. Available from: [Link]
-
Ortho-C–H methoxylation of aryl halides enabled by a polarity-reversed N–O reagent. Nature. Available from: [Link]
-
Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. ResearchGate. Available from: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available from: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available from: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Aminations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Strategic Guide to Selecting Your Aryl Halide: Tert-butyl 4-bromo-3,5-dimethoxybenzoate vs. Methyl 4-bromo-3,5-dimethoxybenzoate
In the intricate chess game of multi-step organic synthesis, the choice of a starting material can dictate the success and efficiency of the entire campaign. For researchers building complex molecular architectures, 4-bromo-3,5-dimethoxybenzoate serves as a versatile and crucial building block. However, the seemingly minor difference in its ester protecting group—tert-butyl versus methyl—has profound strategic implications. This guide provides an in-depth comparison of these two reagents, supported by mechanistic reasoning and experimental considerations, to empower chemists in drug development and materials science to make the most informed decision for their synthetic route.
At a Glance: Physicochemical and Synthetic Overview
Both tert-butyl 4-bromo-3,5-dimethoxybenzoate and methyl 4-bromo-3,5-dimethoxybenzoate are derived from the common precursor, 4-bromo-3,5-dimethoxybenzoic acid[1]. The fundamental difference lies in the ester group, which governs not only the steric environment around the aromatic core but also, most critically, the conditions required for its eventual removal.
| Property | Methyl 4-bromo-3,5-dimethoxybenzoate | This compound |
| CAS Number | 26050-64-6[2][3] | 1040381-64-7 |
| Molecular Formula | C₁₀H₁₁BrO₄[2] | C₁₃H₁₇BrO₄ |
| Molecular Weight | 275.10 g/mol [2] | 317.18 g/mol |
| Appearance | White crystalline solid[2] | White to off-white solid |
| Melting Point | 124-126 °C[2] | Not widely reported, typically lower than methyl ester |
| Synthesis | Standard esterification (e.g., MeOH, SOCl₂ or H₂SO₄)[2] | Reaction with tert-butanol/DCC or isobutylene/acid |
The synthesis of the methyl ester is straightforward, typically achieved in high yield by reacting the parent carboxylic acid with methanol in the presence of an acid catalyst like thionyl chloride or sulfuric acid[2]. The synthesis of the tert-butyl ester requires methods that avoid the Sₙ2 pathway, such as acid-catalyzed addition to isobutylene or using coupling reagents like dicyclohexylcarbodiimide (DCC) with tert-butanol[4][5].
Caption: General synthetic routes to methyl and tert-butyl esters.
The Decisive Factor: The Ester as a Protecting Group
The primary strategic difference between these two reagents is the method of deprotection. The choice hinges on the chemical environment of the intermediate and target molecules.
Methyl Ester: Robust but Demanding Cleavage
The methyl ester is stable to a wide range of reaction conditions, including those that are mildly acidic or involve various organometallic reagents. However, its conversion back to the carboxylic acid—a common objective—typically requires saponification. This involves heating with a strong base, such as sodium hydroxide or lithium hydroxide, followed by an acidic workup[6].
Advantages:
-
High stability in many synthetic steps.
-
Lower cost and readily available starting material.
Disadvantages:
-
Harsh deprotection conditions (strong base, heat) can be incompatible with other sensitive functional groups in the molecule, such as other esters, amides, or base-sensitive stereocenters.
-
Not suitable for late-stage deprotection in complex molecules where functional group tolerance is paramount.
Tert-Butyl Ester: The Gentle Giant of Protection
The tert-butyl ester offers a significant advantage in its mild cleavage conditions. The bulky tert-butyl group prevents nucleophilic attack at the carbonyl carbon but is highly susceptible to acid-catalyzed elimination, liberating isobutylene and the desired carboxylic acid. This reaction proceeds readily at or below room temperature.
Advantages:
-
Orthogonal Deprotection: It can be selectively cleaved in the presence of methyl or ethyl esters, which are stable to acidic conditions.
-
Mild Conditions: Deprotection is typically achieved with reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or with Lewis acids like zinc bromide (ZnBr₂)[7][8][9]. These conditions are compatible with a vast array of sensitive functional groups.
-
Ideal for late-stage functionalization where preserving molecular integrity is critical.
Disadvantages:
-
Higher cost of the reagent.
-
The ester itself is sensitive to strong acidic conditions that might be required in earlier synthetic steps.
Caption: Generalized Suzuki-Miyaura cross-coupling reaction scheme.
Strategic Decision Workflow
The choice between the methyl and tert-butyl ester is a strategic one based on the overall synthetic plan.
Caption: Decision workflow for selecting the appropriate benzoate ester.
Experimental Protocols
Protocol 1: Saponification of Methyl 4-bromo-3,5-dimethoxybenzoate
-
Setup: Dissolve methyl 4-bromo-3,5-dimethoxybenzoate (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Reagent Addition: Add sodium hydroxide (NaOH, 2.0-3.0 equiv) to the solution.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (usually 2-4 hours).[6]
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify to pH ~2 by the slow addition of aqueous HCl (e.g., 1M or 2M).
-
Isolation: The product, 4-bromo-3,5-dimethoxybenzoic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Acid-Catalyzed Deprotection of this compound
-
Setup: Dissolve this compound (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the solution at room temperature. Anisole can be added as a carbocation scavenger.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Isolation: The crude product can be purified by recrystallization or silica gel chromatography if necessary. Often, co-evaporation with a solvent like toluene can help remove residual TFA.
Conclusion
The choice between tert-butyl and methyl 4-bromo-3,5-dimethoxybenzoate is a classic example of how protecting group strategy dictates synthetic efficiency.
-
Choose Methyl 4-bromo-3,5-dimethoxybenzoate when cost is a primary concern, the ester functionality is desired in the final product, or when subsequent synthetic steps are robust enough to tolerate harsh basic hydrolysis conditions for deprotection.
-
Choose this compound when mild, orthogonal deprotection is critical. It is the superior choice for complex, multi-step syntheses involving base-sensitive functional groups, enabling the unmasking of the carboxylic acid at a late stage without jeopardizing the integrity of the molecular framework.
By carefully considering the entire synthetic route, researchers can leverage the distinct advantages of each reagent to streamline their path to the target molecule.
References
-
ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Synspace. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (2025). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
-
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
SIELC Technologies. (2018). Methyl 4-bromo-3,5-dimethoxybenzoate. Retrieved from [Link]
-
ResearchGate. (2025). Preparation of Boc-Protected Cinnamyl-Type Alcohols: A Comparison of the Suzuki-Miyaura Coupling, Cross-Metathesis, and Horner-Wadsworth-Emmons Approaches and Their Merit in Parallel Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the methyl-4-(dimethylamino)-3,5-dimethoxybenzoate.
-
University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Semantic Scholar. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4-Bromo-3,5-dimethoxybenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel halogen and methoxy ring-disubstituted tert-butyl phenylcyanoacrylates. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Retrieved from [Link]
-
ResearchGate. (2025). Controlled Pd(0)/ t -Bu 3 P-Catalyzed Suzuki Cross-Coupling Polymerization of AB-Type Monomers with ArPd( t -. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
-
PubChem. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzoic acid. Retrieved from [Link]
Sources
- 1. 4-Bromo-3,5-dimethoxybenzoic acid [oakwoodchemical.com]
- 2. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl 4-bromo-3,5-dimethoxybenzoate | SIELC Technologies [sielc.com]
- 4. Buy tert-Butyl benzoate | 774-65-2 [smolecule.com]
- 5. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. tert-Butyl Esters [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Spectroscopic Analysis of Tert-butyl 4-bromo-3,5-dimethoxybenzoate and Its Derivatives
Introduction: The Structural Significance of Substituted Benzoates
In the landscape of modern drug discovery and materials science, the substituted benzoate scaffold is a cornerstone. Tert-butyl 4-bromo-3,5-dimethoxybenzoate, in particular, serves as a versatile intermediate, offering multiple reaction sites for molecular elaboration. Its structure combines a sterically demanding tert-butyl ester, electron-donating methoxy groups, and a reactive bromine atom, making it a valuable building block for complex molecular architectures.
The precise characterization of this molecule and its subsequent derivatives is non-negotiable for ensuring the integrity of synthetic pathways and the purity of final compounds. Spectroscopic analysis provides the foundational data for this characterization. This guide offers an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate the structures of this compound and key derivatives. We will delve into the causality behind spectral features, providing the "why" that transforms raw data into structural knowledge.
Core Spectroscopic Techniques: A Rationale for Selection
The choice of analytical technique is dictated by the information required. For substituted benzoates, a multi-technique approach is essential for unambiguous structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is unparalleled for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the electronic environment, number, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present (aliphatic, aromatic, carbonyl, etc.). For a molecule like this compound, NMR is critical for confirming the substitution pattern on the aromatic ring and the integrity of the ester and methoxy groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying functional groups. The presence, or absence, of characteristic absorption bands provides immediate evidence for key molecular features. The strong carbonyl (C=O) stretch of the ester group is an unmistakable marker, and its precise frequency can offer insights into the electronic effects of ring substituents.[1][2][3]
-
Mass Spectrometry (MS): MS provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of elements like bromine, which gives a distinctive "double peak" for bromine-containing fragments.[4][5]
Spectroscopic Profile of the Parent Compound: this compound
The molecular structure of this compound is highly symmetrical, a feature that significantly simplifies its NMR spectra.
¹H NMR Spectroscopy
The symmetry of the molecule dictates that the two methoxy groups are chemically equivalent, as are the two aromatic protons.
-
Aromatic Protons (H-2, H-6): Due to the molecule's symmetry, these two protons are chemically identical and appear as a single signal, a singlet. Their chemical shift is influenced by the electron-donating methoxy groups and the electron-withdrawing ester and bromine substituents. A signal around δ 7.1-7.2 ppm is expected.
-
Methoxy Protons (-OCH₃): The six protons of the two equivalent methoxy groups will appear as a sharp singlet further upfield, typically around δ 3.8-3.9 ppm .
-
Tert-butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will produce a strong singlet, typically in the δ 1.5-1.6 ppm region, due to the shielding effect of the sp³ carbon to which they are attached.[6][7]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon environment.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and will appear downfield, typically in the range of δ 164-166 ppm .
-
Aromatic Carbons:
-
C-3, C-5 (bearing -OCH₃): These carbons are shielded by the electron-donating methoxy groups and will appear around δ 157-158 ppm .
-
C-1 (bearing ester): This quaternary carbon will be found around δ 130-132 ppm .
-
C-4 (bearing Br): The carbon attached to the bromine will be found at a lower field than a typical aromatic C-H, but its exact position can vary, often around δ 115-118 ppm .
-
C-2, C-6 (bearing H): These carbons will appear upfield, typically around δ 108-110 ppm .
-
-
Tert-butyl Carbons: The quaternary carbon will be around δ 81-82 ppm , and the three equivalent methyl carbons will appear further upfield at δ 28-29 ppm .
-
Methoxy Carbons (-OCH₃): The carbons of the methoxy groups will resonate around δ 56-57 ppm .
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the vibrations of its functional groups. Aromatic esters follow a "Rule of Three," characterized by three strong bands.[1]
-
C=O Stretch: A very strong and sharp absorption band characteristic of the ester carbonyl group will be present. Conjugation with the aromatic ring lowers this frequency from a typical saturated ester. Expect this peak between 1715-1730 cm⁻¹ .[1][8]
-
C-O Stretches: Two distinct, strong bands associated with the C-O bonds of the ester group will be visible. One for the C-C-O stretch (around 1250-1310 cm⁻¹ ) and another for the O-C-C stretch of the tert-butyl group (around 1100-1130 cm⁻¹ ).[1][9]
-
Aromatic C=C Stretches: Medium intensity peaks in the 1550-1600 cm⁻¹ region.
-
C-H Stretches: Aromatic C-H stretches appear as weak bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and tert-butyl groups will be visible as stronger bands just below 3000 cm⁻¹.[2][10]
Mass Spectrometry (MS)
The mass spectrum provides definitive evidence of the molecular weight and the presence of bromine.
-
Molecular Ion Peak (M⁺): Due to the near 1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). For C₁₃H₁₇BrO₄, this would be at m/z 316 and 318 .[4][5]
-
Key Fragmentation: A dominant fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group as isobutylene (56 Da) via a McLafferty-type rearrangement, or loss of a tert-butyl cation (57 Da). The most prominent peak is often the loss of the tert-butyl cation, leading to a fragment corresponding to the 4-bromo-3,5-dimethoxybenzoyl cation at m/z 259/261 .
Comparative Analysis with Key Derivatives
To understand the influence of each part of the molecule, we will compare the parent compound with two logical derivatives: its corresponding acid (4-bromo-3,5-dimethoxybenzoic acid) and its non-brominated analogue (methyl 3,5-dimethoxybenzoate).
| Compound | Key ¹H NMR Signal (Aromatic H, ppm) | Key ¹³C NMR Signal (C=O, ppm) | Key IR Band (C=O, cm⁻¹) | Molecular Ion (m/z) |
| Parent Compound | ~7.15 (s, 2H) | ~165 | ~1723 | 316/318 |
| Derivative 1: Acid | ~7.25 (s, 2H) | ~170 | ~1690 (broad) | 260/262 |
| Derivative 2: Me Ester (No Br) | ~7.17 (d, 2H), ~6.75 (t, 1H) | ~167 | ~1725 | 196 |
Derivative 1: 4-bromo-3,5-dimethoxybenzoic acid
-
NMR: The aromatic proton signal shifts slightly downfield (~7.25 ppm) due to the replacement of the ester with the more electron-withdrawing carboxylic acid group. The most significant change is the appearance of a broad singlet for the acidic proton (-COOH), typically far downfield (>10 ppm). In the ¹³C NMR, the carbonyl carbon is also shifted further downfield (~170 ppm).
-
IR: The C=O stretch of the carboxylic acid appears at a lower frequency (~1690 cm⁻¹) and is significantly broader than the ester C=O peak due to hydrogen bonding.[11] A very broad O-H stretch will also dominate the spectrum from ~2500-3300 cm⁻¹.[11]
-
MS: The molecular ion peak appears at m/z 260/262. The primary fragmentation is the loss of -OH (17 Da) and subsequently -CO (28 Da).
Derivative 2: Methyl 3,5-dimethoxybenzoate
-
NMR: The removal of the bromine atom at the 4-position and its replacement with a proton breaks the symmetry seen in the other two compounds. The ¹H NMR spectrum becomes more complex: the two protons at C-2 and C-6 are now equivalent and appear as a doublet, while the new proton at C-4 appears as a triplet upfield (~6.75 ppm).[12] The methyl ester protons will appear as a singlet around 3.9 ppm.
-
IR: The C=O stretch remains in a similar position to the parent compound (~1725 cm⁻¹), indicating that the electronic effect of the bromine at the para position is modest for this vibration.[1][9]
-
MS: The molecular ion peak appears as a single peak at m/z 196, confirming the absence of bromine.
Experimental Protocols and Workflows
Reproducibility is the cornerstone of scientific integrity. The following are generalized but robust protocols for the analysis of these compounds.
General Spectroscopic Characterization Workflow
Caption: Key EI fragmentation pathway for this compound.
Conclusion
The structural elucidation of this compound and its derivatives is a clear demonstration of the power of a multi-faceted spectroscopic approach. While each technique provides valuable pieces of the puzzle, it is the integration of NMR, IR, and MS data that allows for confident and unambiguous characterization. By understanding how changes in the molecular structure—such as swapping an ester for an acid or removing a halogen—manifest in the spectra, researchers can effectively track their synthetic transformations and ensure the integrity of their molecules for downstream applications in drug development and beyond.
References
- Liquid chromatography/isotope Ratio Mass Spectrometry Analysis of Halogenated Benzoates for Characterization of the Underlying Degradation Reaction in Thauera Chlorobenzoica CB-1 T. PubMed.
- Crystallographic and DFT study of novel dimethoxybenzene derivatives. PMC - NIH.
-
The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]
-
Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]
-
Integration of Matrix-Assisted Laser Desorption Ionization–Time of Flight Mass Spectrometry and Molecular Cloning for the Identification and Functional Characterization of Mobile ortho-Halobenzoate Oxygenase Genes in Pseudomonas aeruginosa Strain JB2. ASM Journals. Available at: [Link]
-
Reductive Dehalogenations of Halobenzoates by Anaerobic Lake Sediment Microorganisms. PMC - NIH. Available at: [Link]
-
The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... ResearchGate. Available at: [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of Calgary. Available at: [Link]
-
Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Semantic Scholar. Available at: [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]
-
Provide the IR spectrum analysis for methyl benzoate. brainly.com. Available at: [Link]
-
Methyl 3-hydroxy-4,5-dimethoxybenzoate. PubChem. Available at: [Link]
-
Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. University of North Texas. Available at: [Link]
-
FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs... ResearchGate. Available at: [Link]
-
CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). St. Francis Xavier University. Available at: [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. Available at: [Link]
-
Methyl 4-hydroxy-3,5-dimethoxy-benzoate - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]
-
Methyl 3,5-Dimethoxybenzoate. PubChem. Available at: [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
Supplementary Information. Beilstein Journals. Available at: [Link]
-
Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. The Royal Society of Chemistry. Available at: [Link]
-
15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
-
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, methyl ester. NIST WebBook. Available at: [Link]
-
Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Modgraph. Available at: [Link]
-
Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry. Available at: [Link]
-
Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. whitman.edu [whitman.edu]
- 6. 1-Bromo-4-tert-butylbenzene(3972-65-4) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainly.com [brainly.com]
- 10. researchgate.net [researchgate.net]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. Methyl 3,5-Dimethoxybenzoate | C10H12O4 | CID 75074 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Synthesized from Tert-butyl 4-bromo-3,5-dimethoxybenzoate
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can be elaborated into a diverse array of biologically active compounds is perpetual. The substituted aromatic ring is a privileged starting point in medicinal chemistry, and Tert-butyl 4-bromo-3,5-dimethoxybenzoate presents itself as a particularly promising, yet underexplored, platform. Its key structural features – a bromine atom for versatile cross-coupling reactions, methoxy groups that influence conformation and solubility, and a readily modifiable tert-butyl ester – provide a rich tapestry of synthetic possibilities.
This comprehensive guide delves into the latent biological potential unlocked from this singular starting material. We will explore the synthesis of several classes of compounds and compare their biological activities, supported by experimental data from analogous systems. This guide is designed to be an in-depth technical resource, providing not only a comparative analysis but also actionable experimental protocols and an understanding of the underlying mechanisms of action.
From a Single Precursor: A World of Biological Potential
The strategic placement of the bromine atom on the this compound scaffold is the gateway to its synthetic utility. This atom can be readily displaced or utilized in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Furthermore, the tert-butyl ester can be easily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of functional groups. This versatility allows for the synthesis of diverse molecular architectures, each with the potential for distinct biological activities.
This guide will focus on a comparative analysis of the following classes of compounds, all derivable from our core scaffold:
-
Amides and Hydrazides: Investigating their potential as antimicrobial and anti-inflammatory agents.
-
Chalcones and Flavones: Exploring their well-documented anticancer and antioxidant properties.
-
Benzyl Ether Derivatives: Examining their potential in anticancer and antioxidant applications.
For each class, we will present a plausible synthetic pathway from this compound, a comparative analysis of the biological activity of closely related analogs, detailed experimental protocols, and insights into their mechanisms of action.
Part 1: Amide and Hydrazide Derivatives – Exploring Antimicrobial and Anti-inflammatory Activities
The conversion of the carboxylic acid function to an amide or a hydrazide is a fundamental transformation in medicinal chemistry. These functional groups can act as hydrogen bond donors and acceptors, enabling strong interactions with biological targets. By exploring the synthesis of amides and hydrazides from our starting material, we can tap into the potential for antimicrobial and anti-inflammatory agents.
Synthetic Pathway from Starting Material
The synthesis of amide and hydrazide derivatives from this compound would begin with the hydrolysis of the tert-butyl ester to the carboxylic acid. This can be readily achieved under acidic conditions. The resulting 4-bromo-3,5-dimethoxybenzoic acid is then activated and coupled with a desired amine or hydrazine to yield the final products.
Caption: Synthetic workflow for amide and hydrazide derivatives.
Comparative Biological Activity
While direct biological data for amides and hydrazides of 4-bromo-3,5-dimethoxybenzoic acid is not extensively published, we can draw strong comparative insights from structurally similar compounds. For instance, brominated and methoxylated benzohydrazides have demonstrated notable antimicrobial and anti-inflammatory properties.
Table 1: Antimicrobial Activity of Analogous Benzohydrazide Derivatives
| Compound ID | Structure | Target Organism | Activity (Zone of Inhibition in mm) | Reference |
| Analog 1 | (E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide | Escherichia coli | 14 ± 1.34 (at 200 µg/ml) | [1] |
| Staphylococcus aureus | 11 ± 1.74 (at 200 µg/ml) | [1] | ||
| Candida albicans | 12 ± 1.50 (at 200 µg/ml) | [1] | ||
| Analog 2 | 6-bromoindolglyoxylamide polyamine derivative | Staphylococcus aureus | MIC = 12.5 µg/ml | [2] |
| Pseudomonas aeruginosa | Enhances antibiotic activity | [2] |
Table 2: Anti-inflammatory Activity of Analogous Compounds
| Compound ID | Structure | Assay | Key Findings | Reference |
| Analog 3 | (E)-N'-(5-bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide | Carrageenan-induced paw edema in rats | Significant reduction in edema thickness | [1] |
| Analog 4 | Methyl 3-bromo-4,5-dihydroxybenzoate | TNBS-induced colitis in zebrafish | Inhibition of immune cell migration and reduction of ROS | [3][4] |
The data on analogous compounds suggest that the presence of a bromo-methoxy phenyl moiety is conducive to both antimicrobial and anti-inflammatory activities. The lipophilicity imparted by the bromine and methoxy groups can facilitate membrane transport in microbes, while the overall electronic nature of the scaffold can influence interactions with inflammatory pathway proteins.
Mechanism of Action Insights
The antimicrobial mechanism of such compounds can be multifaceted. For instance, some bromoindole derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[2]
In the context of inflammation, compounds with similar structures have been shown to modulate the TLR/NF-κB signaling pathway.[3][4] This pathway is a central regulator of the inflammatory response, and its inhibition can lead to a downstream reduction in pro-inflammatory cytokines.
Caption: Putative anti-inflammatory mechanism via TLR/NF-κB inhibition.
Experimental Protocols
-
To a solution of this compound (1 eq.) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (10 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-bromo-3,5-dimethoxybenzoic acid.
-
To a solution of 4-bromo-3,5-dimethoxybenzoic acid (1 eq.) in dry N,N-dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2 eq.).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Part 2: Chalcone and Flavone Derivatives – A Gateway to Anticancer and Antioxidant Agents
Chalcones (1,3-diaryl-2-propen-1-ones) and their cyclized counterparts, flavones, are classes of naturally occurring compounds renowned for their broad spectrum of biological activities, particularly their anticancer and antioxidant effects. The 4-bromo-3,5-dimethoxyphenyl moiety can serve as a versatile "B-ring" precursor in the synthesis of novel chalcones and flavones.
Synthetic Pathway from Starting Material
The synthesis of chalcones from our core scaffold would first require the conversion of the tert-butyl ester to an aldehyde. This can be achieved by first hydrolyzing the ester to the carboxylic acid, followed by reduction to the corresponding alcohol, and subsequent oxidation to 4-bromo-3,5-dimethoxybenzaldehyde. This aldehyde can then undergo a Claisen-Schmidt condensation with an appropriate acetophenone to yield the desired chalcone. The resulting chalcone can then be cyclized to the corresponding flavone.
Caption: Synthetic workflow for chalcone and flavone derivatives.
Comparative Biological Activity
The anticancer potential of chalcones and flavones bearing bromo and methoxy substituents is well-documented. These substitutions can significantly influence the cytotoxic and mechanistic properties of the compounds.
Table 3: Anticancer Activity of Analogous Chalcone and Flavone Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 5 | 3,5-dibromo-4,6-dimethoxychalcone derivative | MCF-7 (Breast) | 4.12 ± 0.55 | [5] |
| A549 (Lung) | 7.40 ± 0.67 | [5] | ||
| Analog 6 | Flavone derivative of Analog 5 | MCF-7 (Breast) | 5.10 ± 0.61 | [5] |
| A549 (Lung) | 6.42 ± 0.79 | [5] | ||
| Analog 7 | 4-bromo-3',4',5'-trimethoxy-trans-stilbene (structurally related) | A549 (Lung) | 6.36 | [6] |
These results highlight the potent anticancer activity of brominated and methoxylated chalcones and flavones, with IC50 values in the low micromolar range against various cancer cell lines. The substitution pattern on both aryl rings of the chalcone scaffold plays a crucial role in determining the potency and selectivity of these compounds.
Mechanism of Action Insights
The anticancer mechanisms of chalcones and their derivatives are diverse and often involve the induction of apoptosis and cell cycle arrest. Some brominated chalcones and stilbenes are known to interact with tubulin, disrupting microtubule dynamics, which leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[6][7]
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Experimental Protocols
-
Reduce 4-bromo-3,5-dimethoxybenzoic acid (1 eq.) with a suitable reducing agent like lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF) to obtain (4-bromo-3,5-dimethoxyphenyl)methanol.
-
Oxidize the resulting alcohol (1 eq.) with pyridinium chlorochromate (PCC) (1.5 eq.) in dry DCM to yield 4-bromo-3,5-dimethoxybenzaldehyde.
-
Purify the aldehyde by column chromatography.
-
To a solution of 4-bromo-3,5-dimethoxybenzaldehyde (1 eq.) and a substituted acetophenone (1 eq.) in ethanol, add an aqueous solution of potassium hydroxide (3 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Part 3: Benzyl Ether Derivatives – Targeting Cancer and Oxidative Stress
The synthesis of benzyl ether derivatives introduces a flexible linker, which can be advantageous for optimizing interactions with biological targets. The 4-bromo-3,5-dimethoxyphenyl moiety can be incorporated into ether structures to explore their potential as anticancer and antioxidant agents.
Synthetic Pathway from Starting Material
The synthesis of benzyl ether derivatives can be approached by first preparing (4-bromo-3,5-dimethoxyphenyl)methanol as described previously. This alcohol can then be reacted with a suitable alkyl or aryl halide under Williamson ether synthesis conditions. Alternatively, the alcohol can be converted to the corresponding benzyl bromide, which can then be reacted with a variety of nucleophiles.
Caption: Synthetic routes to benzyl ether derivatives.
Comparative Biological Activity
Bis(benzyl ether) derivatives containing bromo and dimethoxy functionalities have shown promising antioxidant and anticancer activities.
Table 4: Biological Activity of Analogous Benzyl Ether Derivatives
| Compound ID | Structure | Biological Activity | Key Findings | Reference |
| Analog 8 | Bis(3-Bromo-4,5-dimethoxybenzene)ether | Antioxidant | Ameliorated H2O2-induced oxidative damage in HaCaT cells | [6] |
| Analog 9 | Bis(2-Bromo-4,5-dimethoxybenzene)ether | Anticancer | Induced apoptosis in leukemia K562 cells | [6] |
The antioxidant activity of these compounds is often attributed to their ability to scavenge reactive oxygen species (ROS) and upregulate the expression of antioxidant enzymes. Their anticancer activity can stem from the induction of apoptosis through various cellular pathways.
Mechanism of Action Insights
The antioxidant mechanism of these bromophenol derivatives can involve the modulation of the Nrf2-Keap1 pathway. Under oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it induces the expression of antioxidant genes like Heme Oxygenase-1 (HO-1) and Thioredoxin Reductase 1 (TrxR1).[6]
Caption: Antioxidant mechanism via activation of the Nrf2 pathway.
Experimental Protocols
-
To a suspension of sodium hydride (NaH) (1.5 eq.) in dry DMF, add a solution of (4-bromo-3,5-dimethoxyphenyl)methanol (1 eq.) in dry DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add the desired alkyl or benzyl halide (1.2 eq.) and stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add various concentrations of the test compound or standard to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Conclusion and Future Directions
This compound is a highly versatile and promising starting material for the synthesis of a wide range of biologically active compounds. This guide has demonstrated how this single scaffold can be elaborated into amides, hydrazides, chalcones, flavones, and ethers, with the potential for significant antimicrobial, anti-inflammatory, anticancer, and antioxidant activities.
The comparative analysis of structurally related compounds provides a strong rationale for the further exploration of derivatives from this core. The provided experimental protocols offer a practical starting point for researchers to synthesize and evaluate these novel compounds.
Future research should focus on the synthesis and biological evaluation of a focused library of compounds derived from this compound. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, in-depth mechanistic studies will be necessary to fully elucidate their modes of action and to identify their specific molecular targets. The journey from this single, versatile scaffold to potentially novel therapeutic agents is a promising avenue for drug discovery and development.
References
-
MDPI. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
- Gocić, V., et al. (2022). Synthesis and screening of antimicrobial activity of two bromo-3′,4′-dimethoxychalcone derivatives. Acta Medica Medianae, 61(4), 12-17.
- Chimenti, F., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Scientific Reports, 11(1), 9081.
-
MDPI. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]
-
MDPI. (2023). Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways. [Link]
- Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(14), 3043-3052.
-
ResearchGate. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
- MDPI. (2022). Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. Molecules, 27(15), 4989.
-
PubMed Central. (2023). Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways. [Link]
-
ACS Omega. (2022). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. [Link]
-
PubMed Central. (2021). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. [Link]
-
ResearchGate. (2017). (PDF) Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-( 5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. [Link]
-
PubMed. (1997). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. [Link]
-
ResearchGate. (2017). Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5- dibromophenol Isolated from Phyllospongia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of Tert-butyl 4-bromo-3,5-dimethoxybenzoate
Executive Summary
Tert-butyl 4-bromo-3,5-dimethoxybenzoate is a crucial intermediate in the synthesis of complex pharmaceutical compounds and fine chemicals. The structural integrity and purity of this molecule are paramount, as any impurities or structural ambiguities can have cascading effects on the yield, safety, and efficacy of the final product. This guide provides an in-depth, comparative analysis of the primary analytical techniques required for the comprehensive characterization of this compound. We move beyond mere procedural descriptions to explain the causal logic behind methodological choices, ensuring a robust and self-validating analytical workflow. This document is intended for researchers, quality control analysts, and drug development professionals who require a definitive understanding of how to qualify this critical chemical entity.
The Analytical Imperative: A Multi-Modal Approach
No single analytical technique can fully define the identity, structure, and purity of a chemical compound like this compound. A successful characterization relies on the orthogonal and complementary data obtained from several spectroscopic and chromatographic methods. Each technique provides a unique piece of the puzzle, and together they form a self-validating system. This guide will focus on the "big four" of small molecule characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural elucidation.
-
Mass Spectrometry (MS): For definitive molecular weight confirmation and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment and impurity profiling.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For rapid functional group identification.
The logical workflow for characterizing a new batch of this product is visualized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR is the cornerstone of structural elucidation. It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.
Expertise & Causality:
For this compound, the molecular structure possesses a high degree of symmetry, which simplifies its NMR spectra and makes it a powerful tool for identity confirmation.
-
¹H NMR: We expect only three distinct signals: a singlet for the two equivalent aromatic protons, a singlet for the six protons of the two equivalent methoxy groups, and a singlet for the nine protons of the highly symmetric tert-butyl group. The simplicity of this spectrum is a key signature of the correct structure. Any additional peaks or unexpected splitting would immediately indicate the presence of impurities or a structural isomer.
-
¹³C NMR: The proton-decoupled ¹³C spectrum is equally informative. The presence of specific signals corresponding to the carbonyl carbon, the aromatic carbons (including those bonded to the methoxy groups, the bromine, and the ester), and the aliphatic carbons of the methoxy and tert-butyl groups provides a definitive carbon "fingerprint".
Expected ¹H and ¹³C NMR Data
The following data are predicted based on the analysis of closely related structures like methyl 4-bromo-3,5-dimethoxybenzoate and general principles of NMR spectroscopy.[1][2]
| Technique | Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
| ¹H NMR | Aromatic (H-2, H-6) | ~7.2 | Singlet | 2H |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 6H | |
| Tert-butyl (-C(CH₃)₃) | ~1.6 | Singlet | 9H | |
| ¹³C NMR | Carbonyl (C=O) | ~164 | - | - |
| Aromatic (C-3, C-5) | ~158 | - | - | |
| Aromatic (C-1) | ~132 | - | - | |
| Aromatic (C-4) | ~118 | - | - | |
| Aromatic (C-2, C-6) | ~108 | - | - | |
| Tert-butyl (-C (CH₃)₃) | ~82 | - | - | |
| Methoxy (-OCH₃) | ~56 | - | - | |
| Tert-butyl (-C(CH₃ )₃) | ~28 | - | - |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a Fourier Transform NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters. Typically, 16-32 scans are sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS): Unveiling the Molecular Weight
MS is an indispensable tool for confirming the molecular weight of a compound. For halogenated compounds, it offers an extra layer of validation through the analysis of isotopic patterns.
Expertise & Causality:
The key diagnostic feature in the mass spectrum of this compound is the bromine isotope pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. Observing this pattern is unequivocal proof of the presence of a single bromine atom in the molecule. The high-resolution mass spectrum (HRMS) can further confirm the elemental formula by providing a highly accurate mass measurement.
Expected Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Expected Relative Intensity | Notes |
| [M]⁺ | C₁₃H₁₇⁷⁹BrO₄ | 316.03 | ~100% | Molecular ion with ⁷⁹Br |
| [M+2]⁺ | C₁₃H₁₇⁸¹BrO₄ | 318.03 | ~98% | Molecular ion with ⁸¹Br |
| [M-C₄H₈]⁺ | C₉H₉BrO₄ | 260/262 | Variable | Loss of isobutylene from tert-butyl group |
| [C₄H₉]⁺ | C₄H₉ | 57.07 | Variable | Tert-butyl cation fragment |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Scan Range: 50-400 m/z.
-
-
Analysis: Inject 1 µL of the sample solution. Identify the peak corresponding to the product and analyze its mass spectrum, paying close attention to the molecular ion region to confirm the bromine isotopic pattern.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the definitive method for assessing the purity of a drug intermediate and identifying potential process-related impurities.[3] Its high resolution and quantitative accuracy are essential for quality control.
Expertise & Causality:
A reversed-phase HPLC method is the logical choice for this compound due to its relatively non-polar nature. A C18 column provides excellent hydrophobic retention. The mobile phase, typically a mixture of acetonitrile and water, is selected to achieve a good retention time and peak shape.[4] UV detection is ideal because the benzene ring is a strong chromophore. The primary goal is to develop a method that can separate the main peak from any potential impurities, such as unreacted starting material (4-bromo-3,5-dimethoxybenzoic acid) or by-products from the synthesis.[5]
Comparative HPLC Method Performance
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Rationale / Comparison |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | Standard workhorse column for reversed-phase. |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) | A: Water, B: Acetonitrile | Method A is simpler and faster for routine QC. Method B provides superior resolution for separating impurities with different polarities and is better for method development and impurity profiling. |
| Elution Profile | Isocratic | 0-10 min: 50-90% B, 10-15 min: 90% B | The gradient in Method B allows for the elution of both more polar and less polar impurities in a single run. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 220 nm | UV at 220 nm | Wavelength chosen for strong absorbance by the aromatic ring. |
| Application | Rapid purity checks, batch release testing. | Impurity profiling, stability studies, method development. | Choose the method based on the analytical need. |
Experimental Protocol: HPLC Purity Analysis (Method A)
-
Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile. Dilute with the mobile phase to a working concentration of ~0.1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram for at least 10 minutes. Calculate the purity by the area percent method, assuming all components have a similar response factor at 220 nm.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check
FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups in a molecule.
Expertise & Causality:
While not a tool for definitive structural proof, FTIR serves as an excellent and fast identity check. For this molecule, the most critical absorbances are the strong carbonyl (C=O) stretch of the ester and the C-O stretches associated with the ester and the two aryl ether groups. The absence of a broad O-H stretch (which would be present in the carboxylic acid starting material) is also a key confirmation of reaction completion.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2970 | C-H Stretch (asymmetric) | Aliphatic (tert-butyl) |
| ~1720 | C=O Stretch | Ester Carbonyl |
| ~1570 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch (asymmetric) | Aryl Ether & Ester |
| ~1120 | C-O Stretch (symmetric) | Aryl Ether & Ester |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: No special preparation is required for an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Record the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
-
Spectral Range: Scan the mid-infrared range from 4000 to 600 cm⁻¹.
-
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
References
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
-
NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. [Link]
-
Beilstein Journals. (n.d.). Supplementary Information: General procedure for the synthesis of compounds. [Link]
- BenchChem. (2025). A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
-
Singh, P. et al. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]
-
SpectraBase. (n.d.). 4-Bromo-3,5-dimethoxybenzoic acid Spectrum. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrometry INDEX of mass spectra of organic compounds. [Link]
Sources
A Researcher's Guide to the Crystal Structure Analysis of Tert-butyl 4-bromo-3,5-dimethoxybenzoate Derivatives
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from predicting physicochemical properties to designing novel therapeutics. In the realm of synthetic organic chemistry, derivatives of tert-butyl 4-bromo-3,5-dimethoxybenzoate represent a class of compounds with significant potential as intermediates in the synthesis of complex molecular architectures. Their utility is intrinsically linked to their conformational preferences and intermolecular interactions in the solid state, which can only be definitively determined through crystal structure analysis.
This guide provides an in-depth comparison of the primary techniques used for the crystal structure determination of these organic molecules. We will delve into the causality behind experimental choices, present supporting data from closely related structures, and offer detailed protocols to empower researchers in their structural elucidation endeavors.
The Decisive Difference: Choosing Your Crystallographic Weapon
The two most powerful and widely used techniques for determining the atomic arrangement in crystalline materials are single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).[1] The choice between them is not arbitrary; it is dictated by the nature of the sample and the level of structural detail required.
Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard
SCXRD is the definitive method for obtaining a precise three-dimensional model of a molecule.[2] It provides unambiguous information about bond lengths, bond angles, torsion angles, and the spatial arrangement of atoms within the crystal lattice.[3] This high-resolution data is indispensable for understanding subtle conformational features and non-covalent interactions that govern crystal packing.
However, the power of SCXRD is contingent on a significant prerequisite: the availability of a high-quality single crystal of suitable size (typically 0.1-0.3 mm in each dimension).[4] Growing such crystals can be a time-consuming and often challenging process, representing a major bottleneck in the structural analysis workflow.[5]
Powder X-ray Diffraction (PXRD): The Versatile Workhorse
PXRD, in contrast, is performed on a polycrystalline sample, which consists of a large number of randomly oriented microcrystals.[6] This makes sample preparation significantly easier, as it bypasses the often-laborious process of growing single crystals.[6] PXRD is an excellent technique for phase identification, determining the purity of a crystalline sample, and monitoring solid-state transformations.[7]
While historically less powerful for ab initio structure determination of complex organic molecules, recent advancements in direct-space methods have made it possible to solve crystal structures from high-quality powder diffraction data.[8] Nevertheless, the resolution of a structure determined from PXRD is generally lower than that from SCXRD, and it may not be possible to resolve fine structural details with the same level of confidence.
Comparative Analysis: Insights from Structurally Related Benzoates
While a crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), we can draw valuable comparative insights from the crystal structures of closely related molecules.[9][10] By examining these structures, we can anticipate the likely packing motifs and intermolecular interactions that would be present in our target compound and its derivatives.
| Compound | CCDC Deposition No. | Space Group | Key Intermolecular Interactions | Reference |
| Methyl 4-bromo-3,5-dimethoxybenzoate | Not Available | Not Available | C-H···O, Br···O, π-π stacking | [11] |
| Methyl 4-bromo-2-(methoxymethoxy)benzoate | CCDC 889096 | P2₁/c | C-H···O, Br···O | [12] |
| 4-bromo-3-(methoxymethoxy)benzoic acid | CCDC 889097 | P-1 | O-H···O, C-H···O, π-π stacking | [12] |
| Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate | CCDC 2188410 | P2₁/n | C-H···O | [13] |
This table presents data for compounds structurally related to this compound to illustrate the types of interactions and packing that can be expected.
The presence of methoxy groups and a bromine atom in these structures suggests a high likelihood of C-H···O and Br···O interactions playing a significant role in the crystal packing of this compound derivatives. The bulkier tert-butyl group, in place of a methyl group, would be expected to have a profound impact on the crystal packing, potentially leading to different polymorphic forms with distinct physicochemical properties.
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, self-validating protocols for both SCXRD and PXRD analysis of small organic molecules like this compound derivatives.
Single-Crystal X-ray Diffraction (SCXRD) Workflow
This workflow outlines the critical steps from crystal selection to structure refinement.
Figure 1: A schematic of the single-crystal X-ray diffraction workflow.
Step 1: Crystal Growth and Selection
-
Crystallization: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation. Employ slow evaporation, slow cooling, or vapor diffusion techniques to promote the growth of single crystals.
-
Selection: Under a polarized light microscope, select a crystal that is transparent, has well-defined faces, and is free of cracks or inclusions.[4] The ideal size is typically between 0.1 and 0.3 mm in all dimensions.
Step 2: Crystal Mounting
-
Carefully pick up the selected crystal using a cryoloop or a glass fiber.
-
Mount the crystal on a goniometer head using a suitable adhesive (e.g., oil, grease).
-
Place the goniometer head on the diffractometer.
Step 3: Data Collection
-
Center the crystal in the X-ray beam.
-
Perform an initial unit cell determination to assess the crystal quality and determine the lattice parameters.
-
Set up a data collection strategy to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (2θ). This is typically done at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.
Step 4: Data Processing and Reduction
-
Integrate the raw diffraction images to obtain the intensity of each reflection.
-
Apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Scale and merge the data to produce a final set of unique reflection intensities.
Step 5: Structure Solution
-
Use direct methods or Patterson methods to determine the initial positions of the atoms in the asymmetric unit.[3]
Step 6: Structure Refinement
-
Refine the atomic positions, and anisotropic displacement parameters against the experimental data using a full-matrix least-squares algorithm.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
Step 7: Validation and Analysis
-
Check the final structure for consistency and chemical sense. Validate the structure using software tools like PLATON.
-
Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.
Powder X-ray Diffraction (PXRD) Workflow
This workflow details the process for obtaining and analyzing powder diffraction data.
Figure 2: A schematic of the powder X-ray diffraction workflow.
Step 1: Sample Preparation
-
Grind the crystalline sample to a fine, homogeneous powder (typically <10 µm particle size) to ensure random orientation of the crystallites.[6]
-
Mount the powder on a flat sample holder. Ensure the surface is smooth and level with the holder.
Step 2: Data Collection
-
Place the sample holder in the diffractometer.
-
Collect a diffraction pattern over a desired 2θ range. The scan speed and step size will depend on the crystallinity of the sample and the desired data quality.
Step 3: Phase Identification
-
Compare the experimental diffraction pattern to a database of known patterns (e.g., the Powder Diffraction File) to identify the crystalline phases present in the sample.
Step 4: Unit Cell Indexing
-
If the phase is unknown, use indexing software to determine the unit cell parameters from the positions of the diffraction peaks.
Step 5: Structure Solution (Optional)
-
For high-quality data of a pure, unknown phase, it may be possible to solve the crystal structure using direct-space methods.[3] This involves generating trial structures within the determined unit cell and comparing their calculated powder patterns to the experimental data.
Step 6: Rietveld Refinement
-
If a structural model is available (either from a database, a previous single-crystal study, or from direct-space solution), perform a Rietveld refinement to refine the structural and instrumental parameters to achieve the best possible fit between the calculated and observed powder diffraction profiles.
Conclusion: An Integrated Approach for Comprehensive Structural Understanding
For the comprehensive crystal structure analysis of this compound derivatives, an integrated approach leveraging both SCXRD and PXRD is often the most powerful strategy. SCXRD remains the unparalleled technique for the precise determination of the molecular and crystal structure, providing the ground truth for a given crystalline form.[2] PXRD serves as a complementary and highly valuable tool for rapid phase identification, purity assessment, and for studying materials that are not amenable to single-crystal growth.[7] By understanding the strengths and limitations of each technique and applying the rigorous experimental protocols outlined in this guide, researchers can unlock the critical structural insights necessary to advance their scientific and drug development objectives.
References
-
Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Available at: [Link]
-
AZoOptics. The Difference Between Powder XRD and Single Crystal XRD. Published December 9, 2021. Available at: [Link]
-
Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Available at: [Link]
- Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art.
-
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available at: [Link]
-
Iowa State University, Chemical Instrumentation Facility. X-Ray Diffraction Basics. Available at: [Link]
- Nicholas, G., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1773-1788.
- Harris, K. D. M. (2012). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Topics in Current Chemistry, 315, 133-175.
-
Chemistry LibreTexts. X-ray diffraction (XRD) basics and application. Updated August 21, 2022. Available at: [Link]
- Al-Hussain, S. A., et al. (2023).
- Khan, I., Ibrar, A., & White, J. M. (2012). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals, 2(2), 521-527.
- Zhai, P., et al. (2022). The crystal structure of methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate, C23H28O3. Zeitschrift für Kristallographie - New Crystal Structures, 237(5), 857-859.
- Jasinski, J. P., et al. (2014). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o768-o772.
-
Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available at: [Link]
-
Cambridge Crystallographic Data Centre (CCDC). Access Structures. Available at: [Link]
-
PubChem. tert-Butyl 4-bromo-2-methoxybenzoate. CID 71463969. Available at: [Link]
-
SIELC Technologies. Methyl 4-bromo-3,5-dimethoxybenzoate. Available at: [Link]
-
PubChem. tert-Butyl 4-bromo-3-methoxybenzoate. CID 25307097. Available at: [Link]
-
Wang, Y., et al. (2020). Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1][5]thiazepin-4(5H)-one. RSC Advances, 10(1), 1-6.
- Jasinski, J. P., et al. (2014). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid.
- Asiri, A. M., et al. (2018). Synthesis, characterization, thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. Journal of Molecular Structure, 1155, 63-71.
-
J&K Scientific. 4-Bromo-3,5-dimethoxybenzoic acid, 98%. Available at: [Link]
-
The Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
- Zhai, P., et al. (2022). The crystal structure of methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate, C23H28O3. Zeitschrift für Kristallographie - New Crystal Structures, 237(5), 857-859.
-
Cambridge Crystallographic Data Centre (CCDC). Structural Chemistry Data, Software, and Insights. Available at: [Link]
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcgill.ca [mcgill.ca]
- 7. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. Search - Access Structures [ccdc.cam.ac.uk]
- 11. scielo.br [scielo.br]
- 12. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized Tert-butyl 4-bromo-3,5-dimethoxybenzoate
For researchers and professionals in drug development, the purity of a chemical intermediate is not merely a quality metric; it is the bedrock of reproducible results and the cornerstone of safety and efficacy in downstream applications. Tert-butyl 4-bromo-3,5-dimethoxybenzoate is a key building block in the synthesis of various pharmacologically active molecules. Its purity directly influences reaction yields, impurity profiles of subsequent steps, and the ultimate integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies to rigorously assess the purity of this compound, grounded in the principles of scientific integrity and practical, field-proven insights.
The Rationale for Orthogonal Purity Assessment
No single analytical technique is infallible. Each method interrogates a different physicochemical property of the molecule. A compound that appears pure by one method may reveal hidden impurities under the lens of another. Therefore, a robust purity assessment relies on an orthogonal approach , where multiple, disparate techniques are employed to build a comprehensive and trustworthy purity profile. For a solid aromatic ester like this compound, the most effective combination of methods includes chromatography, spectroscopy, and thermal analysis.
This guide will compare and provide protocols for four essential techniques:
-
High-Performance Liquid Chromatography (HPLC): For quantitative assessment of purity and detection of non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identifying and quantifying volatile and thermally stable impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of impurities containing protons.
-
Melting Point Analysis: A fundamental, albeit less precise, indicator of purity.
The following diagram illustrates a logical workflow for selecting the appropriate analytical methods.
A Senior Application Scientist's Comparative Guide to the Computational Reactivity of Tert-butyl 4-bromo-3,5-dimethoxybenzoate
For researchers, scientists, and drug development professionals, a deep understanding of molecular reactivity is fundamental to designing novel synthetic pathways and potent therapeutic agents. Tert-butyl 4-bromo-3,5-dimethoxybenzoate is a valuable building block, offering multiple reaction sites amenable to functionalization. This guide provides a comparative analysis of its reactivity, grounded in computational studies, and contrasts it with structurally related alternatives to illuminate the subtle yet critical interplay of electronic effects.
The Pivotal Role of Computational Chemistry in Reactivity Prediction
Modern organic synthesis increasingly leverages computational tools to predict and understand chemical behavior, thereby minimizing empirical trial-and-error and accelerating discovery. Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the electronic properties that govern a molecule's reactivity at a fundamental level.[1] By modeling parameters such as molecular orbital energies and charge distributions, we can anticipate how a molecule like this compound will behave in various chemical transformations.
The electronic landscape of substituted bromobenzoates is a key determinant of their chemical behavior.[1] The interplay between the electron-donating methoxy groups, the electron-withdrawing tert-butyl ester, and the bromo substituent creates a unique reactivity profile that can be precisely mapped using computational methods.
A Comparative Analysis of Electronic Properties
To contextualize the reactivity of this compound, we will compare its computed electronic properties with two hypothetical analogues: one with stronger electron-donating groups (Tert-butyl 4-bromo-3,5-dihydroxybenzoate) and one with electron-withdrawing groups (Tert-butyl 4-bromo-3,5-dinitrobenzoate). The introduction of different substituents onto the bromobenzoate ring can significantly alter its electronic properties.[1]
| Compound | Substituent Nature | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | Moderately Electron-Donating (Methoxy) | -6.2 | -1.5 | 4.7 | 2.5 |
| Tert-butyl 4-bromo-3,5-dihydroxybenzoate | Strongly Electron-Donating (Hydroxyl) | -5.9 | -1.3 | 4.6 | 2.8 |
| Tert-butyl 4-bromo-3,5-dinitrobenzoate | Strongly Electron-Withdrawing (Nitro) | -7.5 | -3.0 | 4.5 | 5.1 |
Note: The values presented are representative and intended for comparative purposes. Actual calculated values will vary depending on the specific computational methodology employed.[1]
Interpretation of Computational Data:
-
HOMO-LUMO Gap: The HOMO-LUMO gap is an indicator of chemical reactivity. A smaller gap generally implies higher reactivity. The nitro-substituted compound, with the smallest gap, is predicted to be the most reactive.
-
HOMO Energy: The Highest Occupied Molecular Orbital (HOMO) energy is associated with the ability to donate electrons. The dihydroxy analogue has the highest HOMO energy, suggesting it is the most susceptible to electrophilic attack.
-
LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) energy relates to the ability to accept electrons. The dinitro compound possesses the lowest LUMO energy, indicating a higher susceptibility to nucleophilic attack.
-
Dipole Moment: The dipole moment is a measure of the molecule's overall polarity.[1] The significant increase in the dipole moment for the dinitro analogue reflects the strong electron-withdrawing nature of the nitro groups, leading to greater charge separation.
Reactivity in Suzuki-Miyaura Cross-Coupling: A Practical Application
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is frequently used with aryl halides like this compound.[2][3] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl structures prevalent in pharmaceuticals and advanced materials.[2]
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Computational Workflow for Reactivity Analysis
A systematic computational workflow is essential for obtaining reliable predictions of molecular reactivity.
Caption: A typical workflow for the computational analysis of substituted bromobenzoates.[1]
Causality Behind Experimental and Computational Choices:
-
Choice of DFT Functional (e.g., B3LYP): The B3LYP functional is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set (e.g., 6-31G):* This basis set includes polarization functions, which are crucial for accurately describing the electronic structure of molecules with heteroatoms like bromine and oxygen.
-
Frequency Calculations: Performing frequency calculations after geometry optimization is a critical step to ensure that the obtained structure corresponds to a stable energy minimum on the potential energy surface.[1] The absence of imaginary frequencies provides confidence in the subsequent electronic property calculations.
Conclusion
Computational studies provide invaluable insights into the reactivity of this compound and its analogues. By systematically analyzing key electronic properties, we can make informed predictions about their behavior in chemical reactions, such as the Suzuki-Miyaura cross-coupling. This predictive power allows for the rational design of experiments and the targeted synthesis of novel molecules with desired properties, ultimately accelerating research and development in chemistry and drug discovery.
References
- A Researcher's Guide to the Computational Analysis of Substituted Bromobenzoate Electronic Properties - Benchchem.
- electrophilic aromatic substitution - Computational Organic Chemistry.
- Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination | Journal of Chemical Education - ACS Publications.
- An Upper Level Laboratory Exercise to Explore Computational Predictions of Regiochemistry in Electrophilic Aromatic Substitution | Journal of Chemical Education.
- The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - RSC Publishing.
- Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed.
- The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory | Request PDF - ResearchGate.
- DFT study on the bromination pattern dependence of electronic properties and their validity in quantitative structure-activity relationships of polybrominated diphenyl ethers - PubMed.
- An analysis of electrophilic aromatic substitution: a “complex approach” - RSC Publishing.
- (PDF) Trends in bond dissociation energies of brominated flame retardants from density functional theory - ResearchGate.
- Density functional theory calculations and vibrational spectra of p‐bromonitrobenzene | Request PDF - ResearchGate.
- methyl 4-bromo-3,5-dimethoxybenzoate synthesis - ChemicalBook.
- SUPPORTING INFORMATION - The Royal Society of Chemistry.
- Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study - Environmental Science: Water Research & Technology (RSC Publishing).
- Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid - Science Publishing Group.
- Metabolically Stable tert-Butyl Replacement - PMC - NIH.
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC - NIH.
- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene - Benchchem.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH.
- This compound | 167830-43-5 - ChemicalBook.
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
- EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents.
- Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents - NIH.
- Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one - ResearchGate.
- Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction - PMC - NIH.
- Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene - The Royal Society of Chemistry.
- Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles | Request PDF - ResearchGate.
- Highly selective and efficient conversion of aryl bromides to t-butyl benzoates with di-t-butyl dicarbonate | Request PDF - ResearchGate.
- Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
-
(PDF) Synthesis of Three Stereoisomers of p-tert-Butylthiacalix[4]arene Substituted with (Ethoxycarbonyl)methoxy and Fluorescent 1-Amidoanthraquinone Fragments - ResearchGate. Available at:
Sources
A Comparative Guide to Catalytic Systems for Cross-Coupling of Tert-butyl 4-bromo-3,5-dimethoxybenzoate
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. Tert-butyl 4-bromo-3,5-dimethoxybenzoate serves as a valuable building block in organic synthesis, offering a versatile scaffold for the introduction of diverse functionalities. The bromine atom at the 4-position, situated on an electron-rich and sterically hindered aromatic ring, presents a unique challenge for traditional cross-coupling methodologies. This guide provides an in-depth comparative analysis of various catalytic systems for the cross-coupling of this substrate, offering experimental insights to facilitate catalyst selection and reaction optimization.
The Challenge: Coupling a Sterically Hindered and Electron-Rich Aryl Bromide
The this compound substrate presents a dual challenge for palladium-catalyzed cross-coupling reactions. The two methoxy groups at the 3- and 5-positions enrich the aromatic ring with electron density, which can slow down the rate-determining oxidative addition step of the palladium catalyst to the aryl-bromide bond.[1] Furthermore, the bulky tert-butyl ester group, in conjunction with the adjacent methoxy groups, creates significant steric hindrance around the reactive center. This steric congestion can impede the approach of the catalyst and the coupling partner, leading to lower yields and slower reaction rates.
Overcoming these hurdles necessitates the use of highly active and sterically demanding catalytic systems. The choice of the palladium source, ligand, base, and solvent all play crucial roles in achieving efficient transformations. This guide will delve into the nuances of these components for four major classes of cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Visualizing the Catalytic Pathway: A Generalized Cross-Coupling Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, illustrated below. Understanding this cycle is fundamental to appreciating the role of each component in the reaction.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Analysis of Catalytic Systems
The choice of the catalytic system is highly dependent on the nature of the coupling partners. For a sterically hindered and electron-rich substrate like this compound, bulky and electron-rich phosphine ligands are often essential for achieving high yields.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organohalide.[2] For our substrate, the key to a successful Suzuki coupling lies in a catalyst system that can efficiently facilitate both the oxidative addition to the electron-rich aryl bromide and the subsequent transmetalation step.
Catalyst and Ligand Selection:
For challenging substrates, palladium precatalysts are often preferred over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][3] Precatalysts offer better stability and reproducibility. The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, have demonstrated exceptional performance in the coupling of sterically hindered and electron-rich aryl chlorides and bromides.[4][5] These ligands promote the formation of the active monoligated Pd(0) species, which is crucial for efficient oxidative addition.[3]
The Role of the Base and Solvent:
The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[6][7] For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[5] The choice of solvent can also significantly impact the reaction outcome, with ethereal solvents like dioxane and THF, often in the presence of water, being commonly employed.[8]
Comparative Performance of Suzuki Catalytic Systems:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O (5:1) | 100 | 18 | 92 | [9] (analogous substrate) |
| Pd₂(dba)₃ (1.5 mol%) | XPhos (3.6 mol%) | K₃PO₄ (3 equiv) | Dioxane | 100 | 12 | 88 | [10] (analogous substrate) |
| (η³-allyl)PdCl(IPr) (2 mol%) | - | K₂CO₃ (2 equiv) | THF/H₂O (4:1) | 80 | 16 | 75 | [1] (general protocol) |
Experimental Protocol: Suzuki-Miyaura Coupling
Figure 2: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
A detailed procedure is as follows:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Evacuate the flask and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times.
-
Add degassed toluene (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Heck Reaction: Vinylation of the Aryl Bromide
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[11] For our substrate, this would involve coupling with an alkene like styrene or an acrylate. The electron-rich nature of the aryl bromide can make the initial oxidative addition challenging.
Catalyst and Ligand Considerations:
Similar to the Suzuki reaction, highly active palladium catalysts are required. Bulky, electron-rich phosphine ligands are again beneficial.[12] In some cases, N-heterocyclic carbene (NHC) ligands have also shown excellent activity in Heck reactions of deactivated aryl chlorides, suggesting their potential applicability here.[12]
Base and Solvent Effects:
A base is required to neutralize the hydrogen halide formed during the reaction. Organic bases like triethylamine (NEt₃) or inorganic bases such as potassium carbonate (K₂CO₃) are commonly used.[13] The choice of solvent can influence the regioselectivity of the Heck reaction.[14] Polar aprotic solvents like DMF or NMP are often employed.
Representative Heck Reaction Conditions:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1 mol%) | P(o-tol)₃ (2 mol%) | NEt₃ (1.5 equiv) | DMF | 100 | 24 | 85 | [11] (general protocol) |
| PdCl₂(PPh₃)₂ (2 mol%) | - | K₂CO₃ (2 equiv) | NMP | 120 | 16 | 78 | [12] (general protocol) |
| Pd₂(dba)₃ (0.5 mol%) | cataCXium A (1 mol%) | K₃PO₄ (2 equiv) | Dioxane | 110 | 12 | 90 | [12] (deactivated aryl bromides) |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Catalytic System Components:
The standard Sonogashira reaction employs a palladium catalyst, often in conjunction with a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base.[15] For sterically hindered substrates, copper-free conditions have been developed to avoid the formation of undesired alkyne homocoupling byproducts.[16] In these cases, a higher loading of the palladium catalyst and a suitable ligand are often necessary.
Base and Solvent Selection:
An amine base, such as triethylamine or diisopropylamine, is typically used both as a base and as a solvent.[14] The choice of solvent can also include THF or DMF.
Illustrative Sonogashira Coupling Conditions:
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | NEt₃ | THF | 65 | 8 | 91 | [9] (analogous substrate) |
| Pd(OAc)₂ (2 mol%) / DPEPhos (4 mol%) | - | Cs₂CO₃ (2 equiv) | DMSO | 80 | 12 | 85 | [17] (copper-free) |
| [DTBNpP]Pd(crotyl)Cl (5 mol%) | - | TMP (2 equiv) | DMSO | rt | 18 | 90 | [16] (copper-free, room temp) |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[18] This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals.
Catalyst and Ligand Choice:
The success of the Buchwald-Hartwig amination on challenging substrates heavily relies on the use of specialized ligands. Bulky, electron-rich phosphine ligands developed by Buchwald and others, such as XPhos, SPhos, and RuPhos, are highly effective.[5] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.
The Importance of the Base:
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used bases.[15][19]
Typical Buchwald-Hartwig Amination Conditions:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1 mol%) | XPhos (2.4 mol%) | NaOtBu (1.4 equiv) | Toluene | 100 | 2 | 95 | [9] (analogous substrate) |
| Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | K₃PO₄ (2 equiv) | Dioxane | 110 | 16 | 89 | [5] (general protocol) |
| XantPhos Pd G3 (5 mol%) | - | DBU (2 equiv) | MeCN/PhMe | 140 | 1 | 92 | [17] (flow chemistry) |
Conclusion: A Strategic Approach to Catalyst Selection
The cross-coupling of this compound requires a thoughtful and strategic approach to catalyst selection. The inherent challenges of steric hindrance and electron-richness necessitate the use of highly active palladium catalysts, typically in combination with bulky and electron-rich phosphine ligands.
-
For C-C bond formation , the Suzuki-Miyaura coupling with a palladium precatalyst and a biaryl phosphine ligand like SPhos or XPhos, in the presence of a strong base like K₃PO₄, offers a robust and high-yielding strategy.
-
The Heck reaction provides a viable route for vinylation, with catalyst systems employing bulky phosphine or NHC ligands showing promise.
-
For the introduction of alkynyl groups, the Sonogashira coupling , particularly under copper-free conditions with a modern palladium precatalyst, can provide excellent results while minimizing side reactions.
-
When the goal is the synthesis of arylamines, the Buchwald-Hartwig amination with a specialized ligand such as XPhos and a strong base like NaOtBu is the method of choice.
By understanding the principles outlined in this guide and leveraging the provided experimental data and protocols, researchers can confidently navigate the complexities of cross-coupling this challenging yet valuable substrate, paving the way for the efficient synthesis of novel compounds with potential applications in drug discovery and materials science.
References
- Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.
- BenchChem. (2025). A Comparative Analysis of Palladium Precatalysts for the Suzuki-Miyaura Coupling Reaction.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central.
- BenchChem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
- ResearchGate. (2025). Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction.
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6433-6448.
- Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 249-256.
- ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Shaughnessy, K. H. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Inorganica Chimica Acta, 431, 2-19.
- ResearchGate. (2025). Suzuki cross-coupling of aryl bromides catalyzed by cyrhetrenylphosphinecomplexes of palladium (II).
- Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22, 4559-4567.
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2004).
- ResearchGate. (2018). Table 1 Optimization of the reaction conditions for Suzuki coupling...
- Wikipedia. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2025). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- Ghaffari, M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14357–14364.
- ResearchGate. (2018). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ChemRxiv. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
- ResearchGate. (2012).
- Kumar, A., et al. (2021). Oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization: tert-butyl peroxybenzoate (TBPB)-promoted regioselective direct C-3 acylation/benzoylation of 2H-indazoles with aldehydes/benzyl alcohols/styrenes. Organic & Biomolecular Chemistry, 19(15), 3469-3479.
- Chen, C.-Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23455–23466.
- Montgomery, T. P., et al. (2015). Differential Dihydrofunctionalization: A Dual Catalytic Three-Component Coupling of Alkynes, Alkenyl Bromides, and Pinacolborane. Journal of the American Chemical Society, 137(30), 9602–9605.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2014). Beilstein Journal of Organic Chemistry, 10, 1374–1381.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021).
- Chinchilla, R., & Nájera, C. (2011). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Chemical Society Reviews, 40(10), 5084-5121.
- BenchChem. (2025).
- ResearchGate. (2025). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes.
- ResearchGate. (2013). Sonogashira coupling reactions of 4-nitrobromobenzene with different...
- ChemRxiv. (2021). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.
- Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- Doucet, H. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
- ResearchGate. (2012). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
- Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118.
- ResearchGate. (2010). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
The Strategic Utility of Tert-butyl 4-bromo-3,5-dimethoxybenzoate: A Comparative Guide for the Synthetic Chemist
For researchers, scientists, and professionals in drug development, the selection of the appropriate building block is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. In the landscape of synthons designed to introduce the sterically encumbered and electronically rich 3,5-dimethoxyphenyl moiety, tert-butyl 4-bromo-3,5-dimethoxybenzoate has emerged as a versatile and strategic tool. This guide provides an in-depth evaluation of this synthon, offering a comparative analysis of its performance in key synthetic transformations against viable alternatives, supported by experimental data and detailed protocols.
Introduction to a Versatile Synthon
This compound is a polysubstituted aromatic compound that offers a unique combination of features: a reactive aryl bromide handle for cross-coupling reactions, two electron-donating methoxy groups that influence the electronic properties of the ring, and a sterically bulky tert-butyl ester protecting group. This combination makes it a valuable intermediate in the synthesis of complex molecules, particularly in the construction of biaryl systems and other substituted aromatic frameworks prevalent in medicinal chemistry and materials science. The tert-butyl ester provides robust protection for the carboxylic acid functionality under a variety of reaction conditions, yet can be selectively removed when desired.
Synthesis of this compound
The preparation of this compound is typically achieved from the readily available 4-bromo-3,5-dimethoxybenzoic acid. The acid can be synthesized from syringic acid, a naturally occurring phenolic compound.[1][2] The esterification is generally accomplished via an acid-catalyzed reaction with isobutylene or tert-butanol, a method that leverages the stability of the tert-butyl cation.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-bromo-3,5-dimethoxybenzoic acid
-
Dichloromethane (DCM), anhydrous
-
Concentrated sulfuric acid
-
Isobutylene gas or liquid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a septum
-
Magnetic stirrer
-
Ice bath
-
Gas inlet tube
Procedure:
-
To a stirred suspension of 4-bromo-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask at 0 °C, slowly add a catalytic amount of concentrated sulfuric acid.
-
Bubble isobutylene gas through the reaction mixture for 2-4 hours, or add liquid isobutylene (1.5-2.0 eq) and allow the reaction to proceed overnight at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Performance in Key Cross-Coupling Reactions
The synthetic utility of this compound is most prominently showcased in palladium-catalyzed cross-coupling reactions. The aryl bromide moiety serves as an excellent electrophilic partner in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[4] The steric hindrance posed by the two ortho-methoxy groups and the tert-butyl ester in this compound can present a challenge; however, the use of appropriate bulky, electron-rich phosphine ligands can overcome this, leading to high yields of the desired biaryl products.[1]
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[5] Similar to the Suzuki-Miyaura coupling, the steric hindrance of this compound necessitates the use of specialized ligand systems to achieve high efficiency. The choice of base is also critical to the success of this transformation.[6]
Diagram: Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[7] This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates in organic synthesis. Copper(I) is often used as a co-catalyst in these reactions.[8]
Diagram: Sonogashira Coupling Workflow
Caption: General workflow for the Sonogashira coupling.
Comparative Analysis with Alternative Synthons
While this compound is a highly effective synthon, a comprehensive evaluation necessitates a comparison with viable alternatives. The primary alternatives include the corresponding methyl ester and the free carboxylic acid.
| Feature | This compound | Methyl 4-bromo-3,5-dimethoxybenzoate | 4-bromo-3,5-dimethoxybenzoic acid |
| Synthesis | Straightforward esterification from the carboxylic acid.[3] | Can be synthesized from the carboxylic acid using methanol and an acid catalyst.[9] | Starting material for the esters. |
| Stability | Highly stable to a wide range of nucleophilic and basic conditions.[3] | Generally stable, but can be susceptible to hydrolysis under basic conditions. | The free acid can interfere with basic reagents used in cross-coupling reactions. |
| Solubility | Good solubility in common organic solvents. | Good solubility in common organic solvents.[10] | Solubility can be limited in non-polar organic solvents. |
| Reactivity in Cross-Coupling | Excellent, though may require specialized ligands due to steric bulk. | Generally good reactivity, may be slightly less sterically hindered than the tert-butyl ester. | Can be used directly, but the acidic proton may require an excess of base or in-situ protection. |
| Deprotection | Readily cleaved under acidic conditions (e.g., TFA in DCM).[11] | Typically requires basic (e.g., NaOH, LiOH) or acidic hydrolysis, which may not be compatible with other functional groups. | Not applicable. |
| Orthogonality | High degree of orthogonality with many other protecting groups.[2] | Limited orthogonality due to the common conditions required for its cleavage. | Not applicable. |
Deprotection of the Tert-butyl Ester
A key advantage of using this compound is the ease and selectivity of the deprotection step. The tert-butyl ester is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This method is highly effective and generally does not affect other acid-labile protecting groups if the conditions are carefully controlled.[3][11] This orthogonality is a significant advantage in the synthesis of complex molecules with multiple protecting groups.[2]
Experimental Protocol: Cleavage of the Tert-butyl Ester
Materials:
-
Tert-butyl ester-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the tert-butyl ester-protected compound in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting carboxylic acid can often be used in the next step without further purification, or it can be purified by crystallization or chromatography.
Conclusion
This compound is a highly valuable and strategic synthon for the introduction of the 3,5-dimethoxyphenyl moiety in organic synthesis. Its robust nature, coupled with the facile and selective cleavage of the tert-butyl ester, provides a distinct advantage over alternatives such as the corresponding methyl ester or the free carboxylic acid, particularly in the context of complex, multi-step syntheses. While the steric hindrance of this synthon requires careful consideration in the selection of catalytic systems for cross-coupling reactions, the use of modern, highly active catalysts and ligands allows for efficient transformations. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this synthon, as outlined in this guide, will enable more strategic and efficient synthetic planning.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available at: [Link]
-
Espino, G., Kurbangalieva, A., & Brown, J. M. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, (17), 1742–1744. Available at: [Link]
-
Deprotection of the t‐butyl ester group. (2020). ResearchGate. Available at: [Link]
-
A Review on Palladium Catalyzed Coupling Reactions. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Available at: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. Available at: [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (2021). National Institutes of Health. Available at: [Link]
-
Shvartsbart, A., & Smith, A. B. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. Available at: [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. (2021). White Rose Research Online. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2020). National Institutes of Health. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Available at: [Link]
-
Cross-Coupling Reactions of Polyhalogenated Heterocycles. (2012). ResearchGate. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). National Institutes of Health. Available at: [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). CORE. Available at: [Link]
-
Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. (2023). ResearchGate. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal. Available at: [Link]
-
Methyl 4-bromo-3,5-dimethoxybenzoate. (2018). SIELC Technologies. Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). National Institutes of Health. Available at: [Link]
-
Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkat USA. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). (2002). National Institutes of Health. Available at: [Link]
-
Optimisation of the Sonogashira coupling between phenylacetylene and 1... (n.d.). ResearchGate. Available at: [Link]
-
Methyl 4-bromo-3-methoxybenzoate. (n.d.). PubChem. Available at: [Link]
-
(PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. (2015). ResearchGate. Available at: [Link]
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (n.d.). ChemRxiv. Available at: [Link]
-
Understanding the Role of 4-Bromo-3,5-dimethoxybenzyl Alcohol in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. (2015). PubMed. Available at: [Link]
-
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. (2020). MDPI. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). National Institutes of Health. Available at: [Link]
-
tert-Butyl 4-bromo-2-methoxybenzoate. (n.d.). PubChem. Available at: [Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 10. Methyl 4-bromo-3,5-dimethoxybenzoate | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-bromo-3,5-dimethoxybenzoate
For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the reaction vessel and into the responsible management of chemical waste. This guide provides a comprehensive, procedural framework for the safe disposal of tert-butyl 4-bromo-3,5-dimethoxybenzoate (CAS No. 167830-43-5), ensuring the safety of laboratory personnel and adherence to environmental regulations.
Core Directive: Your First and Most Critical Step
Before handling or disposing of any chemical, you must consult the manufacturer-specific Safety Data Sheet (SDS) . The SDS is the primary, authoritative source for hazard information, personal protective equipment (PPE) specifications, and emergency procedures. This guide synthesizes best practices and available data, but it is not a replacement for the SDS provided with your specific product.
Probable Hazard Profile and Immediate Safety Precautions
While a comprehensive, peer-reviewed SDS for this compound is not widely available in public databases, data from chemical suppliers and structurally similar compounds allow us to establish a probable hazard profile. This compound should be handled as, at minimum, a hazardous substance.
Based on available information, this compound is likely to present the following hazards:
-
Harmful if swallowed [1].
-
Causes skin irritation (inferred from isomers and precursors)[2][3].
-
Causes serious eye irritation (inferred from isomers and precursors)[2][3].
-
May cause respiratory irritation (inferred from isomers and precursors)[2][3].
Immediate Handling Precautions:
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a flame-resistant lab coat, closed-toe shoes, and safety glasses. In addition, always wear:
-
Chemical safety goggles to protect against splashes.
-
Nitrile gloves or other chemically resistant gloves. Always inspect gloves for integrity before use and change them immediately if contamination occurs.
-
Disposal Protocol: A Step-by-Step Guide
The presence of a bromine atom classifies this compound as a halogenated organic compound . This classification is critical as it dictates the specific waste stream and disposal pathway. Improper segregation can lead to dangerous reactions and complicate the waste treatment process[4][5].
Step 1: Waste Identification and Segregation
-
Action: Identify all waste containing this compound. This includes pure, unreacted compound, solutions containing the compound, and any contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves, or spill cleanup materials).
-
Causality: Halogenated organic wastes must be kept separate from non-halogenated wastes. Many disposal methods, such as certain types of incineration, are specifically designed for halogenated compounds to safely manage the resulting acidic gases (like hydrogen bromide). Mixing waste streams can inhibit recycling efforts and may lead to the formation of more toxic byproducts, such as brominated dioxins, during processing[4].
Step 2: Waste Container Selection and Preparation
-
Action: Select a designated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate. Ensure the container is clean and dry before adding any waste.
-
Causality: The container must be robust and non-reactive with the waste to prevent leaks or degradation. A secure cap is mandatory to prevent the release of vapors.
Step 3: Accurate and Compliant Labeling
-
Action: Immediately label the waste container. The label must be clear, legible, and permanently affixed.
-
Label Contents:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The primary hazard(s): "Harmful , Irritant "
-
An accurate list of all components and their approximate concentrations.
-
The date accumulation started.
-
-
Causality: Proper labeling is a cornerstone of laboratory safety and regulatory compliance. It ensures that anyone handling the container is aware of its contents and associated dangers, and it is essential for the waste disposal contractor to manage the waste stream correctly.
Step 4: Accumulation and Storage
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Best Practices:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a secondary containment bin or tray to contain any potential leaks.
-
Do not mix incompatible waste streams. Specifically, keep this halogenated organic waste separate from strong acids, bases, and oxidizing agents.
-
-
Causality: The SAA provides a safe, controlled, and compliant temporary storage location for hazardous waste. Secondary containment minimizes the impact of potential spills, and keeping the container closed prevents the release of harmful vapors into the laboratory environment.
Step 5: Arranging for Final Disposal
-
Action: Once the container is full or you have finished the project, arrange for the waste to be collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Causality: Final disposal of halogenated organic waste is a regulated process that typically involves high-temperature incineration at a specialized facility. This process ensures the complete destruction of the organic molecule and the scrubbing of acid gases from the exhaust. Never dispose of this chemical down the drain or in the regular trash[5].
Summary of Disposal Procedures
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | Contains bromine, requiring a specific disposal pathway to manage hazardous byproducts. |
| Container Type | Chemically resistant (HDPE or Glass) with a secure cap. | Prevents leaks, reactions with the container, and vapor release. |
| Labeling | "Hazardous Waste," "Halogenated Organics," full chemical name, and hazard statements. | Ensures clear identification, safe handling, and regulatory compliance. |
| Incompatible Wastes | Strong acids, bases, oxidizing agents. | Prevents potentially violent chemical reactions in the waste container. |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | Ensures safe, compliant temporary storage and contains potential leaks. |
Workflow for Disposal of this compound
Caption: Decision workflow for proper waste management.
Spill and Emergency Procedures
In the event of a spill, your safety is the highest priority.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.
-
Carefully collect the contaminated absorbent material and place it in your hazardous waste container for halogenated organics.
-
Clean the spill area with a suitable solvent and then soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department immediately.
-
Prevent entry into the affected area.
-
Provide EHS with the name of the chemical and a copy of the SDS.
-
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
-
PubChem. (n.d.). tert-Butyl 4-bromo-2-methoxybenzoate. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved January 13, 2026, from [Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved January 13, 2026, from [Link]
-
Providence College Environmental Health and Safety. (n.d.). Standard Operating Procedure: Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. Retrieved January 13, 2026, from [Link]
-
Chemtalk. (2008, October 20). Bromine water - disposal. Retrieved January 13, 2026, from [Link]
-
Gsrs. (n.d.). METHYL 4-BROMO-3,5-DIMETHOXYBENZOATE. Retrieved January 13, 2026, from [Link]
Sources
- 1. This compound | 167830-43-5 [amp.chemicalbook.com]
- 2. tert-Butyl 4-bromo-2-methoxybenzoate | C12H15BrO3 | CID 71463969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
A Senior Application Scientist's Guide to Handling Tert-butyl 4-bromo-3,5-dimethoxybenzoate
As a cornerstone in the synthesis of complex pharmaceutical intermediates, Tert-butyl 4-bromo-3,5-dimethoxybenzoate is a valuable reagent. However, its utility in the lab is matched by the imperative for meticulous handling and safety protocols. This guide provides an in-depth operational plan, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our objective is to ensure that every researcher, from seasoned professionals to new team members, can handle this compound with the highest degree of confidence and safety.
Hazard Assessment: A Proactive Approach to Safety
Tert-butyl 4-bromo-2-methoxybenzoate, a close structural isomer, is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
These classifications are common for substituted aromatic esters and provide a reliable basis for our risk assessment[1][2][3]. The primary routes of exposure are inhalation of the powdered solid, direct skin contact, and eye contact. The bulky tert-butyl group and the aromatic ring structure dictate its physical and chemical properties, making it a stable solid at room temperature but one that can easily become airborne if handled improperly[4].
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not a one-size-fits-all solution; it is a direct response to the identified hazards. For this compound, the following ensemble is mandatory to mitigate the risks of skin, eye, and respiratory irritation.
| Hazard ID | Exposure Route | Required PPE | Rationale |
| H315 | Skin Contact | Nitrile Gloves and Lab Coat | Nitrile gloves provide an effective barrier against incidental contact with halogenated organic compounds. A lab coat protects the skin and personal clothing from contamination.[5][6] |
| H319 | Eye Contact | Chemical Splash Goggles | Standard safety glasses are insufficient as they do not provide a seal against dust and splashes.[7] Chemical splash goggles conforming to ANSI Z87.1 are required to prevent airborne powder or accidental splashes from reaching the eyes.[6] For large-volume transfers, a face shield should be worn in addition to goggles.[6][7] |
| H335 | Inhalation | Respiratory Protection (Context-Dependent) | All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation risk.[8] If engineering controls are insufficient or during a large spill, an N95 respirator or a full-face respirator with appropriate cartridges should be used.[9][10] |
Operational Protocol: From Benchtop to Disposal
A disciplined workflow is critical for safety and experimental reproducibility. The following step-by-step guide outlines the complete handling process for this compound.
Preparation and Engineering Controls
-
Designate a Work Area: All handling of this compound must be performed in a designated area within a certified chemical fume hood to control dust and vapor exposure.[8]
-
Assemble Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[11]
-
Pre-Label Glassware: All containers for the chemical and its subsequent reactions must be clearly labeled with the full chemical name.
Handling and Dispensing
-
Don PPE: Before handling the container, put on your lab coat, chemical splash goggles, and nitrile gloves.
-
Weighing the Compound:
-
Place an analytical balance inside the fume hood if possible.
-
If the balance is outside the hood, weigh the compound in a tared, sealed container (e.g., a vial with a cap) to prevent dust from becoming airborne during transport back to the hood.
-
Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.
-
-
Performing the Reaction:
-
Add the compound to the reaction vessel slowly and carefully within the fume hood.
-
Once the reaction is assembled, ensure all joints are secure to prevent leaks.
-
Spill and Emergency Procedures
-
Minor Spill (in fume hood):
-
Alert colleagues in the immediate area.
-
Use an inert absorbent material (e.g., vermiculite or sand) to cover the spill.
-
Carefully sweep the absorbed material into a designated hazardous waste container.[4]
-
Wipe the area with a suitable solvent (e.g., acetone), and dispose of the cleaning materials as hazardous waste.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert your supervisor and institutional Environmental Health & Safety (EHS) department.
-
Restrict access to the area.
-
Follow your institution's specific emergency procedures.
-
Diagram of Safe Handling Workflow
The following diagram illustrates the critical decision points and actions required for safely handling this compound.
Caption: A flowchart detailing the necessary steps from preparation to disposal for this compound.
Waste Management: A Commitment to Environmental Stewardship
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Segregation is Key: As a halogenated compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[8] Never mix halogenated and non-halogenated waste streams.
-
Container Management: Waste containers must be made of chemically resistant material (e.g., HDPE or glass), kept securely closed when not in use, and stored in a designated satellite accumulation area with secondary containment.[8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard pictograms.[8]
-
Disposal: Follow your institution's EHS guidelines for the final pickup and disposal of the hazardous waste. Do not pour any amount of this chemical or its solutions down the drain.[2][11]
By adhering to these comprehensive guidelines, you not only protect yourself and your colleagues but also contribute to a culture of safety and scientific excellence within your organization.
References
- SAFETY D
- tert-Butyl 4-bromo-2-methoxybenzo
- SAFETY D
- SAFETY D
- Personal Protective Equipment. (2025). US EPA.
- Tert-butyl 4-bromo-3-methylbenzo
- SAFETY D
- SAFETY D
- Is Personal Protective Equipment Required When Working with Solvents?MicroCare LLC.
- Personal Protective Equipment (PPE).CHEMM.
- Personal Protective Equipment Requirements for Laboratories.Environmental Health and Safety, University of Colorado Boulder.
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- Section 6C: Protective Equipment.Princeton EHS.
- Essential Procedures for the Safe Disposal of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.Benchchem.
- 4-Bromo-3,5-dimethoxybenzyl alcohol SDS, 61367-62-2 Safety D
Sources
- 1. tert-Butyl 4-bromo-2-methoxybenzoate | C12H15BrO3 | CID 71463969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
